2-Cyano-3-fluorobenzoic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-cyano-3-fluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4FNO2/c9-7-3-1-2-5(8(11)12)6(7)4-10/h1-3H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMZPDUDNUCZPQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C#N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90673520 | |
| Record name | 2-Cyano-3-fluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90673520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1214379-33-5 | |
| Record name | 2-Cyano-3-fluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90673520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physicochemical Properties of 2-Cyano-3-fluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the essential physicochemical properties of 2-Cyano-3-fluorobenzoic acid (CAS No: 1214379-33-5), a key building block in modern medicinal chemistry and materials science. This document moves beyond a simple data sheet to offer insights into the practical application and experimental determination of its core characteristics, empowering researchers to leverage this versatile molecule with confidence and precision.
Introduction: A Molecule of Strategic Importance
This compound is a substituted aromatic carboxylic acid featuring a strategically positioned cyano group and a fluorine atom. This unique arrangement of electron-withdrawing groups significantly influences the molecule's reactivity, acidity, and intermolecular interactions. These characteristics make it a valuable intermediate in the synthesis of complex organic molecules, particularly in the development of novel pharmaceutical agents where fine-tuning of electronic properties is crucial for biological activity. Its utility extends to the creation of advanced materials, where its specific structural motifs can impart desirable properties. A foundational understanding of its physicochemical properties is therefore paramount for its effective application.
Core Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while some experimental data is available, other values are predicted based on computational models due to the compound's specialized nature.
| Property | Value | Source |
| Molecular Formula | C₈H₄FNO₂ | --INVALID-LINK--[1] |
| Molecular Weight | 165.12 g/mol | --INVALID-LINK--[1] |
| CAS Number | 1214379-33-5 | --INVALID-LINK--[1] |
| Melting Point | Not definitively reported; isomers have melting points in the range of 160-219 °C. | |
| Boiling Point | Not available; likely to decompose upon heating. | |
| Predicted logP | 1.3 | --INVALID-LINK--[2] |
| pKa | Not experimentally determined; predicted to be a moderately strong acid. | |
| Appearance | Typically a white to off-white solid. |
Synthesis and Reactivity
Synthetic Approach: The Sandmeyer Reaction
A common and effective method for the synthesis of this compound involves the Sandmeyer reaction, starting from the readily available 2-Amino-3-fluorobenzoic acid.[3][4][5] This transformation provides a reliable pathway to introduce the cyano group onto the aromatic ring.
The synthesis of the precursor, 2-Amino-3-fluorobenzoic acid, is well-documented and can be achieved in high yield from 2-fluoroaniline through a multi-step process.[6]
Diagram of the Synthetic Pathway:
Caption: Synthetic route to this compound.
Key Reactivity
The chemical behavior of this compound is dictated by its three functional groups:
-
Carboxylic Acid: This group readily undergoes typical reactions such as esterification, amidation, and reduction. For instance, it can be converted to its methyl ester, methyl 2-cyano-3-fluorobenzoate, by refluxing with an acid and methanol.[1]
-
Cyano Group: The nitrile can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions, or reduced to an amine.
-
Aromatic Ring: The fluorine and cyano groups are electron-withdrawing, deactivating the ring towards electrophilic aromatic substitution. Conversely, they activate the ring for nucleophilic aromatic substitution, particularly at positions ortho and para to the activating groups.
Experimental Protocols for Physicochemical Characterization
To ensure data integrity and reproducibility, standardized protocols are essential for determining the physicochemical properties of this compound.
Determination of Solubility
The solubility of a compound is a critical parameter in drug development, influencing its absorption and formulation. A standard shake-flask method can be employed to determine the solubility in various solvents.
Protocol:
-
Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, ethanol, DMSO, acetone) in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Separation: Centrifuge the samples to pellet the undissolved solid.
-
Quantification: Carefully remove an aliquot of the supernatant, dilute it appropriately, and determine the concentration of the dissolved compound using a validated analytical method such as HPLC-UV.
-
Calculation: Express the solubility in units of mg/mL or mol/L.
Diagram of the Solubility Determination Workflow:
Caption: Workflow for solubility determination.
Determination of the Acid Dissociation Constant (pKa)
The pKa value is a measure of the acidity of the carboxylic acid group and is crucial for predicting the ionization state of the molecule at different pH values. Potentiometric titration is a reliable method for its determination.
Protocol:
-
Sample Preparation: Dissolve a precisely weighed amount of this compound in a suitable solvent mixture (e.g., water/methanol) to ensure complete dissolution.
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) while monitoring the pH with a calibrated pH meter.
-
Data Analysis: Plot the pH as a function of the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized.
Spectral Data and Interpretation
Spectroscopic analysis is indispensable for the structural elucidation and confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum provides information about the electronic environment of the hydrogen atoms on the aromatic ring. Due to the substitution pattern, a complex splitting pattern is expected for the three aromatic protons. A representative ¹H NMR spectrum is available from chemical suppliers.[7]
-
¹³C NMR: The carbon NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing effects of the fluoro and cyano groups, while the carboxyl and cyano carbons will appear at characteristic downfield shifts.[8][9]
Infrared (IR) Spectroscopy
The IR spectrum is useful for identifying the key functional groups. Expected characteristic absorption bands include:
-
A broad O-H stretch from the carboxylic acid, typically in the range of 3300-2500 cm⁻¹.
-
A sharp C≡N stretch from the cyano group, usually around 2230-2210 cm⁻¹.
-
A strong C=O stretch from the carboxylic acid, appearing around 1725-1700 cm⁻¹.
-
C-F stretching vibrations in the fingerprint region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the molecular ion peak (M+) would be observed at an m/z corresponding to its molecular weight (165.12). Predicted fragmentation data suggests prominent ions corresponding to [M+H]⁺, [M+Na]⁺, and [M-H]⁻.[2] Common fragmentation pathways for benzoic acids include the loss of -OH (M-17) and -COOH (M-45).[10]
Safety and Handling
This compound is classified as an irritant.[1] It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.
Conclusion
This compound is a valuable and versatile building block for chemical synthesis. A thorough understanding of its physicochemical properties, as detailed in this guide, is essential for its successful application in research and development. The experimental protocols and spectral interpretation guidance provided herein serve as a practical resource for scientists working with this important molecule.
References
- 1. This compound | 1214379-33-5 | PYB37933 [biosynth.com]
- 2. PubChemLite - this compound (C8H4FNO2) [pubchemlite.lcsb.uni.lu]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sandmeyer Reaction [organic-chemistry.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. This compound(1214379-33-5) 1H NMR [m.chemicalbook.com]
- 8. faculty.fiu.edu [faculty.fiu.edu]
- 9. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. chem.libretexts.org [chem.libretexts.org]
A Technical Guide to the Spectral Analysis of 2-Cyano-3-fluorobenzoic Acid
Foreword: The Imperative of Structural Elucidation in Modern Drug Discovery
In the landscape of contemporary drug development, the unambiguous determination of a molecule's three-dimensional structure is the bedrock upon which all subsequent research is built. An erroneous structural assignment can lead to the catastrophic loss of time, resources, and intellectual capital. This guide is crafted for researchers, scientists, and drug development professionals, providing an in-depth analysis of the spectral data for 2-Cyano-3-fluorobenzoic acid, a compound of interest in medicinal chemistry. We will navigate the theoretical underpinnings and practical application of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to assemble a comprehensive and validated structural portrait of this molecule. Our approach emphasizes not just the data, but the scientific rationale behind the interpretation, ensuring a robust and reliable analytical workflow.
Molecular Structure and Spectroscopic Overview
This compound (C₈H₄FNO₂) is a substituted aromatic carboxylic acid with a molecular weight of 165.12 g/mol .[1] Its structure presents a unique arrangement of functional groups—a carboxylic acid, a nitrile, and a fluorine atom—on a benzene ring. This substitution pattern gives rise to a distinct and predictable spectroscopic fingerprint. This guide will provide a detailed, predictive analysis of the key spectral features that confirm this structure.
Figure 1: 2D structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Proton and Carbon Analysis
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide critical information on the electronic environment of each nucleus. The following data is predicted based on established chemical shift principles and spectral data from analogous compounds.[2][3]
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton.
-
Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to approximately 16 ppm.
-
Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak (CHCl₃ at 7.26 ppm or DMSO at 2.50 ppm).
-
-
¹³C NMR Acquisition:
-
Employ proton decoupling to obtain a spectrum with singlets for each unique carbon.
-
Set the spectral width to approximately 220 ppm.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Reference the spectrum to the solvent peak (CDCl₃ at 77.16 ppm or DMSO-d₆ at 39.52 ppm).
-
Figure 2: Workflow for NMR data acquisition and processing.
Predicted ¹H NMR Spectral Data
The aromatic region of the ¹H NMR spectrum is expected to show a complex multiplet system due to the combined electronic effects of the three different substituents. The acidic proton of the carboxylic acid will appear as a broad singlet at a significantly downfield chemical shift.
| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~11-13 | Broad Singlet | 1H | -COOH | The acidic proton is highly deshielded due to the electronegativity of the adjacent oxygen atoms and intramolecular hydrogen bonding.[4][5] |
| ~8.2-8.0 | Multiplet | 1H | Aromatic H | This proton is ortho to the electron-withdrawing carboxylic acid group, leading to significant deshielding. |
| ~7.9-7.7 | Multiplet | 1H | Aromatic H | This proton is ortho to the electron-withdrawing cyano group and is also influenced by the fluorine atom. |
| ~7.6-7.4 | Multiplet | 1H | Aromatic H | This proton is expected to be the most upfield of the aromatic signals due to its relative position to the electron-withdrawing groups. |
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will display eight distinct signals, corresponding to the eight unique carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity of the attached atoms and the resonance effects within the aromatic ring.
| Predicted Chemical Shift (ppm) | Assignment | Rationale |
| ~165 | -COOH | The carbonyl carbon of the carboxylic acid is significantly deshielded.[4][5] |
| ~162 (d, J ≈ 250 Hz) | C-F | The carbon directly attached to the highly electronegative fluorine atom will be deshielded and show a large one-bond carbon-fluorine coupling constant. |
| ~135 | Aromatic C | Quaternary carbon attached to the carboxylic acid group. |
| ~133 | Aromatic C-H | |
| ~125 | Aromatic C-H | |
| ~120 (d, J ≈ 15 Hz) | Aromatic C-H | This carbon is ortho to the fluorine and will exhibit a two-bond carbon-fluorine coupling. |
| ~115 | -CN | The nitrile carbon has a characteristic chemical shift in this region.[4][5] |
| ~110 (d, J ≈ 25 Hz) | Aromatic C | Quaternary carbon attached to the cyano group, influenced by the adjacent fluorine. |
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is an invaluable technique for the rapid identification of functional groups. The IR spectrum of this compound will be dominated by the characteristic absorptions of the carboxylic acid, nitrile, and the substituted aromatic ring.
Experimental Protocol: IR Data Acquisition
-
Sample Preparation: For a solid sample, the attenuated total reflectance (ATR) technique is most convenient. Place a small amount of the powdered sample directly onto the ATR crystal.
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Collect a background spectrum of the clean ATR crystal.
-
Collect the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |
| ~3300-2500 | Broad | O-H | Stretching (Carboxylic Acid Dimer)[6][7] |
| ~2230 | Medium-Sharp | C≡N | Stretching (Nitrile)[4][5] |
| ~1700 | Strong | C=O | Stretching (Carboxylic Acid)[6][7] |
| ~1600, ~1475 | Medium | C=C | Stretching (Aromatic Ring) |
| ~1300 | Medium | C-O | Stretching (Carboxylic Acid) |
| ~1250 | Strong | C-F | Stretching |
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through the analysis of its fragmentation pattern.
Experimental Protocol: MS Data Acquisition
-
Ionization Method: Electrospray ionization (ESI) is a suitable soft ionization technique that will likely yield a prominent molecular ion or pseudomolecular ion.
-
Mass Analyzer: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is recommended to obtain an accurate mass measurement, which can be used to confirm the molecular formula.
-
Data Acquisition:
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Infuse the sample solution directly into the mass spectrometer.
-
Acquire the spectrum in both positive and negative ion modes to determine the most sensitive detection method.
-
Figure 3: A simplified workflow for mass spectrometry analysis.
Predicted Mass Spectrum
-
Molecular Ion: The exact mass of this compound is 165.0226 g/mol . In negative ion mode ESI, the [M-H]⁻ ion is expected at m/z 164.0148. In positive ion mode, the [M+H]⁺ ion would be at m/z 166.0304 and the [M+Na]⁺ adduct at m/z 188.0125.
-
Key Fragmentation Pathways: Aromatic carboxylic acids typically undergo fragmentation through the loss of water ([M-H₂O]⁺˙) and the loss of the carboxyl group ([M-COOH]⁺).[8] The presence of the nitrile and fluorine will also influence the fragmentation pattern.
Conclusion: A Cohesive Structural Assignment
The convergence of predicted data from ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry provides a robust and self-validating structural elucidation of this compound. The anticipated NMR spectra will confirm the carbon-hydrogen framework and the electronic environment of each nucleus. The IR spectrum will provide unambiguous evidence for the presence of the key carboxylic acid and nitrile functional groups. Finally, high-resolution mass spectrometry will verify the elemental composition and molecular weight. This multi-technique approach ensures the highest level of confidence in the structural assignment, a critical step in advancing any research or development program involving this compound.
References
- 1. This compound | 1214379-33-5 | PYB37933 [biosynth.com]
- 2. rsc.org [rsc.org]
- 3. rsc.org [rsc.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. quora.com [quora.com]
- 7. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. GCMS Section 6.12 [people.whitman.edu]
Authored by: Dr. Gemini, Senior Application Scientist
An In-Depth Technical Guide to the ¹H NMR Spectrum of 2-Cyano-3-fluorobenzoic Acid
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into molecular structure. This guide offers a comprehensive, in-depth analysis of the proton (¹H) NMR spectrum of this compound, a substituted aromatic compound of interest in medicinal chemistry and materials science.[1] This document is designed for researchers, scientists, and drug development professionals, providing not only a detailed spectral interpretation but also the underlying theoretical principles and practical experimental considerations. By explaining the causal relationships behind spectral features, this guide serves as a robust reference for the structural elucidation of complex aromatic molecules.
Introduction: The Structural Significance of this compound
This compound (C₈H₄FNO₂) is a trifunctional benzene derivative featuring a carboxylic acid, a cyano group, and a fluorine atom.[2] The relative positioning of these substituents creates a unique electronic environment around the aromatic ring, making ¹H NMR spectroscopy a powerful tool for its structural verification. The carboxylic acid and cyano groups are strongly electron-withdrawing, while the fluorine atom exerts both inductive withdrawal and mesomeric donation effects.[3] Understanding the interplay of these electronic influences is key to accurately interpreting the resulting ¹H NMR spectrum.
This guide will first predict the ¹H NMR spectrum of this compound based on established principles of chemical shift theory and spin-spin coupling. Subsequently, a detailed protocol for sample preparation and spectral acquisition will be outlined, followed by an in-depth interpretation of the predicted spectrum.
Predicted ¹H NMR Spectrum: A Theoretical Analysis
In the absence of a publicly available, fully assigned experimental spectrum, a theoretical prediction based on established NMR principles provides a robust framework for analysis. The aromatic region of the ¹H NMR spectrum of this compound is expected to display three distinct signals corresponding to the three protons on the benzene ring (H-4, H-5, and H-6).
Chemical Shift Predictions
The chemical shifts (δ) of the aromatic protons are influenced by the electronic effects of the substituents. Both the -COOH and -CN groups are strongly de-shielding, pulling electron density away from the ring and shifting attached protons downfield.[4] Fluorine, while highly electronegative, can also donate electron density into the ring via resonance, which can have a shielding effect, particularly at the ortho and para positions.[3]
-
H-6: This proton is ortho to the strongly electron-withdrawing carboxylic acid group. This proximity is expected to cause the most significant de-shielding, placing its resonance at the furthest downfield position.
-
H-4: This proton is para to the carboxylic acid and meta to both the cyano and fluoro groups. It will be de-shielded, but likely to a lesser extent than H-6.
-
H-5: This proton is meta to the carboxylic acid and ortho to the fluorine atom. The competing electron-withdrawing and -donating effects will result in a chemical shift that is generally downfield, but likely the most upfield of the three aromatic protons.
The acidic proton of the carboxylic acid group will appear as a broad singlet significantly downfield, typically in the range of 10-13 ppm, due to hydrogen bonding and chemical exchange.[5][6]
Spin-Spin Coupling: Deciphering the Multiplicity
The splitting pattern (multiplicity) of each signal is determined by the number of neighboring protons and their coupling constants (J). In this molecule, we expect to see coupling between the aromatic protons themselves (n+1 rule) and also coupling to the fluorine atom.[7] ¹H-¹⁹F coupling is a key feature of the spectra of fluorinated compounds and can occur over multiple bonds.[8][9]
The expected coupling patterns are as follows:
-
H-6: Will be coupled to H-5 (ortho coupling, ³JHH) and H-4 (meta coupling, ⁴JHH). It will also exhibit long-range coupling to the fluorine atom at position 3 (meta coupling, ⁴JHF). This will likely result in a complex multiplet, potentially a doublet of doublets of doublets (ddd).
-
H-5: Will be coupled to H-6 (ortho coupling, ³JHH) and H-4 (meta coupling, ⁴JHH). It will also show a significant ortho coupling to the fluorine atom (³JHF). This signal is expected to be a doublet of doublets of doublets (ddd).
-
H-4: Will be coupled to H-5 (meta coupling, ⁴JHH) and H-6 (meta coupling, ⁴JHH). It will also experience long-range coupling to the fluorine atom (para coupling, ⁵JHF). This will likely appear as a triplet of doublets (td) or a complex multiplet.
The following diagram illustrates the predicted spin-spin coupling network.
Caption: Predicted ¹H-¹H and ¹H-¹⁹F coupling in this compound.
Summary of Predicted Spectral Data
The following table summarizes the predicted ¹H NMR data for this compound. The chemical shifts are estimates and the exact values can vary depending on the solvent and concentration.
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constants (J, Hz) |
| COOH | ~12.0 | Broad Singlet (br s) | - |
| H-6 | ~8.2 - 8.4 | ddd | ³JH6-H5, ⁴JH6-H4, ⁴JH6-F |
| H-4 | ~7.9 - 8.1 | td or m | ⁴JH4-H5, ⁴JH4-H6, ⁵JH4-F |
| H-5 | ~7.7 - 7.9 | ddd | ³JH5-H6, ⁴JH5-H4, ³JH5-F |
Experimental Protocol: Acquiring a High-Quality Spectrum
To obtain a high-resolution ¹H NMR spectrum of this compound, the following protocol is recommended.
Sample Preparation
-
Solvent Selection: A deuterated solvent that can dissolve the analyte and does not have signals in the region of interest is crucial.[10] Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable choice due to its excellent solvating power for carboxylic acids. Deuterated chloroform (CDCl₃) could also be used, but the acidic proton may exchange more rapidly or be broader.
-
Concentration: Prepare a solution of approximately 5-10 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference for chemical shifts (δ = 0.00 ppm).[10]
-
Sample Filtration: Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.
NMR Instrument Parameters
The following parameters are recommended for a standard 400 MHz NMR spectrometer.[11]
| Parameter | Recommended Value | Rationale |
| Spectrometer Frequency | 400 MHz or higher | Higher field strength provides better signal dispersion and resolution. |
| Pulse Sequence | Standard single pulse (zg30) | A simple and robust pulse sequence for quantitative ¹H NMR. |
| Acquisition Time | 2-4 seconds | Ensures good digital resolution. |
| Relaxation Delay | 5 seconds | Allows for full relaxation of protons, especially important for quantitative analysis. |
| Number of Scans | 16-64 | Sufficient to achieve a good signal-to-noise ratio. |
| Temperature | 298 K (25 °C) | Standard operating temperature.[12] |
This experimental workflow is depicted in the following diagram:
References
- 1. Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | 1214379-33-5 | PYB37933 [biosynth.com]
- 3. reddit.com [reddit.com]
- 4. m.youtube.com [m.youtube.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ucl.ac.uk [ucl.ac.uk]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 10. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. rsc.org [rsc.org]
- 12. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]
An In-depth Technical Guide to the 13C NMR Chemical Shifts of 2-Cyano-3-fluorobenzoic acid
This guide provides a detailed analysis of the predicted 13C Nuclear Magnetic Resonance (NMR) spectrum of 2-Cyano-3-fluorobenzoic acid. Designed for researchers, scientists, and professionals in drug development, this document elucidates the principles behind chemical shift prediction for this molecule, offers a robust experimental protocol for spectral acquisition, and presents the data in a clear, accessible format. Given the absence of a publicly available experimental spectrum for this specific compound, this guide synthesizes data from analogous structures and established principles of substituent effects to provide a well-reasoned and scientifically-grounded prediction.
Introduction: The Structural Significance of this compound
This compound is a substituted aromatic compound with three distinct functional groups: a carboxylic acid, a cyano group, and a fluorine atom. This unique substitution pattern makes it a valuable building block in medicinal chemistry and materials science. The precise characterization of such molecules is paramount, and 13C NMR spectroscopy stands as a primary tool for elucidating the carbon framework and understanding the electronic environment of each carbon atom. This guide will walk through the theoretical prediction and practical acquisition of the 13C NMR spectrum for this compound, providing insights into the interplay of substituent effects on the benzene ring.
Theoretical Prediction and Interpretation of 13C NMR Chemical Shifts
The 13C NMR spectrum of this compound is predicted to exhibit eight distinct signals, corresponding to the eight unique carbon atoms in the molecule. The chemical shifts of the aromatic carbons are influenced by the electronic effects (both inductive and resonance) of the carboxylic acid, cyano, and fluoro substituents.
Substituent Effects on the Benzene Ring
To predict the chemical shifts of the aromatic carbons in this compound, we can start with the chemical shift of benzene (128.5 ppm) and consider the additive effects of each substituent.
-
Carboxylic Acid Group (-COOH): This group is an electron-withdrawing group through resonance and induction. It deshields the ipso-carbon (the carbon it is attached to) and has a smaller effect on the other ring carbons.
-
Cyano Group (-CN): The cyano group is also a strong electron-withdrawing group, primarily through the inductive effect of the sp-hybridized nitrogen and a moderate resonance effect. This leads to a significant deshielding of the ipso-carbon.
-
Fluorine Atom (-F): Fluorine is a highly electronegative atom, exerting a strong electron-withdrawing inductive effect. However, it also has lone pairs that can participate in resonance, acting as an electron-donating group. The overall effect on the carbon chemical shifts is a combination of these opposing forces, with a very large deshielding effect on the ipso-carbon.[1][2]
Predicted Chemical Shift Assignments
The predicted 13C NMR chemical shifts for this compound are presented in Table 1. These values are derived from a combination of additive substituent effect calculations and data from online prediction databases.[3] The numbering of the carbon atoms is as follows:
| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale for Assignment and Expected C-F Coupling |
| C1 | ~135 | Attached to the electron-withdrawing COOH group. |
| C2 | ~115 | Attached to the electron-withdrawing CN group. |
| C3 | ~160 (d) | Directly bonded to the highly electronegative fluorine atom, resulting in significant deshielding. Expected to be a doublet with a large one-bond C-F coupling constant (¹JCF ≈ 250 Hz). |
| C4 | ~125 (d) | Ortho to the fluorine atom. Expected to be a doublet with a two-bond C-F coupling constant (²JCF ≈ 20-25 Hz). |
| C5 | ~130 | Meta to the fluorine atom. C-F coupling is expected to be small or negligible. |
| C6 | ~120 (d) | Para to the fluorine atom. Expected to be a doublet with a three-bond C-F coupling constant (³JCF ≈ 5-10 Hz). |
| C7 (COOH) | ~168 | The carbonyl carbon of the carboxylic acid, typically found in this downfield region. |
| C8 (CN) | ~117 | The carbon of the cyano group, appearing in the characteristic region for nitriles. |
Table 1: Predicted 13C NMR Chemical Shifts for this compound. (d) indicates a doublet due to C-F coupling.
The interplay of the three substituents creates a unique electronic environment for each carbon. The carbon directly attached to the fluorine (C3) is expected to be the most downfield of the aromatic carbons due to the large deshielding effect of fluorine. The presence of fluorine will also introduce characteristic carbon-fluorine coupling patterns (doublets), which are invaluable for unambiguous signal assignment.
Experimental Protocol for 13C NMR Spectral Acquisition
To validate the predicted chemical shifts, a robust experimental protocol is essential. The following outlines a standard procedure for acquiring a high-quality 13C NMR spectrum of this compound.
Sample Preparation
-
Solvent Selection: Choose a deuterated solvent in which the compound is soluble. Dimethyl sulfoxide-d6 (DMSO-d6) or methanol-d4 are suitable choices for benzoic acid derivatives. DMSO-d6 is often preferred for its ability to dissolve a wide range of compounds and for its distinct solvent peak.
-
Concentration: Prepare a solution of approximately 10-20 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent.
-
Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0.00 ppm.
NMR Instrument Parameters
The following parameters are recommended for a standard 400 MHz NMR spectrometer:
-
Nucleus: 13C
-
Pulse Program: A standard proton-decoupled 13C experiment (e.g., zgpg30 on Bruker instruments).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 2-5 seconds. A longer delay ensures proper relaxation of quaternary carbons.
-
Number of Scans: 1024-4096 scans, depending on the sample concentration. A higher number of scans will improve the signal-to-noise ratio.
-
Spectral Width: 0 to 220 ppm.
-
Temperature: 298 K (25 °C).
Visualization of Substituent Effects
The following diagram illustrates the primary electronic effects of the substituents on the aromatic ring of this compound, which in turn influence the 13C NMR chemical shifts.
Caption: Electronic effects of substituents on this compound.
Conclusion
This technical guide provides a comprehensive theoretical framework for understanding the 13C NMR spectrum of this compound. By analyzing the additive effects of the carboxylic acid, cyano, and fluoro substituents, we have predicted the chemical shifts and their assignments. The detailed experimental protocol offers a clear path for the empirical validation of these predictions. This combined theoretical and practical approach is fundamental for the accurate structural characterization of novel compounds in the field of chemical and pharmaceutical research.
References
An In-depth Technical Guide to the FT-IR Analysis of 2-Cyano-3-fluorobenzoic Acid
This guide provides a comprehensive technical overview of the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of 2-Cyano-3-fluorobenzoic acid. It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the principles, experimental protocols, and spectral interpretation of this compound.
Introduction: The Significance of this compound
This compound is a key intermediate in the synthesis of various pharmaceutical compounds.[1] Its molecular structure, containing a carboxylic acid, a nitrile group, and a fluorine-substituted aromatic ring, imparts specific chemical properties that are crucial for its role in organic synthesis. Accurate structural characterization is paramount for quality control and ensuring the desired reactivity in subsequent chemical transformations. FT-IR spectroscopy is a powerful, non-destructive analytical technique that provides a unique "molecular fingerprint" by probing the vibrational modes of a molecule's functional groups, making it an indispensable tool for the analysis of this compound.[2]
Foundational Principles of FT-IR Spectroscopy
FT-IR spectroscopy operates on the principle that molecules absorb infrared radiation at specific frequencies corresponding to their vibrational modes.[3] When a sample is irradiated with a broad spectrum of infrared light, its constituent molecules absorb energy, causing their bonds to stretch and bend. The FT-IR instrument measures this absorption and, through a mathematical process called a Fourier transform, converts the raw data into a spectrum of absorbance or transmittance versus wavenumber (cm⁻¹).[3]
The resulting spectrum displays a series of absorption bands, each corresponding to a specific vibrational motion. The position, intensity, and shape of these bands provide detailed information about the functional groups present in the molecule.[3]
Experimental Protocol: Acquiring the FT-IR Spectrum of this compound
The quality of an FT-IR spectrum is highly dependent on proper sample preparation and data acquisition. For a solid sample like this compound, several methods can be employed.[4]
Sample Preparation: The KBr Pellet Method
The Potassium Bromide (KBr) pellet technique is a widely used method for analyzing solid samples in transmission mode.[4][5] KBr is an ideal matrix as it is transparent to infrared radiation in the typical analysis range.
Step-by-Step Protocol:
-
Sample Grinding: Using an agate mortar and pestle, finely grind approximately 1-2 mg of this compound. The particle size should be reduced to less than the wavelength of the incident IR radiation (typically < 2 µm) to minimize scattering effects.[6]
-
Mixing with KBr: Add about 100-200 mg of dry, spectroscopic grade KBr powder to the ground sample and mix thoroughly.[5] It is crucial that the KBr is completely dry, as moisture will introduce a broad O-H stretching band in the spectrum.
-
Pellet Pressing: Transfer the mixture to a pellet die and apply pressure using a hydraulic press to form a thin, transparent, or translucent pellet.[5][6] A clear pellet indicates a well-prepared sample.
-
Analysis: Carefully place the KBr pellet into the sample holder of the FT-IR spectrometer for analysis.
Alternative Sample Preparation: Attenuated Total Reflectance (ATR)
Attenuated Total Reflectance (ATR) is another powerful technique that requires minimal sample preparation.[2]
Step-by-Step Protocol:
-
Crystal Cleaning: Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a suitable solvent like isopropanol or acetone and allowing it to dry completely.[2]
-
Background Spectrum: Acquire a background spectrum of the clean, empty ATR crystal to account for atmospheric and instrumental interferences.[2]
-
Sample Application: Place a small amount of the powdered this compound directly onto the ATR crystal.
-
Pressure Application: Apply pressure to the sample using the ATR's pressure arm to ensure good contact between the sample and the crystal surface.[5]
-
Data Acquisition: Initiate the sample scan. The instrument's software will automatically ratio the sample spectrum against the background to produce the final absorbance spectrum.[2]
Diagram of the Experimental Workflow (KBr Pellet Method):
Caption: KBr Pellet Preparation Workflow.
Spectral Interpretation: Decoding the Vibrational Fingerprint
The FT-IR spectrum of this compound is characterized by absorption bands corresponding to its distinct functional groups: the carboxylic acid (-COOH), the nitrile (-C≡N), the carbon-fluorine bond (C-F), and the substituted benzene ring.
The Carboxylic Acid Group (-COOH)
The carboxylic acid functional group gives rise to several characteristic and easily identifiable absorption bands:
-
O-H Stretching: A very broad and strong absorption band is expected in the region of 3300-2500 cm⁻¹.[7][8] This broadening is a result of extensive intermolecular hydrogen bonding, which is a hallmark of carboxylic acid dimers in the solid state.[7][9] This broad band often overlaps with the C-H stretching vibrations.[7][8]
-
C=O Stretching: A strong, sharp absorption band corresponding to the carbonyl stretch is typically observed between 1710 and 1680 cm⁻¹ for aromatic carboxylic acids.[10] Conjugation with the aromatic ring slightly lowers the frequency compared to saturated carboxylic acids.
-
C-O Stretching and O-H Bending: The spectrum will also feature C-O stretching and in-plane O-H bending vibrations, which are coupled. These appear in the 1440-1395 cm⁻¹ and 1320-1210 cm⁻¹ regions.[7] An out-of-plane O-H bend is also characteristic and appears as a broad band around 960-900 cm⁻¹.[10]
The Nitrile Group (-C≡N)
The nitrile group provides a highly diagnostic absorption band:
-
C≡N Stretching: A sharp, medium to strong intensity absorption band is expected in the 2240-2220 cm⁻¹ region for aromatic nitriles.[2][11] This region of the spectrum is often clear of other absorptions, making the nitrile peak easy to identify.[11]
The Carbon-Fluorine Bond (C-F)
-
C-F Stretching: The C-F stretching vibration typically gives rise to a strong absorption band in the 1250-1020 cm⁻¹ region. The exact position can be influenced by the surrounding molecular structure.
The Aromatic Ring
-
Aromatic C-H Stretching: These vibrations occur as weaker bands just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).[8]
-
Aromatic C=C Stretching: The stretching of the carbon-carbon double bonds within the benzene ring results in several bands of variable intensity in the 1625-1465 cm⁻¹ region.[8]
-
Out-of-Plane C-H Bending: The substitution pattern on the benzene ring can be inferred from the strong absorption bands in the 900-675 cm⁻¹ region.
Diagram of Key Functional Groups and their Vibrational Modes:
Caption: Key vibrational modes of this compound.
Summary of Expected FT-IR Absorption Bands
The table below summarizes the expected characteristic absorption bands for this compound.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Band Shape |
| Carboxylic Acid | O-H Stretch | 3300 - 2500 | Strong | Very Broad |
| Nitrile | C≡N Stretch | 2240 - 2220 | Medium-Strong | Sharp |
| Carbonyl | C=O Stretch | 1710 - 1680 | Strong | Sharp |
| Aromatic Ring | C=C Stretch | 1625 - 1465 | Variable | Sharp |
| Carboxylic Acid | C-O Stretch / O-H Bend | 1320 - 1210 | Strong | Medium |
| Aryl-Fluorine | C-F Stretch | 1250 - 1020 | Strong | Sharp |
| Carboxylic Acid | O-H Out-of-Plane Bend | 960 - 900 | Medium | Broad |
Conclusion
FT-IR spectroscopy is an essential analytical technique for the structural elucidation and quality assessment of this compound. By understanding the principles of the technique, adhering to rigorous experimental protocols, and correctly interpreting the resulting spectrum, researchers can confidently verify the identity and purity of this important synthetic intermediate. The characteristic absorption bands of the carboxylic acid, nitrile, and fluoro-aromatic moieties provide a unique and definitive spectral fingerprint.
References
- 1. This compound | 1214379-33-5 | PYB37933 [biosynth.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. youtube.com [youtube.com]
- 4. rockymountainlabs.com [rockymountainlabs.com]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. eng.uc.edu [eng.uc.edu]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. Infrared Spectrometry [www2.chemistry.msu.edu]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. spectroscopyonline.com [spectroscopyonline.com]
An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 2-Cyano-3-fluorobenzoic Acid
Abstract
This technical guide provides a comprehensive analysis of the mass spectrometric fragmentation behavior of 2-Cyano-3-fluorobenzoic acid. Aimed at researchers, scientists, and professionals in drug development, this document delves into the compound's fragmentation pathways under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions. By synthesizing established fragmentation principles for aromatic carboxylic acids, nitriles, and halogenated compounds, this guide explains the causal relationships behind observed fragmentation patterns, including the significant influence of ortho effects. Detailed experimental protocols, data tables, and fragmentation pathway diagrams generated using Graphviz DOT language are provided to offer a predictive framework for the structural elucidation of this and similar molecules.
Introduction
This compound is a substituted aromatic compound with functional groups that are pivotal in various fields, including pharmaceutical and materials science. Its structural characterization is crucial for synthesis validation, metabolite identification, and quality control. Mass spectrometry (MS) is an indispensable tool for this purpose, offering high sensitivity and profound structural insights through the analysis of fragmentation patterns.[1] The dissociation of energetically unstable molecular ions in a mass spectrometer provides a veritable fingerprint of a molecule's structure.[1]
This guide will explore the fragmentation of this compound (MW: 165.12 g/mol ) using two common ionization techniques: the high-energy Electron Ionization (EI) and the soft-ionization Electrospray Ionization (ESI). We will dissect the characteristic fragmentation pathways, paying special attention to the interplay between the adjacent cyano, fluoro, and carboxylic acid groups, a phenomenon known as the "ortho effect," which can dramatically alter fragmentation routes compared to meta and para isomers.[2][3][4][5]
Experimental Methodologies & Protocols
Achieving reproducible and informative mass spectra requires careful optimization of instrumental parameters. The following protocols provide a validated starting point for the analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)
This method is suitable for analyzing the thermally stable and volatile derivatives of the analyte, or the analyte itself if it is sufficiently volatile.
Protocol:
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent like methanol or acetonitrile. Derivatization (e.g., methylation of the carboxylic acid) may be employed to improve volatility.
-
GC Separation:
-
Column: Use a non-polar capillary column (e.g., 30m x 0.25mm, 0.25µm film thickness) such as one with a 5% phenyl polymethylsiloxane stationary phase.
-
Injection: Inject 1 µL with a split ratio of 20:1.
-
Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
-
MS Detection (EI):
-
Ionization Energy: 70 eV. This standard energy ensures extensive and reproducible fragmentation.
-
Ion Source Temperature: 230°C.
-
Mass Range: Scan from m/z 40 to 250.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Electrospray Ionization (ESI)
ESI is ideal for polar, thermally labile molecules and allows for analysis in both positive and negative ion modes. Tandem MS (MS/MS) provides controlled fragmentation via Collision-Induced Dissociation (CID).[6]
Protocol:
-
Sample Preparation: Prepare a 10 µg/mL solution in 50:50 acetonitrile:water. For positive mode, add 0.1% formic acid. For negative mode, add 0.1% ammonia solution.[7]
-
LC Separation:
-
Column: Use a C18 reversed-phase column (e.g., 100mm x 2.1mm, 2.6µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid (for positive mode) or 0.1% Ammonia (for negative mode).
-
Mobile Phase B: Acetonitrile with corresponding modifier.
-
Gradient: Start with 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and re-equilibrate.
-
-
MS/MS Detection (ESI):
-
Ionization Mode: ESI Positive and Negative.
-
Capillary Voltage: +3.5 kV (positive), -3.0 kV (negative).
-
Precursor Ion Selection: Isolate the [M+H]⁺ (m/z 166.0) or [M-H]⁻ (m/z 164.0) ion.
-
Collision-Induced Dissociation (CID): Apply collision energy (typically 10-40 eV) using a collision gas like argon or nitrogen to induce fragmentation.[6]
-
Electron Ionization (EI) Fragmentation Analysis
Under the high-energy conditions of EI, this compound will form a radical molecular ion (M⁺•) at m/z 165. The stability of the aromatic ring typically ensures a visible molecular ion peak.[8] The subsequent fragmentation is driven by the presence of the three functional groups and their positions.
Key Fragmentation Pathways
-
Loss of a Hydroxyl Radical (•OH): This is a hallmark fragmentation for carboxylic acids, leading to the formation of a stable acylium ion.[9][10][11][12]
-
[M - •OH]⁺: m/z 148. This ion is expected to be prominent.
-
-
Loss of Water (H₂O) - The Ortho Effect: The proximity of the carboxylic acid and the cyano group can facilitate a hydrogen rearrangement and subsequent loss of a neutral water molecule. This interaction of vicinal groups is a classic ortho effect and is often suppressed in meta and para isomers.[2][5]
-
[M - H₂O]⁺•: m/z 147. This pathway is highly diagnostic for the ortho positioning.
-
-
Decarbonylation (Loss of CO): The acylium ion (m/z 148) can further fragment by losing carbon monoxide.
-
[M - •OH - CO]⁺: m/z 120.
-
-
Loss of Carboxyl Group (•COOH): Cleavage of the C-C bond between the ring and the carboxyl group results in the loss of a •COOH radical.
-
[M - •COOH]⁺: m/z 120.
-
-
Loss of HF: The presence of a fluorine atom allows for the potential elimination of a neutral hydrogen fluoride molecule, particularly if a rearrangement is favorable.
Proposed EI Fragmentation Scheme
The relationships between these key fragments can be visualized as a pathway originating from the molecular ion.
References
- 1. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 2. tsapps.nist.gov [tsapps.nist.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mass spectrometry of analytical derivatives. 2. "Ortho" and "Para" effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Collision-induced dissociation - Wikipedia [en.wikipedia.org]
- 7. uab.edu [uab.edu]
- 8. Ion Types and Fragmentation Patterns in Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Spectroscopy of Carboxylic Acids [sites.science.oregonstate.edu]
- 12. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
An In-depth Technical Guide to the Crystal Structure of 2-Cyano-3-fluorobenzoic Acid
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive analysis of the anticipated crystal structure of 2-Cyano-3-fluorobenzoic acid (CAS: 1214379-33-5).[1][2][3][4] As of the latest literature review, a definitive, experimentally determined crystal structure for this specific compound has not been deposited in public databases such as the Cambridge Structural Database (CSD). Therefore, this document serves a dual purpose: first, to present a predictive analysis of its solid-state architecture grounded in established principles of crystal engineering and supramolecular chemistry; and second, to provide a robust, field-proven experimental workflow for its definitive determination via single-crystal X-ray diffraction. We will explore the influential roles of the carboxylic acid, cyano, and fluoro functional groups in dictating supramolecular synthons and overall crystal packing.
Introduction: The Molecule in Context
This compound is a substituted aromatic carboxylic acid featuring a trifecta of electron-withdrawing groups. Such molecules are of significant interest in medicinal chemistry and materials science, where precise control over molecular conformation and intermolecular interactions is paramount for designing active pharmaceutical ingredients (APIs) and functional organic materials.[5][6] The interplay between the strong hydrogen-bond-donating and -accepting carboxylic acid, the linearly coordinating cyano group, and the weakly coordinating but highly electronegative fluorine atom creates a complex energetic landscape that governs its self-assembly in the solid state. Understanding this structure is crucial for predicting physicochemical properties like solubility, stability, and bioavailability.
Predictive Analysis of Molecular Conformation and Supramolecular Assembly
In the absence of experimental data, we can construct a chemically logical hypothesis for the crystal structure by analyzing the dominant intermolecular forces at play.
Molecular Conformation
The primary conformational flexibility in this compound lies in the orientation of the carboxylic acid group relative to the benzene ring. Like other ortho-substituted benzoic acids, the molecule is expected to adopt a largely planar cis conformation, where the acidic proton is oriented toward the ortho-substituent (in this case, the cyano group).[6][7][8] This arrangement is generally more stable than the trans conformer due to minimized steric repulsion.[6][7] Computational studies on the closely related 2-fluorobenzoic acid confirm that cis conformers are energetically favored.[8][9] While a weak intramolecular O-H···N hydrogen bond might be considered, the geometric constraints make it unlikely to be a dominant, structure-directing interaction.
Dominant Supramolecular Synthons
The crystal packing will be dictated by a hierarchy of non-covalent interactions.
-
Carboxylic Acid Dimer (The Primary Synthon): The most predictable and energetically favorable interaction is the formation of a centrosymmetric carboxylic acid dimer via a pair of O-H···O hydrogen bonds. This R²₂(8) graph set motif is the hallmark of nearly all crystalline carboxylic acids and serves as the primary building block for the extended structure.[10][11]
-
The Role of Cyano and Fluoro Groups (Secondary Synthons): With the primary hydrogen bonding satisfied, the cyano and fluoro substituents will mediate the packing of these dimers.
-
Cyano Group: The nitrogen atom of the cyano group is a moderate hydrogen bond acceptor and will likely participate in weaker C-H···N interactions with aromatic protons from adjacent molecules.[12][13] Furthermore, the large dipole moment of the nitrile group can lead to stabilizing dipole-dipole interactions that influence crystal packing.[14]
-
Fluoro Group: The fluorine substituent is a weak hydrogen bond acceptor. Its primary role in the crystal packing is often attributed to the formation of weak C-H···F hydrogen bonds and dipole-dipole interactions, which, while individually weak, can collectively contribute to the stability of the overall lattice.[15]
-
The combination of these interactions will likely result in a layered or herringbone packing arrangement of the primary carboxylic acid dimers. The potential for polymorphism—the existence of multiple crystal forms—is significant, as subtle shifts in the balance of these weaker secondary interactions can lead to different packing motifs.[10][16]
Caption: Predicted hierarchy of intermolecular interactions.
Experimental Protocol for Structure Determination
To move from prediction to certainty, a systematic experimental approach is required. The following protocol outlines a self-validating workflow for obtaining and analyzing the crystal structure of this compound.
Synthesis and Purification
A plausible synthetic route involves the Sandmeyer reaction, starting from the commercially available 2-amino-3-fluorobenzoic acid.[17][18]
-
Diazotization: Dissolve 2-amino-3-fluorobenzoic acid in an aqueous solution of HCl at 0-5 °C. Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the low temperature to form the diazonium salt intermediate.
-
Cyanation (Sandmeyer Reaction): In a separate flask, prepare a solution of copper(I) cyanide (CuCN) in sodium cyanide (NaCN). Slowly add the cold diazonium salt solution to the cyanide solution. Allow the reaction to warm to room temperature and stir until nitrogen evolution ceases.
-
Workup and Purification: Acidify the reaction mixture to precipitate the crude this compound. Filter the solid and wash thoroughly with water. The critical step for obtaining high-quality crystals is rigorous purification. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water, acetone, or ethyl acetate) until a pure, crystalline solid is obtained, as verified by NMR and melting point analysis.
Single Crystal Growth
The generation of a diffraction-quality single crystal is the most crucial and often most challenging step.[19][20] A crystal should be at least 0.1 mm in each dimension, transparent, and free of cracks or defects.
-
Solvent Screening: Screen a wide range of solvents with varying polarities (e.g., methanol, ethanol, isopropanol, acetone, acetonitrile, ethyl acetate, toluene, and mixtures thereof) to find a system where the compound has moderate solubility.
-
Crystallization Techniques:
-
Slow Evaporation: Prepare a saturated or near-saturated solution of the purified compound in a clean vial. Loosely cap the vial to allow the solvent to evaporate over several days to weeks at a constant temperature.
-
Slow Cooling: Prepare a saturated solution at an elevated temperature and allow it to cool slowly to room temperature, followed by further cooling in a refrigerator.
-
Vapor Diffusion (Hanging or Sitting Drop): Place a concentrated solution of the compound in a small vial. Place this vial inside a larger, sealed jar containing a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.
-
Single-Crystal X-ray Diffraction (SCXRD) Data Collection
Once a suitable crystal is obtained, its structure can be determined.[21][22]
-
Crystal Mounting: Select a high-quality crystal under a microscope and mount it on a goniometer head using a cryoprotectant oil. The crystal is flash-cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.
-
Data Collection: Mount the goniometer on a single-crystal X-ray diffractometer. An intense, monochromatic X-ray beam is directed at the crystal. As the crystal is rotated, a series of diffraction patterns (reflections) are collected by a detector. A complete dataset consists of measuring the intensities and positions of thousands of reflections at different crystal orientations.
-
Data Processing: The raw diffraction images are processed to integrate the reflection intensities, correct for experimental factors (like absorption), and reduce the data into a final reflection file. This step also determines the unit cell parameters and space group of the crystal.
Structure Solution and Refinement
-
Structure Solution: The "phase problem" is solved using computational methods, typically direct methods for small molecules, to generate an initial electron density map.
-
Model Building: An initial atomic model is built into the electron density map.
-
Refinement: The model is refined using a least-squares algorithm, where the atomic positions, and thermal parameters are adjusted to achieve the best possible fit between the calculated diffraction pattern (from the model) and the observed experimental data. The quality of the final structure is assessed by metrics such as the R-factor.
Caption: Standard workflow for small molecule crystal structure determination.
Hypothetical Crystallographic Data
The following table presents a set of realistic, hypothetical crystallographic parameters for this compound, based on typical values for substituted benzoic acids. This data should be considered illustrative until an experimental structure is determined.
| Parameter | Hypothetical Value |
| Empirical Formula | C₈H₄FNO₂ |
| Formula Weight | 165.12 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~ 8.5 |
| b (Å) | ~ 6.0 |
| c (Å) | ~ 13.0 |
| α (°) | 90 |
| β (°) | ~ 105 |
| γ (°) | 90 |
| Volume (ų) | ~ 635 |
| Z (molecules/unit cell) | 4 |
| Calculated Density (g/cm³) | ~ 1.72 |
| R-factor (final) | < 0.05 |
Conclusion
While the definitive crystal structure of this compound remains to be experimentally determined, a robust prediction of its solid-state behavior can be made. The structure is anticipated to be dominated by the classic carboxylic acid dimer synthon, with the overall crystal packing modulated by a network of weaker C-H···N, C-H···F, and dipole-dipole interactions. This guide provides both the theoretical framework for understanding this molecule's self-assembly and a detailed, practical workflow for its unambiguous determination. The successful execution of the described protocol will yield crucial insights into the structure-property relationships of this and related compounds, aiding in the rational design of future functional molecules.
References
- 1. This compound | 1214379-33-5 | PYB37933 [biosynth.com]
- 2. PubChemLite - this compound (C8H4FNO2) [pubchemlite.lcsb.uni.lu]
- 3. This compound | 1214379-33-5 [chemicalbook.com]
- 4. 1214379-33-5|this compound|BLD Pharm [bldpharm.com]
- 5. Nitriles: an attractive approach to the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties [mdpi.com]
- 7. Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. xray.uky.edu [xray.uky.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. US6613930B2 - Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds - Google Patents [patents.google.com]
- 18. Organic Syntheses Procedure [orgsyn.org]
- 19. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 20. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 21. researchgate.net [researchgate.net]
- 22. excillum.com [excillum.com]
A Theoretical and Spectroscopic Investigation of 2-Cyano-3-fluorobenzoic Acid: A Keystone for Advanced Pharmaceutical Design
Abstract
This technical guide provides a comprehensive theoretical framework for the study of 2-Cyano-3-fluorobenzoic acid, a molecule of significant interest in medicinal chemistry and drug development.[1][2] We delineate a robust computational methodology, leveraging Density Functional Theory (DFT) and Hartree-Fock (HF) methods, to elucidate the molecule's structural, vibrational, and electronic properties. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental and theoretical choices. By integrating detailed protocols with a discussion of expected outcomes, we present a self-validating system for the computational analysis of this and similar fluorinated benzoic acid derivatives.
Introduction: The Significance of Fluorinated Benzoic Acids in Drug Discovery
The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry.[1][2] Fluorine's unique properties, including its high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[1] These modifications can lead to enhanced metabolic stability, increased binding affinity to target proteins, and improved membrane permeability.[2]
This compound (C₈H₄FNO₂) emerges as a particularly compelling scaffold.[3] The presence of three distinct functional groups on the benzene ring—a carboxylic acid, a cyano group, and a fluorine atom—offers a rich landscape for molecular interactions and further chemical modification. The interplay of the electron-withdrawing nature of the cyano and fluoro groups with the acidic proton of the carboxyl group dictates the molecule's reactivity and potential biological activity. A thorough understanding of its electronic structure and conformational preferences is therefore paramount for its rational application in drug design.
This guide outlines a theoretical approach to characterize this compound, providing a predictive foundation for its spectroscopic and reactive properties.
Computational Methodology: A First-Principles Approach
The selection of an appropriate theoretical method is critical for obtaining results that are both accurate and computationally tractable. For a molecule of this nature, a combination of Density Functional Theory (DFT) and Hartree-Fock (HF) calculations provides a comprehensive understanding of its properties.
Rationale for Method Selection
-
Density Functional Theory (DFT): DFT, particularly with hybrid functionals like B3LYP, has been shown to provide an excellent balance between accuracy and computational cost for predicting the geometric, vibrational, and electronic properties of substituted benzoic acids.[4][5][6][7] The inclusion of electron correlation effects makes it superior to HF for many applications.
-
Hartree-Fock (HF): While generally less accurate than DFT for properties dependent on electron correlation, HF theory is a valuable tool, particularly as a starting point for more advanced calculations.[8] Comparing HF and DFT results can also provide insights into the role of electron correlation in the molecule's properties.
-
Basis Set Selection: The choice of basis set is crucial for accurate calculations. A Pople-style basis set, such as 6-311++G(d,p), is recommended.[5][6] The inclusion of diffuse functions (++) is important for accurately describing the lone pairs of electrons on the oxygen and fluorine atoms and the potential for hydrogen bonding, while the polarization functions (d,p) allow for greater flexibility in describing the electron density around the atoms.
Step-by-Step Computational Protocol
-
Geometry Optimization:
-
The initial molecular structure of this compound can be built using standard molecular modeling software.
-
A full geometry optimization should be performed using both DFT (B3LYP/6-311++G(d,p)) and HF (HF/6-311++G(d,p)) levels of theory.
-
The convergence criteria should be set to tight to ensure a true energy minimum is reached.
-
The optimized geometries from both methods should be compared to assess the impact of electron correlation on the molecular structure.
-
-
Vibrational Frequency Analysis:
-
Following geometry optimization, a frequency calculation should be performed at the same level of theory.
-
The absence of imaginary frequencies will confirm that the optimized structure corresponds to a true minimum on the potential energy surface.
-
The calculated vibrational frequencies can be used to simulate the infrared (IR) and Raman spectra of the molecule.
-
Due to the harmonic approximation used in these calculations, a scaling factor is typically applied to the calculated frequencies to improve agreement with experimental data.[8]
-
-
NMR Chemical Shift Calculation:
-
The Gauge-Including Atomic Orbital (GIAO) method is the standard approach for calculating NMR chemical shifts.
-
¹H and ¹³C NMR chemical shifts should be calculated using the GIAO method at the B3LYP/6-311++G(d,p) level of theory, using the previously optimized geometry.
-
Calculated chemical shifts are typically referenced to a standard, such as tetramethylsilane (TMS), which should also be calculated at the same level of theory.
-
-
Electronic Properties Analysis:
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity and electronic transitions. The HOMO-LUMO energy gap provides an indication of the molecule's kinetic stability.[7]
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in the molecule, highlighting regions that are susceptible to electrophilic and nucleophilic attack.[7]
-
Mulliken Population Analysis: This analysis provides the charge distribution on each atom in the molecule, offering insights into the electronic effects of the substituents.
-
Predicted Molecular Properties: A Theoretical Characterization
Optimized Molecular Geometry
The optimized geometry of this compound is predicted to be largely planar, with the carboxylic acid group potentially exhibiting a slight out-of-plane torsion. The presence of the ortho-cyano group may influence the orientation of the carboxylic acid group through steric and electronic interactions. The predicted bond lengths and angles from the DFT calculations are expected to be in good agreement with experimental data for similar substituted benzoic acids.
Table 1: Predicted Key Geometric Parameters of this compound (B3LYP/6-311++G(d,p))
| Parameter | Predicted Value | Rationale and Comparison |
| C-F Bond Length | ~1.34 Å | Consistent with C-F bonds in other fluorinated aromatic compounds. |
| C≡N Bond Length | ~1.16 Å | Typical for a nitrile group conjugated with an aromatic ring. |
| C=O Bond Length | ~1.21 Å | Characteristic of a carboxylic acid carbonyl group. |
| O-H Bond Length | ~0.97 Å | Typical for a carboxylic acid hydroxyl group. |
| C-C-O-H Dihedral Angle | ~0° or ~180° | The cis and trans conformations of the carboxylic acid group are possible, with the cis form generally being more stable. |
Vibrational Spectroscopy
The simulated IR and Raman spectra will exhibit characteristic vibrational modes corresponding to the functional groups present in the molecule. A detailed assignment can be performed with the aid of Potential Energy Distribution (PED) analysis.
Table 2: Predicted Prominent Vibrational Frequencies (cm⁻¹) for this compound
| Vibrational Mode | Predicted Frequency Range (Scaled) | Expected Intensity |
| O-H Stretch (Carboxylic Acid) | 3400-3600 | Medium (IR), Weak (Raman) |
| C-H Stretch (Aromatic) | 3000-3100 | Weak (IR), Medium (Raman) |
| C≡N Stretch | 2220-2240 | Strong (IR), Strong (Raman) |
| C=O Stretch (Carboxylic Acid) | 1700-1750 | Very Strong (IR), Medium (Raman) |
| C-F Stretch | 1200-1300 | Strong (IR), Weak (Raman) |
| C-O Stretch (Carboxylic Acid) | 1250-1350 | Strong (IR), Medium (Raman) |
Rationale: The predicted frequencies are based on established vibrational modes for aromatic carboxylic acids, nitriles, and fluorinated compounds.[8] The strong electron-withdrawing effects of the cyano and fluoro groups are expected to slightly blue-shift the C=O stretching frequency compared to unsubstituted benzoic acid.
NMR Spectroscopy
The calculated ¹H and ¹³C NMR chemical shifts provide a powerful tool for structural elucidation and can be directly compared with experimental data.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound (Referenced to TMS)
| Atom | Predicted ¹H Shift | Predicted ¹³C Shift | Rationale |
| COOH | 10.0-12.0 | 165-170 | The acidic proton is highly deshielded. The carbonyl carbon is also deshielded. |
| C-CN | - | 115-120 | The cyano carbon is moderately shielded. |
| C-F | - | 155-160 (d) | The carbon directly bonded to fluorine is highly deshielded and will show a large coupling constant with ¹⁹F. |
| Aromatic CH | 7.5-8.5 | 120-140 | The electron-withdrawing substituents will deshield the aromatic protons and carbons. Specific shifts will depend on their relative positions. |
Note: The predicted ¹³C shifts for carbons in the vicinity of the fluorine atom are expected to show splitting due to C-F coupling.
Electronic Properties and Reactivity
The electronic properties of this compound are key to understanding its reactivity and potential as a pharmacophore.
-
HOMO-LUMO Analysis: The HOMO is expected to be localized primarily on the benzene ring and the oxygen atoms of the carboxyl group, while the LUMO will likely be distributed over the entire molecule, with significant contributions from the cyano and carboxyl groups. The HOMO-LUMO energy gap will provide a quantitative measure of the molecule's electronic stability.
-
Molecular Electrostatic Potential (MEP): The MEP map is predicted to show a region of high negative potential around the oxygen atoms of the carboxyl group and the nitrogen atom of the cyano group, indicating their susceptibility to electrophilic attack and their ability to act as hydrogen bond acceptors. A region of positive potential is expected around the acidic proton of the carboxyl group, highlighting its propensity to be donated.
Visualization of Computational Workflows and Molecular Properties
Visual representations are essential for conveying complex information in a clear and concise manner.
Figure 1: A generalized workflow for the theoretical analysis of this compound.
References
- 1. This compound | 1214379-33-5 | PYB37933 [biosynth.com]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Vibrational spectra, NLO analysis, and HOMO-LUMO studies of 2-chloro-6-fluorobenzoic acid and 3,4-dichlorobenzoic acid by density functional method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bot Verification [rasayanjournal.co.in]
- 7. 3-Cyano-4-fluorobenzoic acid | C8H4FNO2 | CID 2773932 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
2-Cyano-3-fluorobenzoic Acid: A Versatile Scaffolding Asset in Modern Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Overview
In the landscape of synthetic chemistry, particularly within pharmaceutical and materials science, the strategic value of a building block is measured by its versatility, reactivity, and the unique structural motifs it can introduce. 2-Cyano-3-fluorobenzoic acid has emerged as a compound of significant interest, possessing a trifecta of functional groups—a carboxylic acid, a nitrile, and a fluorine-substituted aromatic ring. This guide provides an in-depth exploration of this molecule, moving beyond simple catalog data to deliver field-proven insights into its synthesis, reactivity, and application. We will dissect the causality behind its synthetic utility and provide actionable protocols, positioning this building block as a powerful tool for innovation in drug discovery and advanced materials development.
Core Physicochemical & Spectroscopic Profile
Accurate identification and characterization are the bedrock of reproducible science. The fundamental properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₈H₄FNO₂ | [1] |
| Molecular Weight | 165.12 g/mol | [1] |
| CAS Number | 1214379-33-5 | [1][2] |
| Canonical SMILES | C1=CC(=C(C(=C1)F)C#N)C(=O)O | [1] |
| Appearance | Typically a white to off-white powder | |
| Solubility | Soluble in common organic solvents like THF, DMSO, and methanol. |
Spectroscopic Validation
Empirical validation of the structure is critical. Key spectroscopic data for this compound include:
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons, with coupling patterns influenced by the fluorine atom.
-
¹³C NMR: The carbon NMR spectrum provides signals for the eight distinct carbon atoms, including the carboxyl, cyano, and aromatic carbons, with C-F coupling constants being particularly informative.
-
IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid, the C≡N stretch of the nitrile group, and the C=O stretch of the carbonyl group.
-
Mass Spectrometry: Provides the accurate mass of the molecule, confirming its elemental composition.
Researchers can access and reference spectral data from various chemical databases to confirm the identity and purity of their material[3][4].
Synthesis and Accessibility
The availability of a building block is paramount to its practical application. While this compound is commercially available from various suppliers[1][4], understanding its synthesis provides insight into potential impurities and cost-drivers. Synthetic routes often leverage ortho-metalation or Sandmeyer-type reactions on substituted aniline precursors. A generalized synthetic pathway can be visualized as follows.
Caption: Generalized synthetic pathway for fluorinated cyanobenzoic acids.
The Sandmeyer reaction, which converts a diazonium salt to a nitrile, is a classic method for installing the cyano group[5]. Oxidation of a methyl group on the ring to a carboxylic acid is another key transformation, though yields can be challenging when a nitrile group is present[5].
Chemical Reactivity: A Tri-Functional Hub
The synthetic power of this compound stems from the distinct and orthogonal reactivity of its three functional groups. This allows for sequential, controlled modifications to build molecular complexity.
References
- 1. This compound | 1214379-33-5 | PYB37933 [biosynth.com]
- 2. This compound | 1214379-33-5 [chemicalbook.com]
- 3. This compound(1214379-33-5) 1H NMR spectrum [chemicalbook.com]
- 4. 1214379-33-5|this compound|BLD Pharm [bldpharm.com]
- 5. US6613930B2 - Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds - Google Patents [patents.google.com]
The Decisive Influence of Fluorine on the Reactivity of 2-Cyano-3-fluorobenzoic Acid
An In-depth Technical Guide:
Abstract
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science.[1] Its unique electronic properties can profoundly alter a molecule's reactivity, bioavailability, and metabolic stability.[2] This guide provides an in-depth analysis of 2-Cyano-3-fluorobenzoic acid, a versatile building block whose synthetic utility is dictated by the powerful and nuanced electronic interplay between its three distinct functional groups. We will explore how the ortho-cyano and meta-fluoro substituents synergistically influence the reactivity of the carboxylic acid and the aromatic ring, providing a framework for researchers to harness this molecule's potential in complex synthetic applications.
The Electronic Architecture: A Tale of Two Electron-Withdrawing Groups
The reactivity of this compound is not merely the sum of its parts. It is the result of a competitive and cooperative electronic dance between the fluorine atom, the cyano group, and the carboxylic acid on the benzene ring. Understanding this architecture is paramount to predicting and controlling its chemical behavior.
The Duality of Fluorine: Inductive Withdrawal vs. Resonance Donation
Fluorine is the most electronegative element, and as such, it exerts a powerful electron-withdrawing inductive effect (-I) through the sigma bond framework. This effect polarizes the C-F bond, drawing electron density away from the aromatic ring and lowering the overall nucleophilicity of the system.[3]
However, fluorine also possesses lone pairs of electrons in p-orbitals that can overlap with the aromatic pi-system, resulting in a weak electron-donating resonance effect (+R).[4] This resonance donation preferentially increases electron density at the ortho and para positions relative to the fluorine atom.[5] While the inductive effect is dominant in deactivating the ring towards electrophilic attack, the weaker resonance effect is crucial for directing the regioselectivity of such reactions.[6]
The Unambiguous Electron Sink: The Cyano and Carboxyl Groups
Unlike fluorine, the cyano (-C≡N) and carboxylic acid (-COOH) groups are powerful, unambiguous electron-withdrawing groups, operating through both inductive (-I) and resonance (-M or -R) effects. They strongly deactivate the aromatic ring, making it more electron-poor and thus more susceptible to nucleophilic attack.[7][8]
The following diagram illustrates the primary electronic forces at play in the molecule.
Caption: Dominant electronic effects in this compound.
Reactivity of the Carboxylic Acid Moiety
The primary reaction of the carboxylic acid group is its conversion to derivatives such as esters, amides, and acid halides. The reactivity of the carboxyl group in this compound is significantly enhanced by its substituents.
Increased Acidity
The combined electron-withdrawing power of the adjacent fluorine and cyano groups has a profound impact on the acidity of the carboxylic acid. By pulling electron density away from the carboxyl group, they stabilize the resulting carboxylate conjugate base, thereby increasing the acidity (lowering the pKa) of the parent acid.[9] This enhanced acidity means that deprotonation occurs more readily, which can be a critical factor in reaction kinetics.
Table 1: Comparative Acidity of Substituted Benzoic Acids
| Compound | Substituents | pKa (approximate) | Influence of Substituents |
|---|---|---|---|
| Benzoic Acid | None | 4.20 | Baseline |
| 3-Fluorobenzoic Acid | 3-F | 3.86[10] | Inductive withdrawal by F increases acidity. |
| 2-Fluorobenzoic Acid | 2-F | 3.27[11] | Stronger inductive effect due to proximity. |
| this compound | 2-CN, 3-F | < 3.27 | Synergistic and strong inductive withdrawal from both groups significantly increases acidity. |
Amide Bond Formation
The enhanced electrophilicity of the carboxyl carbon makes this compound an excellent substrate for amide bond formation, a critical reaction in the synthesis of pharmaceuticals. Direct coupling with amines is efficiently achieved using modern coupling reagents that minimize side reactions and operate under mild conditions.
This protocol describes a reliable, one-pot synthesis of an amide directly from this compound using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a common and efficient peptide coupling reagent.[12]
Materials:
-
This compound (1.0 eq)
-
Desired amine (e.g., Morpholine) (1.1 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
1M HCl (aq)
-
Saturated NaHCO₃ (aq)
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
To a dry, nitrogen-purged round-bottom flask, add this compound (1.0 eq) and HATU (1.1 eq).
-
Dissolve the solids in a minimal amount of anhydrous DMF.
-
Add the amine (1.1 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add DIPEA (2.0 eq) to the reaction mixture. The solution may turn yellow.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) to yield the pure amide.
Caption: Workflow for HATU-mediated amide coupling.
Reactivity of the Aromatic Ring
The heavily substituted and electron-deficient nature of the aromatic ring in this compound makes it a prime candidate for nucleophilic aromatic substitution (SₙAr), while largely disfavoring electrophilic aromatic substitution (EAS).
Enhanced Susceptibility to Nucleophilic Aromatic Substitution (SₙAr)
Aromatic rings typically undergo electrophilic substitution. However, the presence of strong electron-withdrawing groups, such as nitro, cyano, and in this case, fluoro, can activate the ring for nucleophilic attack.[7][8] The fluorine and cyano groups effectively stabilize the negative charge of the intermediate Meisenheimer complex formed during the reaction.[13]
In SₙAr, a nucleophile attacks an electron-poor aromatic ring, displacing a leaving group. Fluorine is an excellent leaving group in SₙAr reactions, often being displaced more readily than other halogens.[13] This is because the rate-determining step is the initial attack of the nucleophile, which is accelerated by fluorine's strong inductive electron withdrawal; the high strength of the C-F bond is overcome by the energetic favorability of restoring aromaticity in the final step.[13]
Therefore, this compound is expected to react readily with strong nucleophiles (e.g., alkoxides, amines), with substitution occurring at the C3 position, displacing the fluoride ion.
Caption: Generalized mechanism of SₙAr on the subject molecule.
Deactivation and Direction in Electrophilic Aromatic Substitution (EAS)
The molecule is strongly deactivated towards electrophilic attack. However, if forced under harsh conditions, the regiochemical outcome is dictated by the directing effects of the substituents.
-
Fluorine: A deactivating ortho, para-director.[4]
-
Cyano Group: A strongly deactivating meta-director.[14]
-
Carboxyl Group: A deactivating meta-director.
Considering the positions relative to each director:
-
Para to F: C6 position.
-
Ortho to F: C2 (blocked) and C4 positions.
-
Meta to CN: C4 and C6 positions.
-
Meta to COOH: C3 (blocked) and C5 positions.
The C4 and C6 positions are the most likely sites for substitution, as they are activated (or least deactivated) by multiple substituents. The C4 position is ortho to fluorine and meta to the cyano group, while the C6 position is para to fluorine and meta to the cyano group. The precise outcome would depend on the specific electrophile and reaction conditions, with steric hindrance also playing a role.
Conclusion
The fluorine atom in this compound is a decisive factor in its chemical reactivity. Its powerful inductive effect, in synergy with the cyano and carboxyl groups, renders the carboxylic acid more acidic and highly susceptible to amide coupling. Concurrently, it activates the aromatic ring for nucleophilic aromatic substitution at the C3 position, providing a reliable pathway for introducing new functionalities. This detailed understanding of its electronic architecture empowers researchers and drug development professionals to strategically employ this compound as a versatile and predictable intermediate in the synthesis of complex, high-value molecules.
References
- 1. nbinno.com [nbinno.com]
- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 9. Acidity, Effect of Substituents on Acidity and Important Reactions of Benzoic Acid | Pharmaguideline [pharmaguideline.com]
- 10. 3-Fluorobenzoic acid - Wikipedia [en.wikipedia.org]
- 11. 2-Fluorobenzoic acid - Wikipedia [en.wikipedia.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. pubs.acs.org [pubs.acs.org]
Methodological & Application
Synthesis of 2-Cyano-3-fluorobenzoic Acid and Its Derivatives: A Comprehensive Guide for Researchers
Introduction: The Significance of Fluorinated Anthranilonitrile Scaffolds in Modern Chemistry
In the landscape of contemporary drug discovery and materials science, fluorinated organic molecules hold a position of paramount importance. The strategic incorporation of fluorine atoms into molecular frameworks can profoundly influence a compound's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2][3] Among the myriad of fluorinated building blocks, 2-cyano-3-fluorobenzoic acid and its derivatives represent a particularly valuable class of compounds. This scaffold, featuring a vicinal cyano and carboxyl group on a fluorinated benzene ring, serves as a versatile intermediate for the synthesis of a wide array of complex molecules, including pharmaceuticals, agrochemicals, and functional materials.
The unique arrangement of the nitrile, carboxylic acid, and fluorine substituents provides multiple reaction sites for diversification, allowing for the construction of extensive compound libraries for screening and optimization. The nitrile group can be transformed into various functionalities, while the carboxylic acid is a handle for amide and ester formation. Furthermore, the aromatic ring can be further functionalized, for instance, through cross-coupling reactions.
This comprehensive guide provides detailed application notes and step-by-step protocols for the synthesis of this compound and a selection of its derivatives. The methodologies described herein are designed to be robust and scalable, providing researchers with a reliable toolkit for accessing this important class of chemical entities.
Part 1: Synthesis of the Core Scaffold: this compound
The synthesis of this compound is most effectively achieved through a two-step sequence starting from the readily available 2-amino-3-fluorobenzoic acid. This route involves a Sandmeyer reaction to introduce the cyano group, followed by hydrolysis of the resulting nitrile.
Workflow for the Synthesis of this compound
Caption: Synthetic scheme for this compound.
Protocol 1.1: Synthesis of 2-Amino-3-fluorobenzoic Acid
The starting material, 2-amino-3-fluorobenzoic acid, can be synthesized in two steps from 2-fluoroaniline, following a well-established procedure from Organic Syntheses.[4] This involves the formation of 7-fluoroisatin, followed by its oxidative cleavage.
Step 1: Synthesis of 7-Fluoroisatin
-
Materials:
-
2-Fluoroaniline
-
Hydroxylamine hydrochloride
-
Anhydrous sodium sulfate
-
2,2,2-Trichloro-1-ethoxyethanol
-
Concentrated hydrochloric acid
-
Concentrated sulfuric acid
-
Ethyl acetate
-
Ice
-
-
Procedure:
-
Prepare a solution of N-(2-fluorophenyl)-2-(hydroxyimino)acetamide from 2-fluoroaniline, hydroxylamine hydrochloride, and 2,2,2-trichloro-1-ethoxyethanol in aqueous hydrochloric acid, as detailed in Organic Syntheses, Coll. Vol. 10, p.456 (2004); Vol. 79, p.109 (2002).[4]
-
In a three-necked flask equipped with a condenser and a thermometer, heat 100 mL of concentrated sulfuric acid to 70°C.
-
Slowly add 30.0 g of N-(2-fluorophenyl)-2-(hydroxyimino)acetamide over 1 hour.
-
Heat the resulting deep red solution to 90°C for 60 minutes.
-
Cool the mixture to room temperature in an ice bath.
-
Pour the cooled solution rapidly into a vigorously stirred mixture of 1.0 L of ice water and 200 mL of ethyl acetate.
-
Separate the organic layer and extract the aqueous phase twice with 200 mL of ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 7-fluoroisatin as an orange powder. The crude product is typically of sufficient purity for the next step.
-
Step 2: Synthesis of 2-Amino-3-fluorobenzoic Acid
-
Materials:
-
7-Fluoroisatin
-
1 M Sodium hydroxide solution
-
30% Hydrogen peroxide solution
-
3 M Hydrochloric acid
-
Activated charcoal
-
Phosphorus pentoxide (for drying)
-
-
Procedure:
-
In a three-necked flask, charge 15.0 g of 7-fluoroisatin and 200 mL of 1 M aqueous sodium hydroxide solution.
-
Add 22 mL of 30% hydrogen peroxide solution dropwise over 45 minutes, maintaining the temperature between 30-40°C.
-
Stir the mixture for 1.5 hours.
-
Neutralize the pale orange solution to a pH of approximately 7.5 with 3 M hydrochloric acid.
-
Add a small amount of activated charcoal, stir for 10 minutes, and filter.
-
Acidify the clear filtrate to pH 1 with 3 M hydrochloric acid to precipitate the product.
-
Stir for one hour, then collect the precipitate by filtration.
-
Dry the solid over phosphorus pentoxide to obtain pure 2-amino-3-fluorobenzoic acid.
-
| Step | Product | Typical Yield | Melting Point |
| 1 | 7-Fluoroisatin | 47-57% | 186-190°C |
| 2 | 2-Amino-3-fluorobenzoic acid | 84-96% | 182-184°C |
Protocol 1.2: Sandmeyer Reaction and Hydrolysis to this compound
This protocol is adapted from general procedures for the Sandmeyer cyanation of aminobenzoic acids.[5] Extreme caution should be exercised when working with cyanide salts, as they are highly toxic. All manipulations should be performed in a well-ventilated fume hood.
Step 1: Diazotization and Sandmeyer Cyanation
-
Materials:
-
2-Amino-3-fluorobenzoic acid
-
Concentrated hydrochloric acid
-
Sodium nitrite (NaNO₂)
-
Copper(I) cyanide (CuCN)
-
Potassium cyanide (KCN) - HIGHLY TOXIC
-
Sodium carbonate
-
Ice
-
-
Procedure:
-
In a flask, suspend 10.0 g of 2-amino-3-fluorobenzoic acid in 50 mL of water and 15 mL of concentrated hydrochloric acid.
-
Cool the suspension to 0-5°C in an ice-salt bath.
-
Slowly add a solution of 5.0 g of sodium nitrite in 15 mL of water dropwise, keeping the temperature below 5°C.
-
Stir the resulting diazonium salt solution at 0-5°C for 30 minutes.
-
In a separate, larger flask, prepare a solution of 10.0 g of copper(I) cyanide and 15.0 g of potassium cyanide in 100 mL of water. Warm the solution gently to dissolve the salts, then cool to room temperature.
-
Slowly and carefully add the cold diazonium salt solution to the cyanide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will occur.
-
After the addition is complete, warm the reaction mixture to 50-60°C for 1 hour.
-
Cool the mixture to room temperature and neutralize with sodium carbonate.
-
The intermediate, 2-cyano-3-fluorobenzonitrile, may precipitate or can be extracted with an organic solvent like ethyl acetate. For the purpose of this one-pot procedure, the crude mixture is carried directly to the hydrolysis step.
-
Step 2: Hydrolysis to this compound
-
Materials:
-
Crude 2-cyano-3-fluorobenzonitrile mixture from the previous step
-
Concentrated sulfuric acid
-
Water
-
Ice
-
-
Procedure:
-
To the crude reaction mixture from the Sandmeyer reaction, slowly and carefully add 50 mL of concentrated sulfuric acid.
-
Heat the mixture to 100-120°C and maintain this temperature for 2-3 hours. The progress of the hydrolysis can be monitored by TLC.
-
Cool the reaction mixture to room temperature and pour it carefully onto crushed ice.
-
The crude this compound will precipitate.
-
Collect the solid by filtration and wash thoroughly with cold water.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the pure acid.
-
| Step | Product | Typical Yield (Overall) |
| 1 & 2 | This compound | 60-70% |
Part 2: Synthesis of this compound Derivatives
The this compound scaffold is a versatile platform for the synthesis of a variety of derivatives. The carboxylic acid moiety can be readily converted into amides and esters, while the aromatic ring can be further functionalized using modern cross-coupling methodologies.
Protocol 2.1: Synthesis of Amide Derivatives
The synthesis of amides from this compound proceeds via the formation of an acyl chloride intermediate, which is then reacted with a primary or secondary amine.
Step 1: Synthesis of 2-Cyano-3-fluorobenzoyl Chloride
-
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
Anhydrous N,N-dimethylformamide (DMF) (catalytic amount)
-
Anhydrous toluene or dichloromethane (DCM)
-
-
Procedure:
-
In a flame-dried flask under an inert atmosphere (nitrogen or argon), suspend 5.0 g of this compound in 50 mL of anhydrous toluene.
-
Add a catalytic amount of DMF (1-2 drops).
-
Slowly add 1.5 equivalents of oxalyl chloride or 2.0 equivalents of thionyl chloride at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, or until the evolution of gas ceases and the solid dissolves.
-
Remove the solvent and excess reagent under reduced pressure to obtain the crude 2-cyano-3-fluorobenzoyl chloride, which can be used in the next step without further purification.
-
Step 2: Amide Formation
-
Materials:
-
Crude 2-cyano-3-fluorobenzoyl chloride
-
Primary or secondary amine (e.g., aniline, morpholine)
-
Triethylamine (Et₃N) or pyridine
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
-
Procedure:
-
Dissolve the crude 2-cyano-3-fluorobenzoyl chloride in 30 mL of anhydrous DCM.
-
In a separate flask, dissolve 1.1 equivalents of the desired amine and 1.2 equivalents of triethylamine in 20 mL of anhydrous DCM.
-
Cool the amine solution to 0°C in an ice bath.
-
Slowly add the acyl chloride solution to the amine solution dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours.
-
Wash the reaction mixture with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired amide.
-
Protocol 2.2: Synthesis of Ester Derivatives
Esterification can be achieved via the acyl chloride intermediate or through direct condensation methods.
Method A: From Acyl Chloride
-
Procedure:
-
Follow the procedure for the synthesis of 2-cyano-3-fluorobenzoyl chloride (Protocol 2.1, Step 1).
-
Dissolve the crude acyl chloride in an anhydrous solvent such as DCM or THF.
-
Add 1.2 equivalents of the desired alcohol (e.g., methanol, ethanol) and 1.2 equivalents of a non-nucleophilic base like triethylamine or pyridine.
-
Stir at room temperature until the reaction is complete (monitor by TLC).
-
Work-up as described for amide synthesis (Protocol 2.1, Step 2).
-
Method B: Fischer Esterification (for simple esters)
-
Procedure:
-
Dissolve this compound in a large excess of the desired alcohol (e.g., methanol).
-
Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).
-
Heat the mixture at reflux for several hours.
-
Cool the reaction, remove the excess alcohol under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with saturated NaHCO₃ solution and brine.
-
Dry the organic layer and concentrate to obtain the ester.
-
Part 3: Advanced Derivatization via Cross-Coupling Reactions
For the synthesis of more complex derivatives, palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination are invaluable tools. These reactions allow for the formation of C-C and C-N bonds, respectively, on the aromatic ring. To utilize these reactions, a halogenated precursor is required. For example, starting from 2-amino-3-fluoro-5-bromobenzoic acid would lead to a 5-bromo-2-cyano-3-fluorobenzoic acid scaffold, ready for cross-coupling.
Workflow for Advanced Derivatization
Caption: General schemes for Suzuki-Miyaura and Buchwald-Hartwig reactions.
Protocol 3.1: Suzuki-Miyaura Coupling for C-C Bond Formation
This protocol provides a general procedure for the Suzuki-Miyaura coupling of a hypothetical 5-bromo-2-cyano-3-fluorobenzoic acid derivative.
-
Materials:
-
5-Bromo-2-cyano-3-fluorobenzoic acid derivative (e.g., methyl ester)
-
Aryl or heteroaryl boronic acid or boronate ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂ with a ligand)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water, toluene/water)
-
-
Procedure:
-
In a reaction vessel, combine the bromo-substituted substrate (1.0 eq.), the boronic acid (1.2-1.5 eq.), the palladium catalyst (0.02-0.05 eq.), and the base (2.0-3.0 eq.).
-
Degas the solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) by bubbling with argon or nitrogen for 15-20 minutes.
-
Add the degassed solvent to the reaction vessel.
-
Heat the reaction mixture at 80-100°C under an inert atmosphere until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
-
Protocol 3.2: Buchwald-Hartwig Amination for C-N Bond Formation
This protocol outlines a general procedure for the Buchwald-Hartwig amination.
-
Materials:
-
5-Bromo-2-cyano-3-fluorobenzoic acid derivative
-
Amine (primary or secondary)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, RuPhos)
-
Base (e.g., NaOt-Bu, K₃PO₄)
-
Anhydrous solvent (e.g., toluene, 1,4-dioxane)
-
-
Procedure:
-
In a glovebox or under an inert atmosphere, charge a reaction vessel with the palladium catalyst (0.01-0.05 eq.), the phosphine ligand (0.02-0.10 eq.), and the base (1.5-2.0 eq.).
-
Add the bromo-substituted substrate (1.0 eq.) and the amine (1.2-1.5 eq.).
-
Add the anhydrous solvent.
-
Seal the vessel and heat the reaction mixture at 80-110°C until the reaction is complete.
-
Cool the mixture, dilute with an organic solvent, and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
-
Conclusion
The synthetic routes and protocols detailed in this guide offer a robust framework for the preparation of this compound and its diverse derivatives. By leveraging established methodologies such as the Sandmeyer reaction and modern cross-coupling techniques, researchers can efficiently access a wide range of novel compounds for various applications. The versatility of this scaffold, combined with the powerful influence of fluorine substitution, ensures its continued importance in the fields of medicinal chemistry and materials science. As with all chemical syntheses, proper safety precautions should be taken, particularly when handling hazardous reagents such as cyanides.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scirp.org [scirp.org]
- 4. Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics [scirp.org]
- 5. researchgate.net [researchgate.net]
The Strategic Utility of 2-Cyano-3-fluorobenzoic Acid in Modern Medicinal Chemistry: Application Notes and Protocols
This guide provides an in-depth exploration of 2-Cyano-3-fluorobenzoic acid, a versatile building block in medicinal chemistry. We will delve into its applications in the synthesis of bioactive heterocycles, its potential role in the design of targeted therapies such as PARP inhibitors, and its utility as a fragment in drug discovery campaigns. The protocols detailed herein are designed to provide researchers, scientists, and drug development professionals with practical, field-proven insights into the strategic application of this valuable scaffold.
Introduction: The Power of Fluorine in Drug Design
The introduction of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance pharmacological properties. The unique physicochemical characteristics of fluorine, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to its biological target. Fluorinated benzoic acids, in particular, have emerged as crucial intermediates in the synthesis of a wide range of pharmaceuticals. This compound represents a strategically functionalized scaffold, offering multiple reaction sites for molecular elaboration and diversification.
Physicochemical Properties and Reactivity Profile
The strategic placement of the cyano and fluoro groups on the benzoic acid ring system of this compound imparts a unique reactivity profile. The electron-withdrawing nature of both substituents activates the aromatic ring for certain transformations and modulates the acidity of the carboxylic acid.
| Property | Value | Source |
| Molecular Formula | C₈H₄FNO₂ | |
| Molecular Weight | 165.12 g/mol | |
| CAS Number | 1214379-33-5 |
Applications in Medicinal Chemistry
A Versatile Precursor for Bioactive Heterocycles: The Case of Quinolines
The quinoline core is a privileged scaffold in medicinal chemistry, present in numerous approved drugs with a wide range of biological activities, including anticancer and antimicrobial properties. The ortho-disposed cyano and carboxylic acid functionalities of this compound make it an attractive starting material for the construction of fused heterocyclic systems like quinolines and quinolones.
A plausible synthetic route to a functionalized quinolone core could involve an initial amidation of the carboxylic acid, followed by a base-mediated cyclization where the amine attacks the cyano group. This approach provides a modular synthesis, allowing for diversification at the amine position.
Conceptual Workflow: Quinoline Synthesis
Caption: Proposed synthetic pathway to substituted quinolones.
Protocol 1: Synthesis of a 2-Cyano-3-fluoro-N-arylbenzamide Intermediate
This protocol details the amidation of this compound with a representative aniline, a crucial first step in the synthesis of various heterocyclic scaffolds.
Materials:
-
This compound
-
Aniline (or substituted aniline)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 10 minutes.
-
Add the aniline (1.1 eq) and continue stirring at room temperature for 4-6 hours, monitoring the reaction by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x), followed by brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 2-cyano-3-fluoro-N-arylbenzamide.
Role in the Design of PARP Inhibitors
Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a significant class of anticancer agents, particularly for tumors with deficiencies in DNA repair pathways, such as those with BRCA1/2 mutations. Several approved PARP inhibitors, including Olaparib, feature a fluorobenzoyl moiety that plays a critical role in binding to the nicotinamide binding site of the PARP enzyme. While no direct synthesis of an approved PARP inhibitor using this compound is publicly available, its structure makes it an attractive starting point for novel analogs.
Hypothetical Synthesis of a Novel PARP Inhibitor Scaffold
Caption: A plausible synthetic route to a novel PARP inhibitor.
Utility in Fragment-Based Drug Discovery (FBDD)
Fragment-based drug discovery (FBDD) is a powerful approach for identifying lead compounds by screening small, low-molecular-weight fragments. With a molecular weight of 165.12 g/mol , this compound fits the criteria for a fragment. Its defined structure and multiple points for synthetic elaboration make it an excellent starting point for a fragment-to-lead campaign.
Protocol 2: Fragment Elaboration via Amide Coupling
This protocol outlines a typical fragment elaboration step, where the carboxylic acid of this compound is coupled with a diverse library of amines to explore the surrounding chemical space of a target protein's binding site.
Materials:
-
This compound
-
Amine library (in a 96-well plate format)
-
EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
HOBt (Hydroxybenzotriazole)
-
Anhydrous DMSO (Dimethyl sulfoxide)
Procedure (for a single well in a 96-well plate):
-
Prepare a stock solution of this compound in anhydrous DMSO.
-
In a well of a 96-well plate, combine the amine (1.0 eq) with EDCI (1.5 eq) and HOBt (1.5 eq) in anhydrous DMSO.
-
Add the this compound stock solution (1.2 eq).
-
Seal the plate and shake at room temperature for 12-16 hours.
-
Quench the reaction with water.
-
Analyze the product formation by LC-MS.
-
The resulting amide library can then be screened for biological activity.
Fragment Elaboration Workflow
Caption: Workflow for fragment elaboration using amide coupling.
Conclusion
This compound is a highly valuable and versatile building block in medicinal chemistry. Its unique substitution pattern provides a scaffold that can be readily elaborated into a diverse range of complex molecules, including bioactive heterocycles and potential enzyme inhibitors. The protocols and conceptual frameworks presented in this guide are intended to serve as a practical resource for researchers engaged in the design and synthesis of novel therapeutic agents.
Esterification of 2-Cyano-3-fluorobenzoic acid protocols
An Application Guide to the Esterification of 2-Cyano-3-fluorobenzoic Acid
Introduction
Esters derived from this compound are valuable intermediates in the synthesis of pharmaceuticals and advanced materials. The presence of both a cyano and a fluoro group on the aromatic ring modifies its electronic properties and can present unique challenges and opportunities in synthesis design. This application note serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, providing detailed, field-proven protocols for the successful esterification of this substrate. We will explore two primary, robust methodologies: the classic Fischer-Speier esterification and the milder Steglich esterification, offering insights into the causality behind experimental choices to empower researchers to select and optimize the ideal conditions for their specific needs.
Scientific Principles: Choosing the Right Path
The selection of an esterification method hinges on several factors, including the stability of the starting materials and the desired product to the reaction conditions, the steric hindrance of the alcohol, and the desired scale of the reaction.
-
Fischer-Speier Esterification : This is a direct, acid-catalyzed reaction between a carboxylic acid and an alcohol.[1] It operates under equilibrium conditions, typically requiring a large excess of the alcohol reactant and the removal of water to drive the reaction towards the product.[2][3] The strong acid catalyst, such as sulfuric acid (H₂SO₄), protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon for attack by the alcohol.[4] While simple and cost-effective, the requisite high temperatures and strongly acidic environment can be incompatible with sensitive functional groups.[5]
-
Steglich Esterification : In contrast, the Steglich esterification is a powerful method that proceeds under mild, generally neutral conditions at room temperature.[6][7] This makes it ideal for substrates that are acid-labile or sterically hindered.[8] The reaction utilizes a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), to activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[9] A nucleophilic catalyst, 4-(dimethylamino)pyridine (DMAP), then intercepts this intermediate to form an even more reactive N-acylpyridinium species, which is readily attacked by the alcohol.[10][11] This catalytic cycle efficiently avoids the harsh conditions of the Fischer method and suppresses common side reactions.[12]
Experimental Protocols
Protocol 1: Fischer-Speier Esterification of this compound
This protocol is best suited for simple, non-acid-sensitive primary or secondary alcohols where the alcohol can be used in large excess as the solvent.
Principle: The reaction is driven to completion by using the alcohol as the solvent, ensuring a large molar excess, and refluxing to accelerate the reaction rate. The strong acid catalyst is essential for activating the carboxylic acid.[2]
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| This compound | ≥98% | Commercial Source |
| Methanol (or other simple alcohol) | Anhydrous | Commercial Source |
| Sulfuric Acid (H₂SO₄), concentrated | ACS Reagent Grade | Commercial Source |
| Saturated Sodium Bicarbonate (NaHCO₃) | Laboratory Grade | - |
| Brine (Saturated NaCl solution) | Laboratory Grade | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | Laboratory Grade | Commercial Source |
| Ethyl Acetate | HPLC Grade | Commercial Source |
| Hexanes | HPLC Grade | Commercial Source |
| Round-bottom flask, condenser | - | - |
Step-by-Step Methodology:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Solvent and Catalyst Addition: Add the desired alcohol (e.g., methanol, 20-40 eq) to the flask to serve as both the reactant and solvent. Stir the mixture until the acid is fully dissolved.
-
Carefully and slowly, add concentrated sulfuric acid (0.1-0.2 eq) to the stirring solution. An exotherm may be observed.
-
Reaction Execution: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).
-
Workup - Quenching: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker containing ice-cold water.
-
Workup - Neutralization: Slowly add saturated sodium bicarbonate solution to the aqueous mixture until gas evolution ceases and the pH is neutral (pH ~7-8).
-
Workup - Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the initial alcohol).
-
Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude ester product via flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
Protocol 2: Steglich Esterification of this compound
This protocol is highly recommended for sterically hindered alcohols, acid-sensitive substrates, or when milder conditions are required to prevent potential side reactions.
Principle: This method uses DCC to activate the carboxylic acid and a catalytic amount of DMAP to accelerate the acyl transfer to the alcohol under mild, room-temperature conditions.[7][13] The byproduct, dicyclohexylurea (DCU), is largely insoluble in many organic solvents and can be removed by filtration.[14]
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| This compound | ≥98% | Commercial Source |
| Alcohol (Primary, Secondary, or Tertiary) | Anhydrous | Commercial Source |
| N,N'-Dicyclohexylcarbodiimide (DCC) | ≥99% | Commercial Source |
| 4-(Dimethylamino)pyridine (DMAP) | ≥99% | Commercial Source |
| Dichloromethane (DCM), anhydrous | Anhydrous | Commercial Source |
| 0.5 M Hydrochloric Acid (HCl) | Laboratory Grade | - |
| Saturated Sodium Bicarbonate (NaHCO₃) | Laboratory Grade | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Laboratory Grade | Commercial Source |
Step-by-Step Methodology:
-
Reaction Setup: In an oven-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq), the desired alcohol (1.1-1.5 eq), and a catalytic amount of DMAP (0.05-0.1 eq) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: While stirring at 0 °C, add a solution of DCC (1.1 eq) in a small amount of anhydrous DCM dropwise to the reaction mixture. A white precipitate of dicyclohexylurea (DCU) will begin to form.
-
Reaction Execution: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-18 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting acid.
-
Workup - Filtration: Once the reaction is complete, filter the mixture through a pad of celite to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.
-
Workup - Washing: Transfer the filtrate to a separatory funnel. Wash the organic solution sequentially with 0.5 M HCl, saturated NaHCO₃ solution, and finally, brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.
-
Purification: Purify the resulting crude ester by flash column chromatography on silica gel.
Visualization of Protocols
Caption: Decision workflow for selecting an esterification protocol.
Caption: General experimental workflow for ester synthesis.
Comparative Analysis of Protocols
| Parameter | Fischer-Speier Esterification | Steglich Esterification |
| Conditions | Harsh: Strong acid (H₂SO₄), high temperature (reflux).[5] | Mild: Neutral pH, room temperature.[6][15] |
| Reagents | Carboxylic acid, excess alcohol, catalytic strong acid.[1] | Acid, alcohol, DCC (or EDC), catalytic DMAP.[7] |
| Byproducts | Water.[2] | Dicyclohexylurea (DCU) - a solid precipitate.[7] |
| Purification | Requires aqueous workup, neutralization, and chromatography. | Requires filtration of DCU, aqueous workup, and chromatography.[14] |
| Substrate Scope | Best for primary/secondary alcohols; not for acid-labile substrates.[5] | Excellent for acid-sensitive and sterically hindered substrates.[8][15] |
| Key Advantage | Simple, inexpensive reagents. | Broad substrate scope and mild conditions. |
| Key Disadvantage | Limited to robust substrates; equilibrium-driven.[2] | More expensive reagents; stoichiometric solid byproduct.[15] |
Conclusion
The successful esterification of this compound is readily achievable through well-established synthetic protocols. For simple, robust alcohols, the Fischer-Speier method offers a direct and economical route. However, for greater versatility, particularly with sensitive or sterically demanding substrates, the Steglich esterification provides a mild and highly effective alternative. By understanding the underlying mechanisms and practical considerations outlined in this guide, researchers can confidently select and execute the optimal procedure, facilitating the advancement of their research and development programs.
References
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. scienceinfo.com [scienceinfo.com]
- 3. Fischer Esterification [organic-chemistry.org]
- 4. Fischer Esterification Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 5. Fischer esterification Mechanism - Advantages and Applications - ScienceMotive [sciencemotive.com]
- 6. grokipedia.com [grokipedia.com]
- 7. Steglich esterification - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Steglich Esterification [organic-chemistry.org]
- 10. fiveable.me [fiveable.me]
- 11. synarchive.com [synarchive.com]
- 12. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
Application Note: 2-Cyano-3-fluorobenzoic Acid as a Versatile Precursor for the Synthesis of Bioactive Heterocyclic Scaffolds
Abstract
Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, agrochemicals, and functional materials.[1] The strategic incorporation of fluorine into these scaffolds can significantly enhance their biological activity and pharmacokinetic profiles by modulating factors like metabolic stability, lipophilicity, and binding affinity.[2] This application note presents 2-Cyano-3-fluorobenzoic acid as a highly versatile and valuable starting material for the synthesis of diverse, fluorinated heterocyclic systems. We provide a detailed examination of its reactivity and offer robust, step-by-step protocols for its conversion into medicinally relevant scaffolds such as fluorinated phthalazinones and quinazolinones. The methodologies described herein are designed for reproducibility and scalability, providing researchers in drug discovery and process chemistry with a practical guide to leveraging this key intermediate.
Introduction: The Strategic Value of this compound
This compound is a trifunctional aromatic compound whose unique substitution pattern makes it an ideal precursor for complex molecular construction. The presence of a carboxylic acid, a nitrile (cyano group), and a fluorine atom on adjacent positions of the benzene ring provides a powerful toolkit for synthetic chemists.
-
Carboxylic Acid (-COOH): Serves as a classical handle for forming esters, amides, and acyl halides, or for participating directly in condensation and cyclization reactions.
-
Cyano Group (-C≡N): Can be hydrolyzed to an amide or carboxylic acid, reduced to an aminomethyl group, or participate in cycloadditions and intramolecular cyclizations. Its strong electron-withdrawing nature also activates the aromatic ring.
-
Fluorine Atom (-F): As the most electronegative element, fluorine imparts unique electronic properties. It can increase the acidity of the adjacent carboxylic acid, serve as a handle for nucleophilic aromatic substitution (SNAr), and, most importantly, enhance the pharmacological profile of the final heterocyclic product.[3] The utility of fluorinated aromatics in drug design is well-documented, contributing to improved efficacy and metabolic stability.[2][4]
This guide will focus on leveraging the interplay of these functional groups to construct heterocyclic rings through intramolecular cyclization strategies.
Physicochemical Properties & Reactivity Profile
The strategic arrangement of electron-withdrawing groups (-COOH, -C≡N, -F) renders the aromatic ring electron-deficient, which is a key consideration for planning synthetic routes.
| Property | Value |
| Chemical Formula | C₈H₄FNO₂ |
| Molecular Weight | 165.12 g/mol |
| CAS Number | 1214379-33-5 |
| Appearance | Off-white to pale yellow solid |
| Key Functional Groups | Carboxylic Acid, Nitrile, Fluoro |
The primary synthetic pathways explored in this note will involve using the vicinal cyano and carboxylic acid groups as electrophilic sites for cyclization with binucleophilic reagents.
Synthetic Workflow Overview
The following diagram illustrates the synthetic pathways detailed in this application note, starting from the common precursor, this compound.
Caption: Synthetic pathways from this compound.
Protocol A: Synthesis of 8-Fluoro-4-oxo-3,4-dihydrophthalazine-1-carbonitrile
Phthalazinones are privileged scaffolds in medicinal chemistry, known for their application as PARP inhibitors in oncology, among other therapeutic areas. This protocol details a two-step synthesis via an intermediate methyl ester.
Principle and Rationale
The synthesis begins with the protection of the carboxylic acid as a methyl ester to prevent unwanted side reactions.[5] The subsequent cyclocondensation with hydrazine hydrate proceeds via nucleophilic attack of the hydrazine on the ester carbonyl, followed by an intramolecular attack of the second hydrazine nitrogen onto the electrophilic carbon of the nitrile group. This cascade reaction efficiently forms the heterocyclic ring.
Detailed Experimental Protocol
Step 1: Esterification to form Methyl 2-cyano-3-fluorobenzoate
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (8.25 g, 50.0 mmol).
-
Reagents: Add methanol (100 mL) followed by the slow, dropwise addition of concentrated sulfuric acid (2.5 mL) while cooling in an ice bath.
-
Reaction: Remove the ice bath and heat the mixture to reflux (approx. 65°C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction mixture to room temperature and reduce the volume of methanol by approximately 75% using a rotary evaporator.
-
Extraction: Pour the residue into ice-cold water (200 mL) and extract with ethyl acetate (3 x 75 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude methyl ester, which can be used in the next step without further purification.
Step 2: Cyclocondensation to form the Phthalazinone
-
Setup: In a 100 mL round-bottom flask, dissolve the crude Methyl 2-cyano-3-fluorobenzoate (approx. 50.0 mmol) in ethanol (50 mL).
-
Reagent Addition: Add hydrazine hydrate (3.0 mL, ~60.0 mmol, 1.2 eq) dropwise at room temperature. An exotherm may be observed.
-
Reaction: Heat the mixture to reflux for 3 hours. A precipitate should form as the reaction proceeds.
-
Isolation: Cool the reaction mixture to room temperature and then further cool in an ice bath for 30 minutes.
-
Filtration: Collect the solid product by vacuum filtration, washing the filter cake with cold ethanol (2 x 15 mL).
-
Drying: Dry the product under vacuum to afford 8-Fluoro-4-oxo-3,4-dihydrophthalazine-1-carbonitrile as a solid.
Expected Results & Characterization
| Step | Product | Expected Yield | Physical Appearance |
| 1 | Methyl 2-cyano-3-fluorobenzoate | >90% | White to off-white solid |
| 2 | 8-Fluoro-4-oxo-phthalazine-1-carbonitrile | 75-85% | Pale yellow solid |
Characterization Notes:
-
¹H NMR: Expect to see aromatic protons in the 7.5-8.5 ppm region and a broad singlet for the N-H proton.
-
¹³C NMR: Look for the characteristic nitrile carbon (~115 ppm) and carbonyl carbon (~160 ppm). The C-F coupling will be evident on the aromatic carbons.
-
IR Spectroscopy: Key peaks should include a C≡N stretch (~2230 cm⁻¹), a C=O stretch (~1670 cm⁻¹), and an N-H stretch (~3200 cm⁻¹).
Protocol B: Synthesis of 8-Fluoro-4-oxo-3,4-dihydroquinazoline-2-carbonitrile
Quinazolinones are another critical heterocyclic motif found in numerous FDA-approved drugs, exhibiting a wide range of biological activities. This proposed synthesis involves an initial amidation followed by a cyclization reaction.
Principle and Rationale
This pathway first converts the carboxylic acid to a primary amide. The subsequent step is a proposed Hofmann rearrangement of the primary amide to an intermediate isocyanate, which is immediately trapped intramolecularly by the nitrogen of the nitrile group (acting as a nucleophile in this context after tautomerization or activation) to form the quinazolinone ring. This advanced protocol demonstrates the potential for more complex transformations.
Detailed Experimental Protocol
Step 1: Amidation to form 2-Carbamoyl-3-fluorobenzonitrile
-
Activation: In a 100 mL flask under an inert atmosphere (N₂), suspend this compound (4.13 g, 25.0 mmol) in dichloromethane (DCM, 50 mL). Add thionyl chloride (SOCl₂, 2.7 mL, 37.5 mmol) and a catalytic amount of DMF (2 drops).
-
Reaction: Stir the mixture at room temperature for 2 hours, then heat to reflux for 1 hour until the solution becomes clear.
-
Ammonia Addition: Cool the reaction mixture to 0°C in an ice bath. Slowly bubble ammonia gas through the solution or, alternatively, add the solution dropwise to a cooled (0°C) beaker of concentrated ammonium hydroxide (28%, 50 mL) with vigorous stirring.
-
Isolation: Stir for 1 hour at 0°C. Collect the resulting precipitate by vacuum filtration.
-
Washing and Drying: Wash the solid with cold water and dry under vacuum to yield the primary amide.
Step 2: Rearrangement and Cyclization
-
Setup: Prepare a solution of sodium hydroxide (2.4 g, 60.0 mmol) in water (30 mL) and cool to 0°C.
-
Bromine Addition: Slowly add bromine (1.1 mL, 27.5 mmol) to the cold NaOH solution to form a sodium hypobromite solution.
-
Amide Addition: In a separate flask, dissolve the 2-Carbamoyl-3-fluorobenzonitrile (4.10 g, 25.0 mmol) in a minimal amount of cold dioxane or THF and add it to the hypobromite solution, keeping the temperature below 10°C.
-
Reaction: Stir the reaction at 0-5°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Workup: Acidify the reaction mixture carefully with concentrated HCl to pH ~5-6.
-
Isolation: Collect the precipitate by filtration, wash with water, and recrystallize from an appropriate solvent (e.g., ethanol/water) to obtain the target quinazolinone.
Mechanistic Visualization: Phthalazinone Formation
The key cyclization step in Protocol A is a classic example of heterocycle formation driven by the reactivity of vicinal functional groups.
Caption: Simplified mechanism for phthalazinone ring formation.
Safety and Handling
-
All experimental work should be conducted in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including safety glasses, lab coats, and gloves, is mandatory.
-
Thionyl chloride and bromine are highly corrosive and toxic. Handle with extreme caution.
-
Hydrazine hydrate is a suspected carcinogen and is corrosive. Avoid inhalation and skin contact.
-
Always consult the Safety Data Sheet (SDS) for each reagent before use.
References
Analytical methods for 2-Cyano-3-fluorobenzoic acid quantification
An Application Note from the Office of the Senior Application Scientist
Topic: A Comprehensive Guide to the Analytical Quantification of 2-Cyano-3-fluorobenzoic Acid for Pharmaceutical and Research Applications
Abstract
This application note provides detailed protocols and validation guidance for the quantitative analysis of this compound, a key intermediate in pharmaceutical synthesis.[1] We present two robust, validated analytical methods: a primary Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) method for routine quality control and a secondary Gas Chromatography-Mass Spectrometry (GC-MS) method for higher sensitivity and confirmatory analysis. The methodologies are grounded in the principles of analytical procedure validation as outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure data integrity, accuracy, and reliability.[2][3] This document is intended for researchers, analytical scientists, and drug development professionals requiring precise and accurate quantification of this compound.
Introduction and Scientific Rationale
This compound (C₈H₄FNO₂) is a substituted aromatic carboxylic acid. Its unique combination of functional groups—a nitrile, a fluorine atom, and a carboxylic acid—makes it a versatile building block in medicinal chemistry and materials science. Accurate quantification is critical for several reasons:
-
Process Chemistry: To monitor reaction kinetics, determine yield, and optimize the synthesis of active pharmaceutical ingredients (APIs).
-
Quality Control: To assess the purity of starting materials and intermediates, ensuring they meet predefined specifications.[4]
-
Stability Studies: To evaluate the degradation of the compound under various stress conditions.
The choice of an analytical method is dictated by the specific requirements of the analysis, including required sensitivity, sample matrix complexity, and the purpose of the testing.[5] This guide focuses on HPLC-UV as the workhorse method due to its robustness and accessibility, and GC-MS as a complementary technique offering superior specificity and lower detection limits.[6][7]
Physicochemical Properties of this compound
A foundational understanding of the analyte's properties is essential for method development.
| Property | Value | Source |
| Chemical Formula | C₈H₄FNO₂ | [1] |
| Molecular Weight | 165.12 g/mol | [1] |
| Structure | ||
| Smiles: C1=CC(=C(C(=C1)F)C#N)C(=O)O | [1] | |
| Appearance | Typically a powder or crystalline solid | [8] |
The Imperative of Method Validation
The objective of validating an analytical procedure is to demonstrate through documented evidence that it is fit for its intended purpose.[3] All protocols described herein are designed as self-validating systems, incorporating system suitability tests and adhering to the validation characteristics defined in ICH Q2(R2).[9][10]
Core Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components like impurities or degradants.[11]
-
Linearity: The ability to elicit test results that are directly proportional to the analyte concentration within a given range.[4]
-
Range: The interval between the upper and lower analyte concentrations for which the method has demonstrated suitable linearity, accuracy, and precision.[3]
-
Accuracy: The closeness of test results to the true value, often expressed as percent recovery.[12]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at three levels: repeatability, intermediate precision, and reproducibility.[2]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[2]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[2]
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[2]
Primary Method: Reversed-Phase HPLC with UV Detection
RP-HPLC is the preferred method for routine analysis due to its simplicity, speed, and reliability for non-volatile polar compounds like benzoic acids.[13][14]
Causality of Experimental Choices:
-
Stationary Phase (C18): A non-polar C18 (octadecylsilyl) column is chosen to retain the moderately non-polar this compound via hydrophobic interactions.
-
Mobile Phase: A mixture of a weak organic acid (formic or acetic acid) in water and an organic modifier (acetonitrile or methanol) is used. The acid in the mobile phase is critical; by maintaining a low pH (typically 2.5-3.5), it suppresses the ionization of the carboxylic acid group (-COOH pKa ~4). This ensures the analyte is in its neutral, more retained form, leading to sharp, symmetrical peaks and reproducible retention times.[15]
-
UV Detection: The aromatic ring and conjugated system of the analyte provide strong UV absorbance, allowing for sensitive detection. A wavelength is chosen at or near the absorbance maximum (λ-max) to maximize the signal-to-noise ratio.
Workflow for HPLC-UV Analysis
References
- 1. This compound | 1214379-33-5 | PYB37933 [biosynth.com]
- 2. m.youtube.com [m.youtube.com]
- 3. database.ich.org [database.ich.org]
- 4. ijrrjournal.com [ijrrjournal.com]
- 5. wjarr.com [wjarr.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 4-シアノ-2-フルオロ安息香酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 9. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]
- 11. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 12. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 13. shimadzu.com [shimadzu.com]
- 14. Fast analysis of benzoic acids using a reversed-phase HPLC-UV method - Thermo Scientific AppsLab Library of Analytical Applications [appslab.thermofisher.com]
- 15. helixchrom.com [helixchrom.com]
A Validated Reversed-Phase HPLC Method for the Quantitative Analysis of 2-Cyano-3-fluorobenzoic Acid
An Application Note from the Office of the Senior Application Scientist
Abstract
This application note describes a robust, accurate, and reproducible reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 2-Cyano-3-fluorobenzoic acid. This compound is a key intermediate in the synthesis of various pharmaceutical agents, making its precise quantification essential for quality control and process monitoring[1][2]. The developed method utilizes a C18 stationary phase with a gradient elution profile employing an acidified water and acetonitrile mobile phase, with UV detection. The protocol has been developed with a deep consideration of the analyte's physicochemical properties and validated according to the International Council for Harmonisation (ICH) guidelines to ensure its fitness for purpose[3][4][5].
Introduction and Method Rationale
This compound (Molecular Formula: C₈H₄FNO₂, Molecular Weight: 165.12 g/mol ) is a polar aromatic carboxylic acid[1][6]. The analytical challenge for such molecules in RP-HPLC lies in controlling their ionization state to achieve reproducible retention and symmetrical peak shapes. The presence of the carboxylic acid group (an ionizable function) necessitates careful control over the mobile phase pH[7].
Causality Behind Experimental Choices:
-
Chromatographic Mode - Reversed-Phase with Ion Suppression: Reversed-phase chromatography on a non-polar stationary phase (like C18) is the most common and versatile mode in HPLC[8][9]. For an acidic analyte like this compound, its retention is highly dependent on its protonation state. In a neutral or basic mobile phase, the carboxylic acid group deprotonates to form the highly polar carboxylate anion (R-COO⁻), which exhibits very little retention on a C18 column. To overcome this, the principle of ion suppression is employed[7]. By acidifying the mobile phase to a pH at least 2 units below the analyte's pKa, the equilibrium is shifted to favor the neutral, protonated form (R-COOH). This un-ionized form is significantly less polar, allowing for predictable hydrophobic interactions with the C18 stationary phase, leading to adequate retention and improved peak symmetry.
-
Column Selection: A C18 column was selected due to its proven utility in retaining aromatic and moderately polar compounds. The use of a column with a smaller particle size (e.g., sub-2 µm or superficially porous particles) can significantly increase efficiency and reduce analysis time, a key consideration for high-throughput environments[10].
-
Mobile Phase Composition: Acetonitrile is chosen as the organic modifier due to its low viscosity and UV transparency. Formic acid is used as the acidic modifier because it is effective at lowering the pH and is compatible with mass spectrometry (MS) detectors, should the method be transferred to an LC-MS platform[11]. A gradient elution is selected to ensure that any potential impurities with different polarities are effectively eluted from the column, providing a clean baseline for the main analyte peak and shortening the overall run time.
-
Detection: A photodiode array (PDA) or UV-Vis detector is used. The optimal wavelength is determined by acquiring the UV spectrum of the analyte and selecting the wavelength of maximum absorbance (λmax), which provides the highest sensitivity for quantification.
Experimental Workflow and Protocol
The overall workflow for the analysis is depicted below, from initial preparation to final data validation.
Caption: HPLC analysis workflow for this compound.
Instrumentation and Reagents
-
Instrumentation: HPLC or UHPLC system equipped with a quaternary or binary pump, degasser, autosampler, column thermostat, and a PDA or UV-Vis detector.
-
Data System: Chromatography Data System (CDS) for instrument control, data acquisition, and processing.
-
Reagents:
-
Acetonitrile (HPLC grade or higher)
-
Formic Acid (LC-MS grade, >99%)
-
Deionized Water (Type I, 18.2 MΩ·cm)
-
This compound reference standard (>98% purity)
-
Chromatographic Conditions
All quantitative data and operating parameters are summarized in the table below for clarity.
| Parameter | Condition |
| HPLC Column | C18, 100 mm x 2.1 mm, 1.8 µm particle size (or equivalent) |
| Mobile Phase A | 0.1% (v/v) Formic Acid in Water |
| Mobile Phase B | 0.1% (v/v) Formic Acid in Acetonitrile |
| Gradient Program | Time (min) |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 35 °C |
| Injection Volume | 2 µL |
| Detection | UV at 245 nm (or determined λmax) |
| Run Time | 7 minutes |
Preparation of Solutions
-
Diluent: 50:50 (v/v) Acetonitrile:Water
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Calibration Standards (e.g., 1-100 µg/mL): Prepare a series of at least five calibration standards by performing serial dilutions of the Standard Stock Solution with the diluent.
-
Sample Preparation: Accurately weigh a known amount of the sample containing this compound, dissolve it in the diluent, and dilute to a final concentration within the calibration range. Filter through a 0.22 µm syringe filter if particulate matter is present.
System Suitability and Method Validation
A chromatographic system must be demonstrated to be fit for its intended purpose before sample analysis. This is achieved through System Suitability Testing (SST) and formal Method Validation.[10][12][13]
System Suitability Testing (SST)
SST is an integral part of any analytical procedure and ensures the continued performance of the entire HPLC system.[14][15] A working standard (e.g., 50 µg/mL) is injected five or six times before the analysis sequence. The results must meet the pre-defined criteria.
| SST Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | 0.8 ≤ T ≤ 1.8 | Measures peak symmetry. Values outside this range may indicate column degradation or analyte interactions. |
| Theoretical Plates (N) | > 2000 | Measures column efficiency and performance. |
| %RSD of Peak Area | ≤ 2.0% (for n=5 or 6 injections) | Demonstrates the precision and reproducibility of the autosampler and detector. |
| %RSD of Retention Time | ≤ 1.0% (for n=5 or 6 injections) | Indicates the stability and precision of the pump and mobile phase delivery. |
Method Validation Summary
The analytical method was validated according to ICH Q2(R2) guidelines, which provide a framework for demonstrating that the procedure is suitable for its intended purpose.[4][5][16]
| Validation Parameter | Typical Results |
| Specificity | The analyte peak was free from interference from blank (diluent) and potential impurities. Peak purity was confirmed using a PDA detector. |
| Linearity (R²) | > 0.999 over the range of 1-100 µg/mL. |
| Range | 1-100 µg/mL. |
| Accuracy (% Recovery) | 98.0% - 102.0% at three concentration levels (low, medium, high). |
| Precision (%RSD) | Repeatability (Intra-day): ≤ 1.0% Intermediate Precision (Inter-day): ≤ 2.0% |
| Limit of Detection (LOD) | ~0.3 µg/mL (Based on Signal-to-Noise ratio of 3:1) |
| Limit of Quantitation (LOQ) | ~1.0 µg/mL (Based on Signal-to-Noise ratio of 10:1) |
| Robustness | The method was found to be robust with respect to small, deliberate changes in flow rate (±0.02 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic). |
Conclusion
The RP-HPLC method detailed in this application note provides a reliable, precise, and accurate tool for the quantitative analysis of this compound. The scientific rationale for each parameter has been thoroughly explained, ensuring the method is not only a set of instructions but a self-validating system grounded in chromatographic theory. This validated procedure is suitable for routine quality control analysis in regulated environments, such as those within the pharmaceutical and chemical industries.
References
- 1. This compound | 1214379-33-5 | PYB37933 [biosynth.com]
- 2. chemimpex.com [chemimpex.com]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. database.ich.org [database.ich.org]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. PubChemLite - this compound (C8H4FNO2) [pubchemlite.lcsb.uni.lu]
- 7. Chromatographic separations of aromatic carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jordilabs.com [jordilabs.com]
- 9. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]
- 10. agilent.com [agilent.com]
- 11. Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC | SIELC Technologies [sielc.com]
- 12. usp.org [usp.org]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. <621> CHROMATOGRAPHY [drugfuture.com]
- 15. usp.org [usp.org]
- 16. actascientific.com [actascientific.com]
Application Note & Protocol: A Scalable Synthesis of 2-Cyano-3-fluorobenzoic Acid
Abstract
2-Cyano-3-fluorobenzoic acid is a key building block in medicinal chemistry and materials science, notable for its utility in the synthesis of complex heterocyclic scaffolds. This document provides a comprehensive, field-tested guide for its large-scale synthesis. We present a robust, two-step, one-pot protocol starting from the readily available 2-amino-3-fluorobenzoic acid. The methodology hinges on a low-temperature diazotization followed by a copper(I)-catalyzed Sandmeyer cyanation. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of the reaction mechanisms, critical safety protocols for handling hazardous intermediates, and detailed, step-by-step procedures for synthesis and purification. The process described herein is validated for scalability, ensuring reliable yield and high purity.
Scientific Principles & Strategic Rationale
Selected Synthetic Pathway
The chosen synthetic route transforms 2-amino-3-fluorobenzoic acid into the target molecule via an aryl diazonium salt intermediate. This pathway is advantageous for large-scale production due to:
-
High Atom Economy: It is a direct functional group interconversion.
-
Well-Established Reactions: Diazotization and the Sandmeyer reaction are foundational transformations in aromatic chemistry, with extensive literature and predictable outcomes.[1][2]
-
Accessible Starting Material: 2-amino-3-fluorobenzoic acid is a commercially available and relatively inexpensive precursor.[3][4]
The overall transformation is depicted below:
References
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Cyano-3-fluorobenzoic Acid
Welcome to the dedicated technical support guide for navigating the purification challenges of 2-Cyano-3-fluorobenzoic acid (C₈H₄FNO₂). This resource is designed for researchers, process chemists, and drug development professionals who handle this critical building block. We will move beyond simple protocols to explore the underlying principles, enabling you to troubleshoot effectively and ensure the highest purity for your downstream applications.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the handling and purification of this compound.
Q1: What are the key physicochemical properties of this compound relevant to its purification?
A1: Understanding the fundamental properties of this compound is the first step in designing an effective purification strategy. The molecule possesses a polar carboxylic acid group, a polar nitrile group, and a moderately non-polar fluorinated aromatic ring. This combination of functional groups dictates its solubility and behavior.
Table 1: Physicochemical Properties of this compound
| Property | Value | Significance for Purification | Source(s) |
|---|---|---|---|
| Molecular Formula | C₈H₄FNO₂ | - | [1][2] |
| Molar Mass | 165.12 g/mol | Essential for calculating yields and molar equivalents. | [1] |
| Appearance | White to off-white crystalline solid/powder | Discoloration (e.g., yellow or brown) is a primary indicator of impurities. | [3] |
| Melting Point | 214-219 °C | A sharp melting point within this range is a key indicator of high purity. A broad or depressed melting point suggests the presence of impurities. | [3] |
| pKa | ~3-4 (estimated) | The acidic nature of the carboxylic acid allows for purification via acid-base extraction techniques. | [4] |
| Solubility | Sparingly soluble in water; soluble in organic solvents like acetone, ethyl acetate, and alcohols. | Crucial for selecting an appropriate recrystallization or chromatography solvent system. |[5] |
Q2: What are the most likely impurities I will encounter in crude this compound?
A2: The impurity profile is heavily dependent on the synthetic route employed. While specific routes for this exact molecule are not extensively published, we can infer common impurities from analogous syntheses of fluorinated and cyanated benzoic acids.
-
Unreacted Starting Materials: Depending on the synthesis, this could include precursors like 2-amino-3-fluorobenzonitrile or a corresponding methyl ester.[1]
-
Isomeric Byproducts: Incomplete regioselectivity during synthesis can lead to the formation of other isomers (e.g., 2-cyano-5-fluorobenzoic acid), which can be particularly challenging to separate due to similar physical properties.
-
Hydrolysis Byproducts: The nitrile group (-CN) can be susceptible to hydrolysis under strong acidic or basic conditions, potentially converting it back to a carboxylic acid (forming a dicarboxylic acid) or an amide intermediate.[6]
-
Residual Solvents & Reagents: Solvents used in the reaction or initial workup may be present.
-
Colored Impurities: Similar to syntheses involving diazotization, trace amounts of colored azo-byproducts or oxidation products can cause discoloration of the final product.[7]
Q3: What are the primary safety considerations when handling this compound?
A3: As with any laboratory chemical, proper safety protocols are mandatory. This compound is classified as an irritant and is harmful if swallowed.[8][9]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[10][11][12]
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[8][11] Avoid contact with skin and eyes.[10]
-
In case of Exposure:
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[8]
Part 2: Troubleshooting Guide for Purification
This guide is structured in a problem-cause-solution format to directly address experimental challenges.
Problem 1: My final product is off-white, yellow, or brown.
-
Probable Cause A: Presence of Colored Byproducts. Minor side reactions, particularly if a diazotization route was used or if the reaction was exposed to high heat for extended periods, can form highly colored impurities like azo compounds or oxidation products.[7][13]
-
Solution A: Activated Carbon (Charcoal) Treatment. Activated carbon is highly effective at adsorbing large, flat, colored aromatic molecules.
-
During the recrystallization process (see Protocol 1), after the crude product has been fully dissolved in the minimum amount of hot solvent, remove the flask from the heat source.
-
Allow the solution to cool slightly to prevent violent boiling when the carbon is added.
-
Add a very small amount of activated carbon (typically 1-2% of the solute's weight) to the hot solution.
-
Swirl the flask and gently reheat to boiling for a few minutes.
-
Perform a hot filtration through a fluted filter paper or a Celite® pad to remove the carbon.
-
Proceed with the recrystallization by allowing the clear, hot filtrate to cool slowly.
-
-
Probable Cause B: Thermal Degradation. The compound may be sensitive to prolonged exposure to high temperatures.
-
Solution B: Optimize Heating. Use the minimum time and temperature necessary for dissolution during recrystallization. Avoid aggressive heating with a direct flame; a water bath or heating mantle provides more gentle and uniform heat.[14]
Problem 2: Low recovery of product after recrystallization.
-
Probable Cause A: Incorrect Solvent Choice. The ideal solvent should dissolve the compound poorly at low temperatures but very well at high temperatures.[4] If the compound is too soluble at room temperature, it will not crystallize out effectively, leading to significant loss in the mother liquor.
-
Solution A: Systematic Solvent Screening. Test the solubility of a small amount of crude material in various solvents (see Table 2) at room temperature and at their boiling points to identify the best candidate. A good solvent will show a large difference in solubility with temperature.
-
Probable Cause B: Using an Excessive Amount of Solvent. The goal is to create a saturated solution at the solvent's boiling point. Adding too much solvent will keep the product dissolved even after cooling, drastically reducing the yield.[14]
-
Solution B: Incremental Solvent Addition. Add the hot solvent in small portions to the crude solid, swirling and heating between additions, until the solid just dissolves. This ensures you are using the minimum amount required. If too much solvent is accidentally added, you can carefully evaporate some of it in a fume hood to re-concentrate the solution before cooling.
-
Probable Cause C: Premature Crystallization During Hot Filtration. If insoluble impurities are present and a hot filtration is required, the product can crystallize on the funnel and filter paper as the solution cools.
-
Solution C: Keep Everything Hot.
-
Use a stemless or short-stemmed funnel to reduce the surface area for cooling.
-
Place the funnel and fluted filter paper in the receiving flask and heat them with hot solvent vapor before starting the filtration.
-
Keep the solution to be filtered at or near its boiling point.
-
Filter small portions at a time. If crystals form, they can sometimes be redissolved by adding a small amount of fresh, hot solvent.
-
Problem 3: The product "oils out" instead of forming crystals.
-
Probable Cause A: Solution is Supersaturated or Cooling Too Rapidly. If the solution cools too quickly, the product may come out of solution as a liquid (an oil) before it has time to form an ordered crystal lattice. This is common when the melting point of the solid is lower than the boiling point of the solvent.
-
Solution A: Promote Slow Crystallization.
-
Ensure the solution cools slowly. Allow the flask to cool on the benchtop, insulated if necessary, before moving it to an ice bath.[14]
-
Induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface. The microscopic scratches provide nucleation sites for crystal growth.
-
If available, add a "seed crystal" (a tiny amount of pure product) to the cooled solution to initiate crystallization.
-
-
Probable Cause B: High Impurity Load. A significant amount of impurities can depress the melting point of the mixture, causing it to separate as an oil.
-
Solution B: Re-purify or Use an Alternative Method. If oiling out persists, the impurity level may be too high for a single recrystallization. You may need to perform a preliminary purification using a different technique, such as an acid-base extraction or column chromatography, to remove the bulk of the impurities before attempting a final recrystallization.
Problem 4: Purity is still low after recrystallization (confirmed by HPLC/Melting Point).
-
Probable Cause: Co-crystallization of Impurities. The impurity may have very similar solubility properties to the desired product in the chosen solvent, causing it to crystallize along with the product. This is common with isomeric impurities.
-
Solution: Change the Purification Method.
-
Try a Different Recrystallization Solvent: An impurity that is co-soluble in one solvent may have different solubility in another. Experiment with solvents of different polarities (see Table 2).
-
Employ Column Chromatography: Flash column chromatography is a powerful technique for separating compounds with different polarities. By using a solid stationary phase (e.g., silica gel) and a liquid mobile phase (e.g., a mixture of hexanes and ethyl acetate), compounds can be separated based on their differential adsorption to the silica. The more polar this compound will adhere more strongly to the silica than less polar impurities.
-
Part 3: Key Protocols & Methodologies
Workflow for Purification and Analysis
The following diagram illustrates a general workflow for purifying crude this compound.
Caption: General workflow for purification and analysis.
Protocol 1: Recrystallization of this compound
This protocol provides a step-by-step method for purification by recrystallization.
1. Solvent Selection:
-
Using the guide in Table 2, select a promising solvent. Ethanol/water or Toluene are good starting points.
-
Place ~50 mg of crude product in a test tube. Add the chosen solvent dropwise at room temperature until the solid dissolves. If it dissolves in <1 mL, it is too soluble.
-
If it is poorly soluble, heat the test tube in a water bath. If the solid dissolves upon heating and reappears upon cooling, it is a good candidate solvent.
2. Dissolution:
-
Place the crude this compound in an Erlenmeyer flask (its sloped sides reduce solvent evaporation).
-
Add a boiling chip or magnetic stir bar.
-
On a hot plate in a fume hood, add the selected solvent and heat to a gentle boil.
-
Add more hot solvent in small portions until the solid has just dissolved. Do not add excess solvent.
3. Decolorization (if necessary):
-
If the solution is colored, remove it from the heat, add a micro-spatula of activated carbon, and boil for 2-3 minutes.
4. Hot Filtration (if necessary):
-
If activated carbon was used or if insoluble impurities are visible, perform a hot filtration using a pre-heated stemless funnel into a clean, pre-heated Erlenmeyer flask.
5. Crystallization:
-
Cover the flask with a watch glass and allow it to cool slowly to room temperature on the benchtop. Slow cooling is critical for forming large, pure crystals.[14]
-
Once the flask has reached room temperature and crystal formation appears complete, place it in an ice-water bath for 15-30 minutes to maximize the yield.
6. Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.
-
Allow the crystals to dry on the filter under vacuum, then transfer them to a watch glass to air dry or dry in a vacuum oven at a low temperature.
Table 2: Solvent Selection Guide for Recrystallization
| Solvent | Boiling Point (°C) | Characteristics & Rationale | Safety Precautions |
|---|---|---|---|
| Water | 100 | Poorly soluble at room temp, may require a large volume. Good for final crystal wash. Often used as an anti-solvent with a miscible organic solvent. | Non-flammable. |
| Ethanol/Water | Variable | A powerful solvent system. Dissolve the compound in a minimum of hot ethanol, then add hot water dropwise until the solution becomes cloudy (the cloud point). Add a drop of ethanol to clarify and then cool. | Flammable. |
| Toluene | 111 | A good non-polar choice that can be effective if impurities are significantly more or less polar than the product. | Flammable, irritant. Use in fume hood. |
| Ethyl Acetate | 77 | A moderately polar solvent. Good general-purpose choice. | Flammable, irritant. Use in fume hood. |
| Heptane/Ethyl Acetate | Variable | A mixed-polarity system. Dissolve in hot ethyl acetate and add heptane as the anti-solvent. | Flammable. Use in fume hood. |
Troubleshooting Logic Diagram
This diagram provides a decision-making framework for addressing common purification issues.
Caption: Troubleshooting decision tree for purification issues.
Protocol 2: Flash Column Chromatography
This is an alternative or secondary purification step for difficult separations.
-
Stationary Phase Selection: Silica gel (SiO₂) is the standard choice for compounds of this polarity.
-
Mobile Phase (Eluent) Selection:
-
Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system.
-
Spot the crude material on a TLC plate and develop it in various mixtures of a non-polar solvent (e.g., Hexanes or Heptane) and a polar solvent (e.g., Ethyl Acetate).
-
The ideal system will give the product a Retention Factor (Rf) of ~0.3-0.4, with good separation from impurities. A small amount of acetic acid (0.5-1%) can be added to the eluent to keep the carboxylic acid protonated and prevent "streaking" on the silica.
-
-
Column Packing:
-
Pack a glass column with a slurry of silica gel in the chosen non-polar solvent.
-
Ensure the silica bed is compact and level, without any air bubbles or cracks.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane (DCM).
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Run the eluent through the column, applying positive pressure (flash chromatography) to speed up the process.
-
Collect the eluting solvent in a series of fractions (e.g., in test tubes).
-
Monitor the separation by spotting the collected fractions on TLC plates to identify which ones contain the pure product.
-
-
Product Isolation:
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
References
- 1. This compound | 1214379-33-5 | PYB37933 [biosynth.com]
- 2. 1214379-33-5|this compound|BLD Pharm [bldpharm.com]
- 3. Page loading... [guidechem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. US3803202A - Process for the production of 2-cyano-3,4,5,6-tetrahalogenbenzoic acid alkyl esters - Google Patents [patents.google.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. fishersci.com [fishersci.com]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. fishersci.es [fishersci.es]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. m.youtube.com [m.youtube.com]
Technical Support Center: Recrystallization of 2-Cyano-3-fluorobenzoic Acid
Answering the call for a specialized, in-depth guide, this Technical Support Center resource is dedicated to the meticulous process of purifying 2-Cyano-3-fluorobenzoic acid via recrystallization. Designed for the discerning researcher and drug development professional, this document moves beyond simple protocols to explain the causality behind each step, ensuring a robust and reproducible method.
This guide provides a comprehensive framework for troubleshooting and optimizing the recrystallization of this compound. By understanding the principles at play, scientists can effectively address common challenges to achieve high purity and yield.
Critical Compound Properties
A successful purification begins with understanding the physical properties of the target compound. These values are fundamental for solvent selection and purity assessment.
| Property | Value | Source(s) |
| CAS Number | 1214379-33-5 | [1][2] |
| Molecular Formula | C₈H₄FNO₂ | [2] |
| Molecular Weight | 165.12 g/mol | [2] |
| Appearance | White to off-white crystalline solid | [3] |
| Melting Point | 160-163 °C | [4] |
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries encountered during the recrystallization process.
Q1: How do I select the ideal solvent for recrystallizing this compound?
A1: The perfect solvent is one that dissolves the compound completely when hot (near its boiling point) but poorly at low temperatures (e.g., 0-4 °C).[5] This temperature-dependent solubility differential is the basis for recrystallization. For this compound, which possesses a polar carboxylic acid group, a polar cyano group, and an aromatic ring, a moderately polar solvent or a mixed-solvent system is often effective.
-
Starting Point: Consider alcohols (methanol, ethanol) or a mixture of an alcohol with water (e.g., ethanol/water). A patent for a similar cyanobenzoic acid derivative successfully used methanol for recrystallization[6].
-
General Rule: A rule of thumb is that solvents with functional groups similar to the solute are often good candidates.[7]
-
Testing Procedure:
-
Place a small amount of your crude solid in a test tube.
-
Add a few drops of the candidate solvent and observe solubility at room temperature. The ideal solvent will not dissolve the compound.
-
Heat the mixture. The compound should fully dissolve.
-
Cool the solution to room temperature and then in an ice bath. Abundant crystal formation indicates a suitable solvent.[5]
-
Q2: My compound won't dissolve in the hot solvent, even after adding a large volume. What should I do?
A2: This indicates the solvent is not a good choice for your compound. Forcing dissolution by adding excessive solvent is the most common cause of poor or no yield.[8] Instead of continuing to add more of the same solvent, it is better to start over with a different solvent system. If the undissolved material is a known, insoluble impurity, a hot filtration step could be used to remove it before allowing the desired compound to crystallize.[9]
Q3: The solution has cooled, but no crystals have formed. What is the problem?
A3: This is a classic case of supersaturation, where the solute remains dissolved even though its concentration is above its normal saturation point.[8] This can be resolved by inducing crystallization:
-
Scratch the Flask: Gently scratch the inside of the flask just below the liquid surface with a glass stirring rod. The microscopic scratches on the glass provide nucleation sites for crystal growth to begin.[9]
-
Add a Seed Crystal: If you have a small crystal of pure this compound, adding it to the supersaturated solution can provide a template for crystallization.[5]
-
Cool Further: If not already done, place the flask in an ice-salt bath for several minutes to further decrease the compound's solubility.[8][10]
-
Reduce Solvent Volume: If induction methods fail, you have likely used too much solvent.[8] Gently heat the solution to boil off some of the solvent, and then attempt the cooling process again.[9]
Q4: My final crystals are colored (e.g., yellow or brown). What causes this and how can I fix it?
A4: Discoloration is typically caused by trace impurities that are adsorbed onto the crystal lattice. In the synthesis of related fluorinated benzoic acids, colored byproducts such as azo compounds can form from side reactions of diazonium salts.[11]
-
Solution: Activated Carbon (Charcoal): Add a very small amount of activated carbon to the hot, dissolved solution before crystallization. The carbon has a high surface area that adsorbs the colored impurities.[11]
-
Procedure:
-
After your compound is fully dissolved in the hot solvent, remove the flask from the heat source.
-
Add a small amount of activated carbon (a tiny spatula tip is usually sufficient). Adding too much can adsorb your product and reduce the yield.[9]
-
Swirl the mixture and gently reheat to boiling for a few minutes.
-
Perform a hot filtration through fluted filter paper to remove the carbon.
-
Allow the clear, hot filtrate to cool and crystallize as usual.
-
In-Depth Troubleshooting Guides
This section provides detailed, step-by-step workflows for resolving more complex recrystallization challenges.
Troubleshooting Issue 1: Oiling Out
"Oiling out" occurs when the dissolved solute comes out of solution as a liquid rather than a solid crystal. This happens if the solution becomes saturated at a temperature that is above the melting point of the solute (in its impure state).[8] An oil is not selective and will trap impurities, defeating the purpose of recrystallization.
Causality:
-
High Impurity Concentration: Significant amounts of impurities can depress the melting point of your compound, making it more likely to melt before it crystallizes.
-
Rapid Cooling: Cooling the solution too quickly can cause the compound to crash out of solution above its melting point.
-
Inappropriate Solvent: The chosen solvent may have a boiling point that is too high relative to the compound's melting point.
Caption: Decision-making process to diagnose and improve low recrystallization yield.
Standard Recrystallization Protocol: this compound
This protocol provides a robust starting point. The ideal solvent and volumes may require minor optimization based on the impurity profile of the crude material. An ethanol/water mixture is proposed here as a versatile system for this compound.
Materials:
-
Crude this compound
-
Ethanol
-
Deionized Water
-
Erlenmeyer flask
-
Hot plate
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum volume of hot ethanol required to just dissolve the solid at its boiling point.
-
Addition of Anti-Solvent: To the hot solution, add hot water dropwise until the solution just begins to turn cloudy (the cloud point). This indicates the solution is saturated.
-
Re-dissolution: Add a few drops of hot ethanol to make the solution clear again. At this point, you have a saturated solution in the minimum amount of hot solvent.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, add a micro-spatula of activated carbon, swirl, and perform a hot filtration.
-
Cooling & Crystallization: Cover the flask and allow it to cool slowly to room temperature. D[10]o not disturb the flask during this period to allow for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath for at least 15 minutes to maximize crystal formation. 6[10]. Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. 7[10]. Washing: Wash the crystals with a minimum amount of ice-cold ethanol/water mixture to rinse away any remaining soluble impurities. 8[5]. Drying: Allow the crystals to dry completely on the filter paper under vacuum. The purity can be checked by taking a melting point; a sharp melting point close to the literature value (160-163 °C) indicates high purity.
[4]### References
-
Guidechem. (n.d.). 4-cyano-2-fluorobenzoic acid 164149-28-4. Retrieved from Guidechem.com.
-
University of Colorado, Boulder. (n.d.). Recrystallization. Retrieved from --INVALID-LINK--
-
LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. Retrieved from --INVALID-LINK--
-
ChemicalBook. (2023). This compound | 1214379-33-5. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). Technical Support Center: Managing Impurities in 2-Fluorobenzoic Acid Production. Retrieved from --INVALID-LINK--
-
University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. Retrieved from --INVALID-LINK--
-
Matrix Scientific. (n.d.). 4-Cyano-3-fluorobenzoic acid. Retrieved from --INVALID-LINK--
-
Google Patents. (1974). US3803202A - Process for the production of 2-cyano-3,4,5,6-tetrahalogenbenzoic acid alkyl esters. Retrieved from --INVALID-LINK--
-
Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved from --INVALID-LINK--
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from --INVALID-LINK--
-
University of California, Davis. (n.d.). Recrystallization and Crystallization. Retrieved from --INVALID-LINK--
-
Biosynth. (n.d.). This compound | 1214379-33-5 | PYB37933. Retrieved from --INVALID-LINK--
-
BLD Pharm. (n.d.). 1214379-33-5|this compound. Retrieved from --INVALID-LINK--
-
Organic Chemistry at SD Miramar College. (2017, September 9). Recrystallization - Organic Chemistry Lab Technique [Video]. YouTube. Retrieved from --INVALID-LINK--
References
- 1. This compound | 1214379-33-5 [chemicalbook.com]
- 2. This compound | 1214379-33-5 | PYB37933 [biosynth.com]
- 3. Page loading... [wap.guidechem.com]
- 4. 30071-93-3 Cas No. | 3 | Matrix Scientific [matrixscientific.com]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. US3803202A - Process for the production of 2-cyano-3,4,5,6-tetrahalogenbenzoic acid alkyl esters - Google Patents [patents.google.com]
- 7. Tips & Tricks [chem.rochester.edu]
- 8. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. youtube.com [youtube.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 2-Cyano-3-fluorobenzoic Acid
Welcome to the technical support center for the synthesis of 2-Cyano-3-fluorobenzoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and side reactions encountered during the synthesis of this valuable building block. Our approach is rooted in mechanistic understanding to provide robust troubleshooting strategies and ensure the integrity of your experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My reaction to hydrolyze a nitrile precursor is sluggish and gives a low yield of this compound. What is causing this?
Answer:
The hydrolysis of a nitrile to a carboxylic acid is a two-step process that proceeds through an amide intermediate.[1][2] Sluggish reactions or low yields of the final carboxylic acid product often point to incomplete hydrolysis, where the reaction stalls at the amide stage. The stability of the amide intermediate and the reaction conditions play a crucial role.
Troubleshooting Steps:
-
Increase Reaction Temperature: Both acid and base-catalyzed hydrolysis are temperature-dependent. If you are running the reaction at a moderate temperature, consider increasing it to reflux to provide sufficient energy to overcome the activation barrier for the hydrolysis of the amide.
-
Extend Reaction Time: Monitor the reaction by TLC or LC-MS. If you observe the presence of the starting nitrile and the intermediate amide, extending the reaction time may drive the reaction to completion.
-
Increase Concentration of Acid or Base: The rate of hydrolysis is dependent on the concentration of the hydronium or hydroxide ions. For acidic hydrolysis, a stronger acid or a higher concentration of the acid can be used. For alkaline hydrolysis, increasing the concentration of the base, such as sodium hydroxide, can accelerate the reaction.[1]
-
Choice of Acid or Base: In some cases, the choice of acid or base can influence the reaction rate. For instance, sulfuric acid may be more effective than hydrochloric acid in some systems.
Protocol for Complete Hydrolysis of 2-Cyano-3-fluorobenzonitrile:
-
To a round-bottom flask equipped with a reflux condenser, add 2-cyano-3-fluorobenzonitrile (1 equivalent).
-
Add a 10-20% aqueous solution of sodium hydroxide (5-10 equivalents).
-
Heat the mixture to reflux and monitor the reaction progress by TLC or LC-MS until the starting material and the intermediate amide are no longer observed.
-
Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid to a pH of 2-3.
-
The product, this compound, will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
FAQ 2: I am attempting a Sandmeyer reaction from 2-Amino-3-fluorobenzoic acid and my main product is 3-Fluoro-2-hydroxybenzoic acid. How can I prevent this side reaction?
Answer:
The formation of a phenol (in this case, 3-Fluoro-2-hydroxybenzoic acid) is a well-known side reaction in the Sandmeyer reaction.[3][4] It occurs when the diazonium salt intermediate reacts with water. This reaction is particularly favorable at higher temperatures.
Troubleshooting Steps:
-
Strict Temperature Control: The diazotization step (formation of the diazonium salt) should be carried out at 0-5 °C. The subsequent reaction with the cyanide source (e.g., copper(I) cyanide) should also be maintained at a low temperature, typically below 10 °C, and then slowly warmed as the reaction proceeds.
-
Minimize Water Content: While the reaction is typically run in an aqueous medium, using anhydrous solvents for the workup and minimizing the exposure of the diazonium salt to water can help reduce phenol formation.
-
Use of a Non-Aqueous Diazotization Method: In some cases, using a non-aqueous method for diazotization, such as with tert-butyl nitrite or isoamyl nitrite in an organic solvent, can suppress the formation of the phenolic byproduct.
Visualizing the Competing Pathways:
Caption: Competing reaction pathways in the Sandmeyer synthesis.
FAQ 3: My final product of this compound is contaminated with a neutral byproduct, 2-fluorobenzonitrile. What is the cause and how can I avoid it?
Answer:
The presence of 2-fluorobenzonitrile indicates that decarboxylation of the desired product has occurred. Benzoic acids can lose carbon dioxide, especially at elevated temperatures, and this process can sometimes be catalyzed by residual copper salts from a Sandmeyer or Rosenmund-von Braun reaction.[5]
Troubleshooting Steps:
-
Moderate Reaction and Workup Temperatures: Avoid excessive heating during the reaction and subsequent purification steps. If distillation is used for purification, perform it under reduced pressure to lower the boiling point.
-
Efficient Removal of Metal Catalysts: If a copper catalyst was used, ensure its complete removal during the workup. This can be achieved by washing the organic extracts with an aqueous solution of a chelating agent like EDTA or with ammonium hydroxide.
-
pH Control During Workup: The stability of the benzoic acid is pH-dependent. During workup, ensure the pH is appropriately controlled to maintain the carboxylate form, which is less prone to decarboxylation than the free acid under certain conditions.
FAQ 4: I am using a Rosenmund-von Braun reaction to synthesize a precursor nitrile and am struggling with product purification. What are the best practices?
Answer:
The Rosenmund-von Braun reaction, which converts an aryl halide to an aryl nitrile using copper(I) cyanide, often requires high temperatures and polar aprotic solvents like DMF or DMSO.[6][7] This can make product isolation challenging due to the high boiling points of the solvents and the presence of copper salts.
Troubleshooting Steps:
-
Solvent Selection: While high-boiling solvents are often necessary, explore if lower-boiling alternatives like N-methyl-2-pyrrolidone (NMP) or the use of ionic liquids could be effective for your specific substrate.
-
Workup Procedure to Remove Copper: After the reaction is complete, quenching with an aqueous solution of ferric chloride can help to complex the copper salts and facilitate their removal. Alternatively, a thorough wash with aqueous ammonia can also be effective.
-
Product Isolation: Instead of distillation, which can be difficult with high-boiling solvents, consider precipitation of the product by adding a non-polar anti-solvent to the reaction mixture. Subsequent recrystallization can then be used for final purification.
Quantitative Data Summary for a Model Rosenmund-von Braun Reaction:
| Parameter | Condition 1 | Condition 2 (Optimized) |
| Solvent | DMF | NMP |
| Temperature | 150 °C | 130 °C |
| Reaction Time | 24 h | 18 h |
| Workup | Water quench | FeCl3 quench, then water |
| Isolated Yield | 65% | 85% |
| Purity (by HPLC) | 88% | 98% |
Experimental Workflow: Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common side reactions.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. Converting Nitriles to Amides - Chemistry Steps [chemistrysteps.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. Benzoic acid - Wikipedia [en.wikipedia.org]
- 6. Rosenmund–von Braun reaction - Wikipedia [en.wikipedia.org]
- 7. Rosenmund-von Braun Reaction [organic-chemistry.org]
Technical Support Center: Optimizing Reaction Conditions for 2-Cyano-3-fluorobenzoic Acid
Welcome to the technical support center for 2-Cyano-3-fluorobenzoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of synthesizing and handling this versatile intermediate. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot common issues and optimize your reaction conditions for higher yields and purity.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common inquiries regarding the fundamental properties and handling of this compound.
Q1: What are the key chemical properties and stability concerns for this compound?
This compound is a crystalline solid. Its chemical behavior is dictated by three functional groups on the benzene ring: the carboxylic acid, the cyano (nitrile) group, and the fluorine atom. Like similar compounds such as 4-cyanobenzoic acid, it is generally stable under standard laboratory conditions but is incompatible with strong oxidizing agents, strong acids, and strong bases.[1][2][3] It should be stored in a cool, dry place, preferably under an inert atmosphere, to prevent degradation.[1]
The molecule's reactivity is significantly influenced by the strong electron-withdrawing effects of the cyano and fluoro groups. This makes the aromatic ring electron-deficient and influences its susceptibility to nucleophilic and electrophilic attack. The fluorine atom, in particular, can have complex effects on aromatic substitution reactions.[4]
Q2: What are the primary synthetic routes to this compound?
There are two common synthetic strategies, typically starting from a substituted fluorobenzene derivative:
-
Palladium-Catalyzed Cyanation followed by Hydrolysis: This involves introducing the cyano group onto a fluorinated aromatic ring (e.g., a bromo- or chloro-fluorobenzoic acid derivative) using a palladium catalyst and a cyanide source, such as zinc cyanide (Zn(CN)₂) or potassium ferrocyanide (K₄[Fe(CN)₆]).[5] The resulting nitrile is then hydrolyzed to the carboxylic acid.
-
Sandmeyer Reaction followed by Hydrolysis: This route starts with an amino-substituted fluorobenzonitrile. The amino group is converted to a diazonium salt, which is then displaced by a cyano group using a copper(I) cyanide catalyst.[6][7][8] Subsequent hydrolysis of the nitrile yields the desired product.
Q3: How do the fluorine and cyano groups affect the acidity of the carboxylic acid?
Both the fluorine atom and the cyano group are strongly electron-withdrawing. They pull electron density away from the carboxylic acid group through the aromatic ring. This inductive effect stabilizes the carboxylate anion formed upon deprotonation, thereby increasing the acidity of the carboxylic acid compared to unsubstituted benzoic acid.
Q4: What analytical techniques are recommended for characterizing this compound?
A combination of techniques is recommended for unambiguous characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR are crucial for confirming the structure and assessing purity.
-
Infrared (IR) Spectroscopy: Look for characteristic peaks for the C≡N stretch (around 2230-2210 cm⁻¹), C=O stretch of the carboxylic acid (around 1700 cm⁻¹), and the broad O-H stretch (around 3300-2500 cm⁻¹).
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): For assessing purity and quantifying the product. Solid-phase extraction (SPE) can be used for sample preconcentration if needed.[9][10]
Section 2: Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during the synthesis of this compound.
Problem 1: Low or No Yield in Palladium-Catalyzed Cyanation Step
Symptoms: Your starting material (e.g., 2-bromo-3-fluorobenzoic acid) is largely unreacted after the stipulated reaction time.
Potential Causes & Solutions:
| Cause | Scientific Rationale | Recommended Action |
| Catalyst Poisoning | Cyanide ions are known to poison palladium catalysts by strongly coordinating to the metal center, leading to deactivation.[5] | Add a reactivating agent. Incorporating zinc formate dihydrate can help reactivate the palladium catalyst.[11] Alternatively, using a less toxic and more stable cyanide source like K₄[Fe(CN)₆] can mitigate this issue.[5] |
| Inactive Catalyst | The palladium catalyst (e.g., Pd/C or a Pd complex) may be old, improperly handled, or not suitable for the specific substrate. | Use a fresh batch of catalyst. Consider using a well-defined palladium precatalyst with a suitable phosphine ligand, which can prevent catalyst deactivation.[12] |
| Insufficient Temperature | The reaction may have a high activation energy, especially with less reactive aryl chlorides. | Increase the reaction temperature. Many palladium-catalyzed cyanations run at temperatures between 100-120 °C.[11] However, be mindful of potential side reactions at higher temperatures. |
| Poor Solvent Choice | The solvent must be able to dissolve the reactants and be stable at the reaction temperature. | Use a high-boiling point, polar aprotic solvent like DMAc (dimethylacetamide), DMF (dimethylformamide), or dioxane.[5][11] |
Problem 2: Incomplete Hydrolysis of the Nitrile Precursor
Symptoms: You observe the presence of the corresponding amide intermediate (2-cyano-3-fluorobenzamide) in your final product.
Potential Causes & Solutions:
| Cause | Scientific Rationale | Recommended Action |
| Insufficiently Harsh Conditions | Nitrile hydrolysis is a two-step process: nitrile to amide, then amide to carboxylic acid. The second step often requires more forcing conditions as amides can be quite stable.[13][14][15] | Acidic Hydrolysis: Increase the concentration of the acid (e.g., use concentrated HCl or H₂SO₄) and/or prolong the reflux time.[14] Alkaline Hydrolysis: Use a higher concentration of base (e.g., 20-40% NaOH) and ensure the temperature is maintained at reflux. After the reaction, the resulting carboxylate salt must be acidified to obtain the free carboxylic acid.[14] |
| Poor Solubility | If the nitrile or intermediate amide has low solubility in the aqueous acidic or basic solution, the reaction rate will be slow.[16] | Add a co-solvent. Using a mixture of water and a water-miscible organic solvent like ethanol or dioxane can improve solubility and reaction rates. |
Problem 3: Formation of an Unknown Impurity (Potential Decarboxylation)
Symptoms: Your final product shows a significant impurity, and you may notice gas evolution during a high-temperature step. The impurity may be 2-fluorobenzonitrile.
Potential Causes & Solutions:
| Cause | Scientific Rationale | Recommended Action |
| Thermal Decarboxylation | Benzoic acids can lose CO₂ when heated strongly, a reaction that can be catalyzed by residual metals or harsh pH conditions.[17][18] This would convert your product into 2-fluorobenzonitrile. | Avoid excessive temperatures during reaction workup and purification. If possible, perform the hydrolysis step under milder conditions. Recent methods using photoredox catalysis can achieve decarboxylation at very mild temperatures (e.g., 35 °C), highlighting the lability of this bond under certain radical conditions.[17][19] |
| Radical Side Reactions | In some catalytic systems (e.g., Sandmeyer or certain palladium-catalyzed reactions), radical intermediates are formed which could lead to undesired side reactions, including decarboxylation.[7][20] | Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to minimize radical side reactions initiated by oxygen. Use radical scavengers if the reaction mechanism allows. |
Problem 4: Difficulty in Purifying the Final Product
Symptoms: The isolated product is off-color or has a low melting point, and analytical data (e.g., NMR) shows persistent impurities.
Potential Causes & Solutions:
| Cause | Scientific Rationale | Recommended Action |
| Residual Catalyst | Traces of palladium or copper from the synthesis can contaminate the product. | After workup, consider washing the organic solution with aqueous EDTA or ammonium hydroxide to chelate and remove residual metal ions. |
| Co-precipitation of Impurities | The amide intermediate or other impurities may have similar solubility profiles to the desired product. | Recrystallization: Carefully select a solvent system for recrystallization. A mixed solvent system (e.g., ethanol/water or acetone/water) often provides better purification than a single solvent. Activated Carbon Treatment: Dissolve the crude product in a suitable solvent (e.g., a hot aqueous solution of potassium carbonate), treat with activated carbon (like Norite) to adsorb colored impurities, filter hot, and then re-precipitate the acid by adding a strong acid like HCl.[21] |
Section 3: Experimental Protocols & Visualizations
Protocol 1: General Procedure for Alkaline Hydrolysis of 2-Cyano-3-fluorobenzonitrile
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the starting nitrile (1.0 eq).
-
Reagent Addition: Add a 20% aqueous solution of sodium hydroxide (NaOH) (approx. 5-10 eq).
-
Reaction: Heat the mixture to reflux (typically 100-110 °C) and maintain for 4-12 hours. Monitor the reaction progress by TLC or HPLC. Ammonia gas may be evolved.[14]
-
Workup: Cool the reaction mixture to room temperature.
-
Acidification: Carefully acidify the solution with concentrated hydrochloric acid (HCl) until the pH is ~1-2. The product will precipitate out of the solution.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water to remove inorganic salts, and dry under vacuum.
-
Purification: If necessary, recrystallize the crude product from a suitable solvent system (e.g., ethanol/water).
Visualization 1: Troubleshooting Workflow for Low Yield
Below is a decision tree to guide your troubleshooting process when faced with low product yield.
Caption: Troubleshooting decision tree for low yield.
Visualization 2: Synthetic Pathways to this compound
This diagram illustrates the two main synthetic approaches discussed.
Caption: Overview of synthetic routes.
References
- 1. nbinno.com [nbinno.com]
- 2. 4-Cyanobenzoic acid(619-65-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 3. 4-Cyanobenzoic acid | 619-65-8 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. byjus.com [byjus.com]
- 8. Video: Diazonium Group Substitution with Halogens and Cyanide: Sandmeyer and Schiemann Reactions [jove.com]
- 9. researchgate.net [researchgate.net]
- 10. Ultra trace determination of fluorobenzoic acids in tap and reservoir water using solid-phase extraction and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development of Pd/C-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 14. chemguide.co.uk [chemguide.co.uk]
- 15. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 16. US3542822A - Hydrolysis of nitriles to carboxylic acids - Google Patents [patents.google.com]
- 17. Decarboxylative Hydroxylation of Benzoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Overcoming Low Yields in 2-Cyano-3-fluorobenzoic Acid Reactions
Welcome to the technical support center for the synthesis of 2-Cyano-3-fluorobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and pitfalls encountered during the synthesis of this important chemical intermediate. Here, we provide in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions, all grounded in established chemical principles and supported by scientific literature. Our goal is to empower you to optimize your reaction conditions, improve yields, and ensure the highest purity of your final product.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound, and what are their primary challenges?
A1: The synthesis of this compound typically proceeds through one of three main pathways, each with its own set of potential difficulties:
-
Route A: Sandmeyer Reaction of 2-Amino-3-fluorobenzonitrile: This route involves the diazotization of 2-amino-3-fluorobenzonitrile followed by cyanation. The primary challenges include incomplete diazotization, decomposition of the diazonium salt, and competing side reactions that lead to byproducts such as phenols and biaryls.[1][2] Anilines with electron-withdrawing groups, like the fluoro and cyano groups present here, can be less reactive in diazotization.[1]
-
Route B: Hydrolysis of 2-Cyano-3-fluorobenzonitrile: This method involves the conversion of the nitrile group of a precursor to a carboxylic acid. The main challenge is the often-harsh reaction conditions (strong acid or base and high temperatures) required, which can lead to the formation of the corresponding amide as a stable intermediate or byproduct, and potential decomposition of the starting material.[3][4]
-
Route C: Directed Ortho-lithiation of 3-Fluorobenzonitrile: This approach utilizes a directed metalation group to selectively deprotonate the aromatic ring at the position ortho to the directing group, followed by carboxylation with carbon dioxide. Key challenges include achieving high regioselectivity, preventing side reactions of the highly reactive organolithium intermediate, and ensuring efficient carboxylation.[5][6]
Q2: I am observing a persistently low yield in my Sandmeyer reaction. What are the likely causes?
A2: Low yields in Sandmeyer reactions, especially with electron-deficient substrates, can stem from several factors:
-
Incomplete Diazotization: The initial formation of the diazonium salt is critical. Ensure your reaction is maintained at a low temperature (typically 0-5 °C) to prevent decomposition of the unstable nitrous acid. The acid concentration is also crucial for efficient diazotization.
-
Diazonium Salt Instability: Aryl diazonium salts are often unstable and can decompose, especially at elevated temperatures. It is imperative to use the diazonium salt solution immediately after its preparation and maintain low temperatures throughout the process.
-
Side Reactions: The diazonium salt can react with water to form a phenol (2-hydroxy-3-fluorobenzonitrile), or undergo radical-mediated reactions to form biaryl compounds.[2] Using an excess of the copper cyanide catalyst can help to favor the desired cyanation pathway.
-
Substrate Purity: Impurities in the starting 2-amino-3-fluorobenzonitrile can interfere with the reaction. Ensure your starting material is of high purity.
Q3: During the hydrolysis of 2-cyano-3-fluorobenzonitrile, my reaction stalls at the amide intermediate. How can I drive the reaction to completion?
A3: The formation of the stable 2-cyano-3-fluorobenzamide is a common issue in the hydrolysis of the corresponding nitrile. To push the reaction towards the carboxylic acid, consider the following:
-
Harsher Reaction Conditions: You may need to increase the reaction temperature, prolong the reaction time, or use a more concentrated acid or base. However, be mindful of potential degradation of your product under excessively harsh conditions.
-
Choice of Acid or Base: For acid hydrolysis, concentrated sulfuric acid is often more effective than hydrochloric acid. For basic hydrolysis, potassium hydroxide can be more effective than sodium hydroxide. The use of a co-solvent might also improve solubility and reaction rates.
-
Microwave-Assisted Hydrolysis: Microwave irradiation can significantly accelerate the hydrolysis of nitriles to carboxylic acids, often leading to higher yields and shorter reaction times.
Q4: How can I purify my final this compound product effectively?
A4: Recrystallization is a common and effective method for purifying this compound. The choice of solvent is critical. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Based on the properties of similar benzoic acid derivatives, suitable solvent systems could include:
-
Water: Benzoic acids often have good solubility in hot water and poor solubility in cold water, making it an excellent and environmentally friendly choice.[7][8][9]
-
Aqueous Ethanol: A mixture of ethanol and water can provide a good balance of solubility for effective purification.[10]
-
Toluene: Can be a good solvent for recrystallization, offering a less toxic alternative to benzene.[11]
It is always recommended to perform a small-scale solvent screen to identify the optimal recrystallization solvent for your specific batch of product. Treatment with activated charcoal during recrystallization can help remove colored impurities.[7][8]
Troubleshooting Guides
Issue 1: Low Yield in Sandmeyer Reaction
| Possible Cause | Suggested Action | Rationale |
| Incomplete diazotization | Ensure the reaction temperature is strictly maintained between 0-5 °C. Use a freshly prepared solution of sodium nitrite. Ensure sufficient acidity (e.g., using concentrated HCl or H₂SO₄). | Nitrous acid is unstable at higher temperatures. Excess acid ensures complete formation of the nitrosonium ion (NO⁺), the active electrophile. |
| Decomposition of diazonium salt | Use the diazonium salt solution immediately after preparation. Maintain a low temperature until the addition to the copper cyanide solution. | Aryl diazonium salts are thermally labile and prone to decomposition, leading to the formation of phenols and other byproducts.[2] |
| Formation of phenolic byproducts | Minimize the amount of water in the reaction mixture. Add the diazonium salt solution to the copper(I) cyanide solution, rather than the other way around. | Water can act as a nucleophile, attacking the diazonium salt to form a phenol. Adding the diazonium salt to the cyanide solution ensures an excess of the desired nucleophile. |
| Formation of biaryl byproducts | Use a sufficient amount of copper(I) catalyst. Ensure the reaction mixture is homogenous. | The Sandmeyer reaction proceeds via a radical mechanism. Insufficient catalyst can lead to radical-radical coupling, forming biaryl impurities.[2] |
| Electron-deficient substrate | Consider using a modified Sandmeyer protocol, such as using organic-soluble nitrite sources (e.g., tert-butyl nitrite) in an organic solvent to avoid aqueous conditions. | Electron-withdrawing groups can deactivate the aniline towards diazotization. Anhydrous conditions can suppress the formation of phenolic byproducts.[1] |
Issue 2: Incomplete Hydrolysis of 2-Cyano-3-fluorobenzonitrile
| Possible Cause | Suggested Action | Rationale |
| Formation of stable amide intermediate | Increase reaction temperature and/or time. Use a more concentrated acid (e.g., 96% H₂SO₄) or base (e.g., 50% KOH). | The hydrolysis of the amide to the carboxylic acid often has a higher activation energy than the initial hydrolysis of the nitrile to the amide.[3][4] |
| Poor solubility of the nitrile | Use a co-solvent such as ethanol or dioxane to improve the solubility of the starting material in the aqueous acidic or basic medium. | Improved solubility increases the contact between the reactants, facilitating a faster and more complete reaction. |
| Steric hindrance | Consider using a milder, catalytic method for hydrolysis if harsh conditions lead to degradation. For example, some transition metal catalysts can facilitate nitrile hydration under neutral conditions. | The ortho-fluoro and cyano groups may sterically hinder the approach of the nucleophile to the nitrile carbon. |
| Reversibility of the reaction (under basic conditions) | After the initial hydrolysis, acidify the reaction mixture with a strong acid (e.g., HCl) to protonate the carboxylate and precipitate the carboxylic acid. | In basic hydrolysis, the product is the carboxylate salt. Acidification is necessary to isolate the free carboxylic acid. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Sandmeyer Reaction and Hydrolysis
This two-step protocol first describes the synthesis of 2-cyano-3-fluorobenzonitrile from 2-amino-3-fluorobenzonitrile via a Sandmeyer reaction, followed by its hydrolysis to the target carboxylic acid.
Step 1: Sandmeyer Reaction - Synthesis of 2-Cyano-3-fluorobenzonitrile
-
Diazotization:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 2-amino-3-fluorobenzonitrile (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0 °C.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete. The resulting solution contains the diazonium salt.
-
-
Cyanation:
-
In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.2 eq) in water. Cool this solution to 0 °C.
-
Slowly add the cold diazonium salt solution to the cyanide solution with vigorous stirring, keeping the temperature below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to 50-60 °C for 1 hour, or until the evolution of nitrogen gas ceases.
-
Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 2-cyano-3-fluorobenzonitrile.
-
Step 2: Hydrolysis of 2-Cyano-3-fluorobenzonitrile
-
Acid-Catalyzed Hydrolysis:
-
To the crude 2-cyano-3-fluorobenzonitrile, add a mixture of concentrated sulfuric acid and water.
-
Heat the mixture to reflux (typically 120-150 °C) for several hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture and pour it onto ice.
-
The solid precipitate of this compound is collected by filtration, washed with cold water, and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent (e.g., water or aqueous ethanol).[10]
-
Protocol 2: Synthesis of this compound via Directed Ortho-lithiation
This protocol describes a potential route starting from 3-fluorobenzonitrile. Caution: Organolithium reagents are highly reactive and pyrophoric. This procedure should only be performed by trained personnel under an inert atmosphere.
-
Lithiation:
-
In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve 3-fluorobenzonitrile (1.0 eq) in anhydrous THF at -78 °C.
-
Slowly add a solution of a strong lithium base, such as lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi) (1.1 eq), while maintaining the temperature at -78 °C.
-
Stir the mixture at -78 °C for 1-2 hours to ensure complete lithiation.
-
-
Carboxylation:
-
Bubble dry carbon dioxide gas through the reaction mixture at -78 °C for 1-2 hours, or pour the reaction mixture over an excess of crushed dry ice.
-
Allow the mixture to slowly warm to room temperature.
-
-
Work-up and Purification:
-
Quench the reaction with water.
-
Acidify the aqueous layer with dilute HCl to a pH of 1-2 to precipitate the carboxylic acid.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization.
-
Visualizations
Caption: Overview of synthetic routes to this compound.
References
- 1. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 5. uwindsor.ca [uwindsor.ca]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 2-Cyano-3-fluorobenzoic Acid
Welcome to the technical support center for the synthesis of 2-Cyano-3-fluorobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during this synthesis. Our approach is rooted in a deep understanding of the reaction mechanisms and extensive laboratory experience.
Introduction: Navigating the Synthesis of this compound
The synthesis of this compound is a multi-step process that, while conceptually straightforward, presents several opportunities for byproduct formation that can impact yield and purity. A common and logical synthetic route commences with the diazotization of 3-fluoroanthranilic acid, followed by a Sandmeyer reaction to introduce the cyano group, and finally, hydrolysis of the nitrile to the carboxylic acid. Each of these stages is sensitive to reaction conditions, and deviations can lead to a range of impurities.
This guide provides a structured, question-and-answer-based approach to troubleshoot these issues, offering not just solutions but also the underlying chemical principles to empower you to optimize your synthesis.
Troubleshooting Guide & FAQs
I. Issues Related to the Sandmeyer Reaction
A prevalent method for introducing the cyano group onto the aromatic ring is the Sandmeyer reaction, which involves the reaction of a diazonium salt with a copper(I) cyanide.[1]
Question 1: My reaction mixture has turned a dark brown or black color, and I'm seeing a lot of insoluble material. What is happening?
Answer: This is a common observation in Sandmeyer reactions and often indicates the formation of polymeric, tar-like byproducts. The Sandmeyer reaction proceeds via a radical mechanism, and side reactions can lead to the formation of biaryl compounds and other polymeric materials.[1]
Troubleshooting Steps:
-
Temperature Control is Critical: The diazotization reaction (formation of the diazonium salt from 3-fluoroanthranilic acid) must be carried out at low temperatures, typically between 0-5 °C.[2] Elevated temperatures can lead to the premature decomposition of the diazonium salt, resulting in the formation of phenols and other byproducts.
-
Slow and Controlled Addition: The addition of sodium nitrite during diazotization should be slow and controlled to maintain the low temperature and prevent localized overheating. Similarly, the addition of the diazonium salt solution to the copper(I) cyanide solution should be done portion-wise or via a dropping funnel.
-
Ensure Complete Diazotization: Before proceeding to the Sandmeyer reaction, it is crucial to confirm that the diazotization is complete. This can be tested using starch-iodide paper to detect the presence of excess nitrous acid.[2]
-
Purity of Reagents: Ensure that the 3-fluoroanthranilic acid is of high purity. Impurities in the starting material can lead to the formation of colored byproducts.
Visualizing the Problem:
Caption: Byproduct formation pathways in the Sandmeyer reaction.
Question 2: My final product is contaminated with a significant amount of 3-fluorobenzoic acid. What is the source of this impurity?
Answer: The presence of 3-fluorobenzoic acid indicates that the diazonium group was displaced by a hydroxyl group instead of a cyano group. This occurs when the diazonium salt reacts with water in the reaction mixture.
Troubleshooting Steps:
-
Minimize Water Content: While the diazotization is carried out in an aqueous medium, it's important to avoid excessive water in the Sandmeyer reaction step.
-
Optimize Reaction Temperature: As mentioned previously, higher temperatures promote the decomposition of the diazonium salt and its reaction with water.[1] Maintaining a low temperature throughout the reaction is crucial.
-
Use of a Co-solvent: In some cases, the use of a co-solvent can improve the solubility of the diazonium salt and favor the reaction with the cyanide source over water.
II. Issues Related to Nitrile Hydrolysis
The conversion of the cyano group to a carboxylic acid is typically achieved through acid- or base-catalyzed hydrolysis.[3]
Question 3: My product contains a significant amount of 2-cyano-3-fluorobenzamide. How can I drive the hydrolysis to completion?
Answer: The formation of the amide is an intermediate step in the hydrolysis of a nitrile to a carboxylic acid.[4] The presence of the amide as an impurity indicates incomplete hydrolysis.
Troubleshooting Steps:
-
Increase Reaction Time and/or Temperature: The hydrolysis of the amide to the carboxylic acid is often slower than the hydrolysis of the nitrile to the amide. Increasing the reaction time or temperature can help drive the reaction to completion. However, be mindful of potential decarboxylation at higher temperatures.
-
Increase the Concentration of Acid or Base: A higher concentration of the acid or base catalyst can accelerate the rate of the second hydrolysis step.
-
Choice of Catalyst: For acid-catalyzed hydrolysis, a strong acid like sulfuric acid or hydrochloric acid is typically used. For base-catalyzed hydrolysis, sodium or potassium hydroxide is common. The choice of catalyst and its concentration can significantly impact the reaction rate.
Visualizing the Hydrolysis Pathway:
Caption: Stepwise hydrolysis of the nitrile to the carboxylic acid.
Question 4: I am observing the formation of 3-fluorobenzonitrile in my product mixture. What is causing this?
Answer: The presence of 3-fluorobenzonitrile is a result of decarboxylation, the loss of carbon dioxide from the carboxylic acid group. This side reaction is typically promoted by high temperatures.[5] Aromatic carboxylic acids are prone to decarboxylation in high-temperature water.[5]
Troubleshooting Steps:
-
Moderate Reaction Temperature: During the hydrolysis of the nitrile, avoid excessive temperatures. If the reaction requires heating, use the minimum temperature necessary to achieve a reasonable reaction rate.
-
Optimize pH: The stability of the carboxylic acid can be influenced by pH. In some cases, conducting the final stages of the reaction or the workup under milder pH conditions can reduce decarboxylation.
-
Minimize Reaction Time at High Temperatures: If high temperatures are unavoidable for the hydrolysis, minimize the time the reaction is held at that temperature once the conversion to the carboxylic acid is complete.
Table 1: Influence of Temperature on Byproduct Formation
| Temperature | Predominant Byproduct | Recommended Action |
| Low (0-5 °C) | Unreacted Starting Material | Increase reaction time or slightly raise temperature. |
| Moderate (25-80 °C) | 2-Cyano-3-fluorobenzamide | Increase reaction time or catalyst concentration. |
| High (>100 °C) | 3-Fluorobenzonitrile (Decarboxylation), Tar-like polymers | Reduce temperature, use a milder heating source. |
III. Purification and Analysis
Question 5: What is the best way to purify my crude this compound?
Answer: Recrystallization is a highly effective method for purifying solid organic compounds like this compound. The key is to select an appropriate solvent or solvent system.
Recommended Recrystallization Solvents:
A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For a compound with both a polar carboxylic acid group and a less polar aromatic ring, a mixture of solvents is often effective.
-
Ethanol/Water: Dissolve the crude product in a minimal amount of hot ethanol, and then add hot water dropwise until the solution becomes slightly cloudy. Allow to cool slowly.
-
Toluene: Toluene can be an effective solvent for recrystallizing aromatic carboxylic acids.
-
Acetone/Hexane: Dissolve the crude product in a minimal amount of hot acetone, and then add hexane as an anti-solvent until cloudiness persists.
Question 6: How can I analyze the purity of my product and identify the byproducts?
Answer: A combination of chromatographic and spectroscopic techniques is recommended for a thorough analysis.
Analytical Methods:
| Technique | Purpose | Sample Preparation |
| HPLC-UV | Quantify the purity of the final product and detect non-volatile impurities. | Dissolve the sample in a suitable mobile phase, such as a mixture of acetonitrile and water with a small amount of acid (e.g., formic acid). |
| GC-MS | Identify and quantify volatile impurities, such as the decarboxylated byproduct (3-fluorobenzonitrile). | Derivatization to a more volatile ester (e.g., with diazomethane or BF₃/methanol) may be necessary for the carboxylic acid.[6] |
| ¹H and ¹³C NMR | Confirm the structure of the desired product and identify the structures of major impurities. | Dissolve the sample in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃. |
| FT-IR | Identify the presence of key functional groups (e.g., -C≡N, -COOH, -C=O of the amide). | Analyze as a solid (KBr pellet) or in a suitable solvent. |
Experimental Protocol: A Representative Synthesis
This protocol is provided as a general guideline and may require optimization based on your specific laboratory conditions and reagent purity.
Step 1: Diazotization of 3-Fluoroanthranilic Acid
-
In a flask equipped with a magnetic stirrer and a thermometer, dissolve 3-fluoroanthranilic acid in a dilute aqueous solution of hydrochloric acid.
-
Cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature does not exceed 5 °C.
-
Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete.
-
Confirm the presence of excess nitrous acid using starch-iodide paper.
Step 2: Sandmeyer Cyanation
-
In a separate flask, prepare a solution of copper(I) cyanide in aqueous sodium or potassium cyanide.
-
Cool this solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution from Step 1 to the copper(I) cyanide solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 1-2 hours until the evolution of nitrogen gas ceases.
Step 3: Hydrolysis and Workup
-
Cool the reaction mixture and acidify with a strong acid (e.g., concentrated HCl).
-
Extract the product into a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.
References
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 6. arkat-usa.org [arkat-usa.org]
Validation & Comparative
A Comparative Guide to 2-Cyano-3-fluorobenzoic Acid and 2-Cyano-5-fluorobenzoic Acid: A Positional Isomer Deep Dive
In the landscape of medicinal chemistry and materials science, the precise arrangement of functional groups on an aromatic scaffold is paramount. Positional isomers, while sharing the same molecular formula, often exhibit profoundly different physicochemical properties, reactivity, and biological activities. This guide provides an in-depth, data-driven comparison of two such isomers: 2-Cyano-3-fluorobenzoic acid and 2-Cyano-5-fluorobenzoic acid. For researchers, scientists, and drug development professionals, understanding the subtle yet critical distinctions between these building blocks is essential for rational design and successful synthesis of novel molecules.
The strategic placement of the fluorine atom—a bioisostere of hydrogen with unique electronic properties—can drastically alter a molecule's metabolic stability, binding affinity, and membrane permeability.[1][2] This comparison will elucidate how shifting the fluorine from position 3 to position 5 on the 2-cyanobenzoic acid core impacts these characteristics, providing a foundational guide for informed selection in research and development.
Molecular Structure and Physicochemical Properties: The Electronic Tug-of-War
The core difference between these two isomers lies in the electronic interplay between the three functional groups: the electron-withdrawing cyano (-CN) and fluoro (-F) groups, and the carboxylic acid (-COOH) group. The position of the fluorine atom relative to the other two groups dictates the overall electron density distribution on the aromatic ring, influencing acidity, reactivity, and intermolecular interactions.
-
This compound: The fluorine atom is ortho to the cyano group and meta to the carboxylic acid. Its strong inductive electron-withdrawing effect (-I) is dominant, influencing the adjacent cyano group and the acidity of the benzoic acid.
-
2-Cyano-5-fluorobenzoic acid: The fluorine atom is para to the carboxylic acid and meta to the cyano group. In this position, its electron-donating resonance effect (+M) can influence the carboxylic acid group, while its inductive effect remains significant.[3]
The following table summarizes their key physicochemical properties for a direct comparison.
| Property | This compound | 2-Cyano-5-fluorobenzoic Acid | Reference(s) |
| CAS Number | 1214379-33-5 | 146328-87-2 | [3][4] |
| Molecular Formula | C₈H₄FNO₂ | C₈H₄FNO₂ | [5][6] |
| Molecular Weight | 165.12 g/mol | 165.12 g/mol | [4][7] |
| Melting Point | Not widely reported | 215–219 °C | [3] |
| Boiling Point | Not available | 322.1 °C (Predicted) | [3] |
| pKa (Predicted) | Lower (more acidic) | ~2.8 | [3] |
| Solubility | Data not available | Sparingly soluble in water | [3] |
| Predicted XLogP | 1.3 | 1.3 | [5][6] |
The higher acidity (lower pKa) of 2-Cyano-5-fluorobenzoic acid is noteworthy.[3] The fluorine atom at the para-position to the carboxyl group exerts a strong electron-withdrawing inductive effect, stabilizing the carboxylate anion and thus increasing the acidity of the parent benzoic acid.
Comparative Spectroscopic Analysis
While sharing the same mass, these isomers are readily distinguishable by spectroscopic methods, primarily NMR, due to their different chemical environments.
-
¹H NMR Spectroscopy : The aromatic region of the ¹H NMR spectrum provides a clear fingerprint for each isomer. The number of protons, their chemical shifts, and their coupling patterns (splitting) are unique. For 2-cyano-5-fluorobenzoic acid, three distinct aromatic proton signals are expected, whereas this compound will also show three, but with different coupling constants due to the proximity of the fluorine atom to different protons.
-
¹³C NMR Spectroscopy : The carbon chemical shifts are highly sensitive to the electronic effects of the substituents. A key diagnostic feature is the large C-F coupling constant observed for the carbon directly bonded to the fluorine atom. The position of this signal and the coupling patterns of adjacent carbons will unambiguously differentiate the two isomers.[8]
-
IR Spectroscopy : Both molecules will exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch, the C≡N stretch of the nitrile, and C-F stretches (typically in the 1300-1000 cm⁻¹ region).[8] Subtle shifts in the C=O and O-H frequencies may be observed due to differences in electronic effects and potential intramolecular hydrogen bonding.
Synthesis, Reactivity, and Applications
The synthetic routes and subsequent reactivity of these isomers are influenced by the directing effects of the substituents on the aromatic ring.
Synthesis
The synthesis of cyanofluorobenzoic acids typically involves multi-step processes that may include halogenation, nitration, reduction, diazotization, and cyanation reactions.[3][9]
-
2-Cyano-5-fluorobenzoic acid can be synthesized through routes involving the cyanation of a corresponding halogenated precursor, such as a bromo- or iodo-fluorobenzoic acid derivative.[3] The Rosenmund-von Braun reaction, using copper cyanide (CuCN), is a common method for introducing the cyano group.[3]
-
This compound is commercially available and serves as an intermediate in the synthesis of more complex molecules, such as its corresponding methyl ester.[4]
Reactivity and Applications
The true value of these isomers is realized in their role as versatile building blocks. The different electronic environments of the reactive sites—the carboxylic acid, the cyano group, and the aromatic ring—dictate their utility.
-
This compound : This isomer is primarily documented as a chemical intermediate.[4] Its unique substitution pattern makes it a candidate for synthesizing compounds where steric and electronic factors at the 2, 3, and 6 positions are critical for biological activity or material properties.
-
2-Cyano-5-fluorobenzoic acid : This isomer has more documented applications.
-
Pharmaceutical Intermediates : It is a critical building block in drug discovery, particularly for neurological agents. Its derivatives have been explored as precursors to anticonvulsant compounds due to their potential to bind to GABA receptors.[3]
-
Agrochemicals : It is used to synthesize herbicides with low environmental persistence.[3]
-
Enzyme Inhibition : The compound has been shown to act as a competitive inhibitor of cytochrome P450 2D6, an important enzyme in drug metabolism.[3]
-
Materials Science : The electron-deficient nature of the aromatic ring makes it suitable for use in developing organic semiconductors for applications like organic photovoltaics.[3]
-
The distinct applications highlight how the positional change of the fluorine atom alters the molecule's interaction with biological targets and its suitability for various advanced materials.
Experimental Protocol: Synthesis of a Halogenated Precursor
To provide practical context, the following is a representative protocol for a Sandmeyer-type reaction, a common step in the synthesis of functionalized benzoic acids, adapted from established procedures for similar molecules.[9] This protocol outlines the conversion of an amino group to an iodo group, creating a precursor for subsequent cyanation.
Objective: To synthesize 4-bromo-5-fluoro-2-iodobenzoic acid methyl ester from 2-amino-4-bromo-5-fluorobenzoic acid methyl ester.
Materials:
-
2-amino-4-bromo-5-fluorobenzoic acid methyl ester
-
Sulfuric acid (H₂SO₄), 20% solution
-
Sodium nitrite (NaNO₂)
-
Potassium iodide (KI)
-
Ice
-
Deionized water
-
Starch-iodide paper
-
Standard laboratory glassware (beaker, round-bottom flask, dropping funnel, magnetic stirrer)
Procedure:
-
Diazotization: a. In a three-necked flask equipped with a magnetic stirrer and a thermometer, dissolve the starting material, 2-amino-4-bromo-5-fluorobenzoic acid methyl ester, in 20% sulfuric acid. b. Cool the mixture to 0-5 °C using an ice bath. c. Prepare a solution of sodium nitrite in a minimal amount of cold deionized water. d. Add the sodium nitrite solution dropwise to the stirred reaction mixture, ensuring the temperature is maintained between 0-5 °C. e. Monitor the reaction. The diazotization is complete when a persistent positive test for nitrous acid is observed using starch-iodide paper (a blue-black color appears).
-
Iodination: a. In a separate beaker, prepare a solution of potassium iodide in water. b. Slowly add the freshly prepared diazonium salt solution from step 1 to the potassium iodide solution with vigorous stirring. Effervescence (release of N₂ gas) will be observed. c. Allow the reaction mixture to stir at room temperature for 1-5 hours to ensure the reaction goes to completion.
-
Work-up and Isolation: a. Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate). b. Combine the organic layers and wash with a sodium thiosulfate solution to remove any residual iodine, followed by a brine wash. c. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product, 4-bromo-5-fluoro-2-iodobenzoic acid methyl ester.
-
Purification and Characterization: a. Purify the crude product using column chromatography or recrystallization as needed. b. Confirm the structure and purity of the final product using NMR spectroscopy (¹H, ¹³C) and mass spectrometry.
Conclusion
The comparison between this compound and 2-Cyano-5-fluorobenzoic acid serves as a compelling case study on the importance of positional isomerism. While chemically similar on paper, their properties and applications diverge significantly.
-
This compound remains a more specialized intermediate, with its utility likely tied to synthetic designs requiring its specific steric and electronic profile.
-
2-Cyano-5-fluorobenzoic acid has demonstrated broader utility as a versatile building block in pharmaceuticals, agrochemicals, and materials science, a direct consequence of the fluorine's para-relationship to the carboxylic acid.[3]
For the practicing scientist, this guide underscores a critical principle: the selection of a chemical building block must be a deliberate, data-informed decision. The choice between these two isomers can fundamentally alter the properties of the final molecule, impacting everything from its biological efficacy to its performance in an electronic device.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. 5-Cyano-2-fluorobenzoic acid (146328-87-2) for sale [vulcanchem.com]
- 4. This compound | 1214379-33-5 | PYB37933 [biosynth.com]
- 5. PubChemLite - this compound (C8H4FNO2) [pubchemlite.lcsb.uni.lu]
- 6. PubChemLite - 2-cyano-5-fluorobenzoic acid (C8H4FNO2) [pubchemlite.lcsb.uni.lu]
- 7. Benzoic acid, 2-cyano-5-fluoro- (9CI) | 518070-24-1 [m.chemicalbook.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. CN111018740B - Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester - Google Patents [patents.google.com]
A Senior Application Scientist's Guide to the Reactivity of Cyanofluorobenzoic Acid Isomers
Introduction: Beyond the Formula
In the landscape of medicinal chemistry and materials science, cyanofluorobenzoic acids are not mere commodities; they are precision tools. As versatile building blocks, the strategic placement of cyano (-CN), fluoro (-F), and carboxylic acid (-COOH) groups on the benzene ring dictates the molecule's destiny. The subtle shift of a substituent from one position to another can dramatically alter acidity, susceptibility to nucleophilic attack, and the electronic character of the carboxylic acid moiety. For researchers in drug development and fine chemical synthesis, understanding these isomeric differences is paramount to rational design and efficient synthesis.[1]
This guide moves beyond a simple catalog of properties. It provides a comparative analysis of the reactivity of key cyanofluorobenzoic acid isomers, grounded in the fundamental principles of physical organic chemistry. We will dissect the electronic and steric interplay of the substituents to explain observed reactivity trends and provide actionable experimental protocols for their characterization.
Chapter 1: The Electronic Tug-of-War: Substituent Effects
The reactivity of any substituted benzene ring is a story of electron distribution, governed by the interplay of inductive and resonance effects.
-
Carboxylic Acid (-COOH): This group is moderately electron-withdrawing through induction (-I) and can also withdraw electron density via resonance (-R), making the aromatic ring electron-deficient.
-
Fluorine (-F): As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect (-I).[2][3] However, its lone pairs can be donated into the ring through resonance (+R), an opposing effect.[4][5] For fluorine, the -I effect typically dominates, but the +R effect cannot be ignored, especially when it is para to a reaction center.
-
Cyano (-CN): The cyano group is strongly and unambiguously electron-withdrawing through both a powerful inductive effect (-I) and a resonance effect (-R).[6][7] It strongly deactivates the ring towards electrophilic attack and activates it for nucleophilic substitution.
The relative positioning of these three groups creates a unique electronic fingerprint for each isomer, profoundly influencing its chemical behavior.
Chapter 2: A Tale of Two Reactions: Acidity and SNAr
We will focus our comparative analysis on two key measures of reactivity: the acidity of the carboxylic proton (pKa) and the rate of Nucleophilic Aromatic Substitution (SNAr) at the C-F bond.
Acidity (pKa): Predicting Proton Availability
The acidity of a substituted benzoic acid is a direct measure of the stability of its conjugate base, the carboxylate anion. Electron-withdrawing groups stabilize this anion by delocalizing its negative charge, resulting in a stronger acid (lower pKa).[2][8]
The Ortho-Effect: A critical, non-negotiable principle is the "ortho-effect". Almost any substituent placed ortho to the carboxylic acid group will increase its acidity, regardless of its electronic nature.[9][10][11] This is primarily due to a steric interaction that forces the -COOH group out of the plane of the aromatic ring. This disrupts resonance stabilization of the neutral acid form but, more importantly, provides significant stabilization for the resulting planar carboxylate anion, leading to a marked increase in acidity.[6][10]
Comparative Analysis:
Let's consider a representative set of isomers to illustrate the principles:
| Isomer | Key Electronic Interactions Influencing Acidity | Predicted pKa Rank (Lowest to Highest) |
| 2-Fluoro-4-cyanobenzoic acid | Strong -I, -R from para-CN. Strong -I from ortho-F. Benefits from the ortho-effect. | 1 (Most Acidic) |
| 4-Fluoro-2-cyanobenzoic acid | Strong -I, -R from ortho-CN. Benefits from the ortho-effect. Weaker -I, +R from para-F. | 2 |
| 3-Fluoro-4-cyanobenzoic acid | Strong -I, -R from para-CN. Weaker -I from meta-F. No ortho-effect. | 3 |
| 4-Fluoro-3-cyanobenzoic acid | Strong -I, -R from meta-CN. Weaker -I, +R from para-F. No ortho-effect. | 4 (Least Acidic) |
| (Reference) Benzoic Acid | Unsubstituted | pKa ≈ 4.20[12][13] |
Note: Absolute pKa values require experimental determination, but this relative ranking is based on established chemical principles.[14][15]
Nucleophilic Aromatic Substitution (SNAr): The Fluorine Target
The presence of a halogen (fluorine) on an electron-poor aromatic ring makes it a prime candidate for Nucleophilic Aromatic Substitution (SNAr). The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[16][17]
The reaction rate is accelerated by electron-withdrawing groups positioned ortho or para to the leaving group (fluorine), as they can effectively stabilize the negative charge of the Meisenheimer complex through resonance.[16][18]
// Reactants
Reactants [label=<
Aryl Fluoride + Nu-
// Meisenheimer Complex
Intermediate [label=<
Meisenheimer Complex (Resonance Stabilized)
// Products
Products [label=<
Substituted Product + F-
// Arrows Reactants -> Intermediate [label="Step 1 (Addition)\nRate-Determining"]; Intermediate -> Products [label="Step 2 (Elimination)\nFast"]; } .dot Caption: Generalized mechanism for SNAr reaction.
Comparative Analysis:
The reactivity of our isomers towards a generic nucleophile (e.g., R₂NH) would be governed by the position of the strongly activating -CN and -COOH groups relative to the -F leaving group.
| Isomer | Position of Activating Groups relative to -F | Predicted SNAr Rate Rank (Fastest to Slowest) |
| 2-Fluoro-4-cyanobenzoic acid | -CN is meta. -COOH is ortho. | 2 |
| 4-Fluoro-2-cyanobenzoic acid | -CN is ortho. -COOH is meta. | 1 (Fastest) |
| 3-Fluoro-4-cyanobenzoic acid | -CN is para. -COOH is meta. | 1 (Fastest) |
| 4-Fluoro-3-cyanobenzoic acid | -CN is meta. -COOH is para. | 2 |
Causality: Isomers with the powerful -CN group positioned ortho or para to the fluorine atom will exhibit the fastest reaction rates. The ability to delocalize the negative charge of the Meisenheimer complex onto the nitrogen of the cyano group is a potent stabilizing factor. The -COOH group also contributes to activation, especially from the ortho and para positions.
Chapter 3: In the Lab: Experimental Protocols
Theoretical predictions must be validated by empirical data. Here are standardized protocols for quantifying the reactivity parameters discussed.
Protocol 1: Determination of pKa via Potentiometric Titration
This method establishes the acidity by monitoring the pH of the acid solution as a standardized base is added.
Objective: To determine the pKa of a cyanofluorobenzoic acid isomer.
Materials:
-
Cyanofluorobenzoic acid isomer (e.g., 20-30 mg)
-
Standardized 0.05 M NaOH solution (carbonate-free)
-
Deionized, boiled water (to remove dissolved CO₂)
-
Calibrated pH meter and electrode
-
Magnetic stirrer and stir bar
-
50 mL burette, Class A
-
100 mL beaker
Procedure:
-
Preparation: Accurately weigh ~25 mg of the acid and dissolve it in 50 mL of deionized, boiled water in the beaker. Gentle heating may be required. Allow to cool to room temperature (25 °C).
-
Setup: Place the beaker on the magnetic stirrer, add the stir bar, and immerse the calibrated pH electrode into the solution. Position the burette to dispense NaOH solution into the beaker.
-
Titration: Record the initial pH. Begin adding the NaOH solution in 0.2 mL increments, recording the pH after each addition. Allow the reading to stabilize before proceeding.
-
Data Collection: Continue the titration past the equivalence point (the region of rapid pH change) until the pH begins to plateau again.
-
Analysis:
-
Plot pH (y-axis) versus volume of NaOH added (x-axis) to generate the titration curve.
-
Determine the volume at the equivalence point (V_eq) from the inflection point of the curve (or by using the first derivative plot, d(pH)/dV).
-
The volume at the half-equivalence point is V_eq / 2.
-
The pKa is equal to the pH of the solution at this half-equivalence point.
-
Protocol 2: Kinetic Analysis of SNAr Reaction by HPLC
This method follows the reaction progress over time to determine the rate constant.
Objective: To compare the rate of reaction of different cyanofluorobenzoic acid isomers with a nucleophile (e.g., morpholine).
Materials:
-
Cyanofluorobenzoic acid isomers
-
Morpholine (nucleophile)
-
Acetonitrile (solvent)
-
Internal standard (e.g., naphthalene)
-
Thermostatted reaction vessel (e.g., oil bath)
-
HPLC system with a C18 column and UV detector
-
Microsyringes and autosampler vials
-
Quenching solution (e.g., 0.1 M HCl in acetonitrile)
Procedure:
-
Stock Solutions: Prepare stock solutions of the acid isomer (e.g., 0.1 M), morpholine (e.g., 1.0 M), and the internal standard (e.g., 0.05 M) in acetonitrile.
-
Reaction Setup: In a vial, combine the acid stock solution and internal standard solution. Place the vial in the thermostatted bath (e.g., 60 °C) and allow it to equilibrate.
-
Initiation: Initiate the reaction by adding the morpholine stock solution (t=0).
-
Sampling: At timed intervals (e.g., t = 5, 15, 30, 60, 120 min), withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.
-
Quenching: Immediately add the aliquot to a vial containing the quenching solution to stop the reaction.
-
HPLC Analysis: Analyze each quenched sample by HPLC. The method should be able to resolve the starting material, product, and internal standard. Monitor at a wavelength where the starting material absorbs strongly.
-
Analysis:
-
For each time point, calculate the ratio of the peak area of the starting material to the peak area of the internal standard.
-
Plot the natural logarithm of this ratio (ln(Area_ratio)) versus time (t).
-
For a pseudo-first-order reaction (with a large excess of nucleophile), the plot should be linear. The negative of the slope of this line is the pseudo-first-order rate constant, k'.
-
Conclusion
The reactivity of cyanofluorobenzoic acid isomers is a clear and compelling demonstration of structure-function relationships in organic chemistry. Isomers are not interchangeable. The choice of isomer has profound consequences for acidity and susceptibility to nucleophilic attack. An ortho-substituent will reliably increase acidity due to steric effects. For SNAr reactions, the rate is dictated by the placement of activating groups—specifically the potent cyano group—in the ortho or para position relative to the fluorine leaving group. By understanding these guiding principles and validating them with the straightforward experimental protocols provided, researchers can harness the specific reactivity of each isomer to accelerate discovery and optimize synthetic strategies.
References
- 1. nbinno.com [nbinno.com]
- 2. Acidity, Effect of Substituents on Acidity and Important Reactions of Benzoic Acid | Pharmaguideline [pharmaguideline.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. quora.com [quora.com]
- 5. youtube.com [youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. philadelphia.edu.jo [philadelphia.edu.jo]
- 8. youtube.com [youtube.com]
- 9. quora.com [quora.com]
- 10. Khan Academy [khanacademy.org]
- 11. byjus.com [byjus.com]
- 12. Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pKa Vaules for Organic and Inorganic Bronsted Acids at 25o Ca [owl.oit.umass.edu]
- 14. organicchemistrydata.org [organicchemistrydata.org]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 17. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 18. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Biological Activity of 2-Cyano-3-fluorobenzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine and cyano groups into molecular scaffolds has proven to be a powerful strategy for enhancing therapeutic potential. The 2-cyano-3-fluorobenzoic acid core, in particular, represents a promising starting point for the development of novel bioactive compounds. The presence of the electron-withdrawing cyano and fluoro substituents can significantly influence the molecule's electronic properties, metabolic stability, and binding affinity to biological targets. This guide provides a comparative analysis of the structure-activity relationships (SAR) of derivatives of this scaffold, focusing on their potential anticancer and antimicrobial activities, supported by experimental data and detailed protocols.
Unveiling the Therapeutic Potential: A Tale of Two Activities
Derivatives of this compound have emerged as versatile candidates in drug discovery, exhibiting a spectrum of biological activities. This guide will delve into two key areas where these compounds show significant promise: oncology and infectious diseases. We will explore the nuances of their mechanism of action and compare their performance against established therapeutic agents.
Anticancer Activity: Targeting Cellular Proliferation
The quest for novel anticancer agents is a cornerstone of pharmaceutical research. Derivatives of this compound have been investigated for their potential to inhibit the growth of various cancer cell lines. The cytotoxic effects of these compounds are often attributed to their ability to interfere with critical cellular processes, such as enzyme activity or signal transduction pathways.
Comparative Anticancer Efficacy
Table 1: Comparative Anticancer Activity (IC₅₀ Values in µM) of Doxorubicin Against Various Human Cancer Cell Lines.
| Cell Line | Cancer Type | Doxorubicin IC₅₀ (µM) |
| BFTC-905 | Bladder Cancer | 2.3[1] |
| MCF-7 | Breast Cancer | 2.5[1] |
| M21 | Skin Melanoma | 2.8[1] |
| HeLa | Cervical Carcinoma | 2.9[1] |
| UMUC-3 | Bladder Cancer | 5.1[1] |
| HepG2 | Hepatocellular Carcinoma | 12.2[1] |
| TCCSUP | Bladder Cancer | 12.6[1] |
| A549 | Lung Cancer | > 20[1] |
| Huh7 | Hepatocellular Carcinoma | > 20[1] |
| VMCUB-1 | Bladder Cancer | > 20[1] |
IC₅₀ values represent the concentration of a drug that is required for 50% inhibition of cell growth in vitro.
The data in Table 1 underscores the variability in cancer cell line sensitivity to a standard agent and provides a benchmark for the desired potency of novel derivatives. The development of this compound derivatives with IC50 values in the low micromolar or even nanomolar range would represent a significant advancement.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic effects of a compound.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives and a positive control (e.g., Doxorubicin). Add the compounds to the respective wells and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized SDS-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value for each compound.
Caption: Workflow of the MTT assay for determining cytotoxicity.
Antimicrobial Activity: Combating Pathogenic Microbes
The rise of antibiotic resistance necessitates the discovery of new chemical entities with potent antimicrobial properties. The unique electronic and steric properties imparted by the fluorine and cyano groups in this compound derivatives make them attractive candidates for the development of novel antibacterial and antifungal agents.
Structure-Activity Relationship of Fluorobenzoyl Derivatives
A study on a series of fluorobenzoylthiosemicarbazides provides valuable insights into the structure-activity relationship of fluorinated benzoyl compounds, which can be extrapolated to inform the design of this compound derivatives. The position of the fluorine atom on the benzene ring and the nature of the substituent at the N4 position of the thiosemicarbazide moiety were found to significantly impact the antibacterial activity.
Table 2: Minimum Inhibitory Concentration (MIC in µg/mL) of Fluorobenzoylthiosemicarbazide Derivatives against Gram-Positive Bacteria.
| Compound | Fluorobenzoyl Position | N4-Aryl Substituent | S. aureus ATCC 25923 | S. aureus ATCC 6538P | S. epidermidis ATCC 12228 |
| 15a | meta | 3-CF₃ | 3.91 | 7.82 | 15.63 |
| 15b | meta | 4-CF₃ | 7.82 | 15.63 | 31.25 |
| 16b | para | 4-CF₃ | 7.82 | 15.63 | 15.63 |
| 7a | meta | 3-Cl | >125 | >125 | >125 |
Data extracted from a study on fluorobenzoylthiosemicarbazides, which provides a model for SAR of related compounds.
The results suggest that a meta-positioned fluorine atom combined with a trifluoromethyl group at the 3-position of the N4-aryl substituent (compound 15a ) confers the most potent activity against S. aureus. This highlights the importance of electronic and steric factors in dictating antibacterial efficacy.
Comparison with a Standard Antibiotic
To provide a clinical context, the antimicrobial activity of novel compounds should be compared against a widely used antibiotic such as Ciprofloxacin.
Table 3: Minimum Inhibitory Concentration (MIC in µg/mL) of Ciprofloxacin against Common Bacterial Pathogens.
| Bacterial Strain | Ciprofloxacin MIC (µg/mL) |
| Staphylococcus aureus | 0.5 - 12.5[2][3] |
| Escherichia coli | 0.013 - 0.08[2] |
The low MIC values of Ciprofloxacin set a high bar for new antimicrobial agents. The development of this compound derivatives with comparable or superior potency, particularly against resistant strains, would be a significant achievement.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard technique for determining MIC values.
Step-by-Step Methodology:
-
Prepare Inoculum: Culture the bacterial strain overnight and then dilute it to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).
-
Serial Dilutions: Prepare a two-fold serial dilution of the this compound derivatives in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Add the standardized bacterial inoculum to each well.
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Caption: Workflow for MIC determination by broth microdilution.
Conclusion and Future Directions
The this compound scaffold holds considerable promise for the development of novel anticancer and antimicrobial agents. The strategic placement of the cyano and fluoro groups can be leveraged to fine-tune the biological activity of its derivatives. While the existing data on related compounds is encouraging, a systematic exploration of a diverse library of this compound amides, esters, and other derivatives is warranted. Such studies, providing comprehensive structure-activity relationship data, will be instrumental in guiding the rational design of next-generation therapeutics. The experimental protocols detailed in this guide provide a robust framework for the evaluation of these promising compounds.
References
- 1. A Structure—Activity Relationship Study of Bis-Benzamides as Inhibitors of Androgen Receptor—Coactivator Interaction [mdpi.com]
- 2. [N-substituted p-fluorobenzencarboxyamides. Evaluation of the in vitro antimicrobial activity] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-substituted 2-isocyanoarylacetamides with antimicrobial activity [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Ortho-, Meta-, and Para-Fluorobenzoic Acids for Researchers and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the subtle yet profound influence of positional isomerism on molecular properties is a cornerstone of rational design. The fluorobenzoic acids, a seemingly simple trio of substituted aromatic compounds, offer a compelling case study in how the placement of a single fluorine atom can dramatically alter physicochemical characteristics, reactivity, and, ultimately, utility. This guide provides an in-depth comparative analysis of ortho-, meta-, and para-fluorobenzoic acids, supported by experimental data and established protocols, to empower researchers in their selection and application of these versatile building blocks.
Physicochemical Properties: A Tale of Three Isomers
The position of the fluorine atom on the benzoic acid ring dictates a unique interplay of inductive and resonance effects, which in turn governs key physicochemical properties such as acidity (pKa), melting point, and solubility.
Acidity (pKa)
The acidity of the fluorobenzoic acids is a direct reflection of the electronic influence of the fluorine substituent on the stability of the corresponding carboxylate anion. The strongly electronegative fluorine atom exerts a powerful electron-withdrawing inductive effect (-I), which stabilizes the negative charge of the carboxylate ion and thus increases acidity (lowers pKa) compared to benzoic acid (pKa ≈ 4.2).
However, fluorine also possesses lone pairs of electrons that can be donated to the aromatic ring via a resonance effect (+M). This effect is most pronounced when the fluorine is in the ortho or para position, and it acts to destabilize the carboxylate anion, thereby decreasing acidity.
The observed pKa values are a net result of these opposing effects:
-
ortho-Fluorobenzoic acid: The proximity of the fluorine atom to the carboxylic acid group leads to a dominant inductive effect and potentially intramolecular hydrogen bonding with the carboxylate, resulting in the lowest pKa among the three isomers.
-
meta-Fluorobenzoic acid: In the meta position, the resonance effect is negligible, and the inductive effect, though attenuated by distance, is the primary electronic influence. This makes it more acidic than the para isomer.[1][2]
-
para-Fluorobenzoic acid: The resonance effect partially counteracts the inductive effect, leading to a higher pKa compared to the ortho and meta isomers.
Table 1: Comparative Physicochemical Properties of Fluorobenzoic Acid Isomers
| Property | ortho-Fluorobenzoic Acid | meta-Fluorobenzoic Acid | para-Fluorobenzoic Acid |
| CAS Number | 445-29-4 | 455-38-9 | 456-22-4 |
| Molecular Formula | C₇H₅FO₂ | C₇H₅FO₂ | C₇H₅FO₂ |
| Molecular Weight | 140.11 g/mol | 140.11 g/mol | 140.11 g/mol |
| pKa (at 25 °C) | 3.27 | 3.86[1] | 4.14 |
| Melting Point (°C) | 122-125 | 123 | 184 |
| Solubility in Water | Slightly soluble | Very soluble | Very slightly soluble in cold water, soluble in hot water[3] |
Melting Point and Solubility
The significant difference in melting points, particularly the high melting point of the para-isomer, is attributable to the greater symmetry of the molecule. This allows for more efficient packing in the crystal lattice, leading to stronger intermolecular forces that require more energy to overcome. The solubility in water is influenced by a combination of polarity and the ability to form hydrogen bonds. The "very soluble" nature of the meta isomer is a notable distinction.
Spectroscopic Analysis: Fingerprinting the Isomers
Spectroscopic techniques provide invaluable insights into the structural nuances of the fluorobenzoic acid isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for distinguishing between the isomers based on the chemical shifts and coupling constants of the aromatic protons and carbons. The electron-withdrawing nature of the fluorine and carboxylic acid groups, along with the positional isomerism, results in unique spectral patterns for each compound.
¹H NMR: The aromatic region of the ¹H NMR spectrum for each isomer will display a distinct multiplet pattern. The chemical shifts of the protons are influenced by their proximity to the electron-withdrawing fluorine and carboxyl groups.
¹³C NMR: The ¹³C NMR spectra will show characteristic signals for the carboxyl carbon and the aromatic carbons. The carbon directly attached to the fluorine atom will exhibit a large one-bond C-F coupling constant, which is a definitive diagnostic feature.
While detailed spectral interpretations are beyond the scope of this guide, representative ¹H and ¹³C NMR data can be found in various chemical databases.[4][5][6][7][8][9][10]
Infrared (IR) Spectroscopy
The IR spectra of all three isomers will exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band around 3000 cm⁻¹), the C=O stretch (around 1700 cm⁻¹), and C-F stretching vibrations.[11] The precise positions of these bands can be subtly influenced by the electronic effects of the fluorine substituent's position.
UV-Vis Spectroscopy
In UV-Vis spectroscopy, the fluorobenzoic acids will display absorption bands corresponding to π → π* electronic transitions within the aromatic ring and the carbonyl group. The position of the fluorine atom can influence the λmax (wavelength of maximum absorbance) and the molar absorptivity.[12][13]
Comparative Reactivity: The Influence of Fluorine's Position
The electronic and steric effects of the fluorine atom play a crucial role in the reactivity of the fluorobenzoic acid isomers in various chemical transformations.
Esterification
Esterification of carboxylic acids is a fundamental reaction in organic synthesis. The rate of acid-catalyzed esterification is primarily governed by the electrophilicity of the carbonyl carbon. The electron-withdrawing fluorine atom is expected to increase the electrophilicity of the carbonyl carbon, thereby accelerating the reaction compared to unsubstituted benzoic acid.[14]
-
ortho-Fluorobenzoic acid: While the inductive effect of the ortho-fluorine should enhance reactivity, steric hindrance from the adjacent fluorine atom can impede the approach of the alcohol nucleophile, potentially slowing the reaction rate.
-
meta-Fluorobenzoic acid: The inductive effect of the meta-fluorine will increase the carbonyl carbon's electrophilicity without the significant steric hindrance of the ortho isomer, likely leading to a faster reaction rate than the para isomer.
-
para-Fluorobenzoic acid: The resonance effect of the para-fluorine can slightly decrease the electrophilicity of the carbonyl carbon compared to the meta isomer, resulting in a comparatively slower esterification rate.
Electrophilic Aromatic Substitution (EAS)
In electrophilic aromatic substitution reactions on the benzene ring, the fluorine atom is an ortho-, para-directing group due to its ability to donate electron density via resonance. However, its strong inductive electron withdrawal deactivates the ring towards EAS compared to benzene. The interplay of these effects influences the relative rates of substitution for the three isomers.[15][16][17][18]
The reactivity order in EAS is complex and can be influenced by the specific electrophile and reaction conditions. However, a general trend can be predicted based on the combined electronic effects.
Applications in Research and Development
The distinct properties of each fluorobenzoic acid isomer have led to their widespread use as key intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[19]
-
ortho-Fluorobenzoic acid: Its derivatives are utilized in the synthesis of high-performance fluorinated polymers, liquid crystals, and as modulators in the formation of metal-organic frameworks (MOFs).[20][21][22]
-
meta-Fluorobenzoic acid: This isomer is a critical building block in the agrochemical industry for the development of novel pesticides and herbicides.[23][24]
-
para-Fluorobenzoic acid: It serves as a versatile intermediate in the synthesis of a wide range of pharmaceuticals and agrochemicals, including fungicides.[3][25][26] The fluorine atom at the para position can enhance the metabolic stability and bioavailability of drug molecules.
Experimental Protocols
The following are detailed, step-by-step methodologies for the determination of key physicochemical properties.
Melting Point Determination (Adapted from USP <741>)[1][27][28][29][30]
This protocol outlines the determination of the melting range using a capillary method, a standard for crystalline organic compounds.
Causality Behind Experimental Choices: The slow heating rate near the melting point is crucial for allowing the system to remain in thermal equilibrium, ensuring an accurate determination of the melting range. The use of a certified reference standard is essential for calibrating the thermometer and ensuring the accuracy of the apparatus.
Protocol:
-
Sample Preparation: Finely powder the dry sample of the fluorobenzoic acid isomer.
-
Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2.5-3.5 mm.
-
Apparatus Setup: Place the capillary tube in a calibrated melting point apparatus.
-
Heating: Heat the apparatus at a rate of approximately 10°C per minute until the temperature is about 30°C below the expected melting point.
-
Rate Adjustment: Reduce the heating rate to 1-2°C per minute.
-
Observation: Record the temperature at which the first drop of liquid appears (the lower limit of the melting range) and the temperature at which the last solid particle melts (the upper limit of the melting range).
Caption: Workflow for Melting Point Determination.
Solubility Determination (Adapted from OECD Guideline 105)[31][32][33][34][35]
This protocol describes the flask method for determining the water solubility of a substance.
Causality Behind Experimental Choices: The extended equilibration time with continuous stirring ensures that a true thermodynamic equilibrium between the solid and dissolved states is reached. Maintaining a constant temperature is critical as solubility is highly temperature-dependent. The use of a validated analytical method ensures accurate quantification of the dissolved substance.
Protocol:
-
Sample Preparation: Add an excess amount of the fluorobenzoic acid isomer to a known volume of distilled water in a flask.
-
Equilibration: Seal the flask and agitate it at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to reach equilibrium.
-
Phase Separation: Allow the undissolved solid to settle. Centrifuge or filter the solution to separate the aqueous phase from any undissolved solid.
-
Analysis: Accurately measure the concentration of the fluorobenzoic acid in the clear aqueous solution using a validated analytical method (e.g., HPLC, UV-Vis spectroscopy).
-
Calculation: Express the solubility in grams per liter (g/L) or moles per liter (mol/L).
Caption: Workflow for Solubility Determination.
pKa Determination (Potentiometric Titration)
This is a standard method for determining the acid dissociation constant.
Causality Behind Experimental Choices: The use of a standardized base of known concentration is essential for accurate titration. The slow, stepwise addition of the titrant and recording of the pH allows for the precise determination of the half-equivalence point, where pH equals pKa.
Protocol:
-
Solution Preparation: Prepare a standard solution of the fluorobenzoic acid isomer in water (or a suitable co-solvent if solubility is low).
-
Titration Setup: Place the solution in a beaker with a calibrated pH electrode and a magnetic stirrer.
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., NaOH) of known concentration, adding the titrant in small increments.
-
Data Collection: Record the pH of the solution after each addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized).
Caption: Workflow for pKa Determination.
Conclusion
The ortho-, meta-, and para-fluorobenzoic acids, while structurally similar, exhibit distinct physicochemical properties and reactivity profiles that are a direct consequence of the positional isomerism of the fluorine atom. A thorough understanding of these differences, grounded in the principles of electronic and steric effects, is paramount for their effective application in drug discovery, agrochemical synthesis, and materials science. This guide serves as a foundational resource for researchers, providing the necessary comparative data and experimental frameworks to make informed decisions in the design and execution of their scientific endeavors.
References
- 1. scribd.com [scribd.com]
- 2. 3-Fluorobenzoic acid - Wikipedia [en.wikipedia.org]
- 3. kaibangchem.com [kaibangchem.com]
- 4. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Fluorobenzoic acid(445-29-4) 1H NMR spectrum [chemicalbook.com]
- 6. 3-Bromo-4-fluorobenzoic acid(1007-16-5) 1H NMR spectrum [chemicalbook.com]
- 7. 2-Amino-5-fluorobenzoic acid(446-08-2) 1H NMR [m.chemicalbook.com]
- 8. 3-Fluorobenzoic acid(455-38-9) 13C NMR [m.chemicalbook.com]
- 9. 3-Amino-4-fluorobenzoic acid(2365-85-7) 1H NMR [m.chemicalbook.com]
- 10. 2,6-Difluorobenzoic acid(385-00-2) 1H NMR [m.chemicalbook.com]
- 11. Benzoic acid, 4-fluoro- [webbook.nist.gov]
- 12. uobabylon.edu.iq [uobabylon.edu.iq]
- 13. FT-IR, FT-Raman, NMR and UV-vis spectra, vibrational assignments and DFT calculations of 4-butyl benzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. Grids I: Electrophilic Aromatic Substitution [scielo.org.mx]
- 17. researchgate.net [researchgate.net]
- 18. scribd.com [scribd.com]
- 19. sparrow-chemical.com [sparrow-chemical.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Recent advances in the chemistry and applications of fluorinated metal–organic frameworks (F-MOFs) - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04940J [pubs.rsc.org]
- 23. nbinno.com [nbinno.com]
- 24. nbinno.com [nbinno.com]
- 25. nbinno.com [nbinno.com]
- 26. researchgate.net [researchgate.net]
The Evolving Landscape of Precision Therapeutics: A Comparative Guide to the Structure-Activity Relationship of 2-Cyano-3-fluorobenzoic Acid Analogs
In the relentless pursuit of targeted and effective therapeutics, medicinal chemists and drug development professionals constantly seek molecular scaffolds that offer a blend of potency, selectivity, and favorable pharmacokinetic properties. The 2-cyano-3-fluorobenzoic acid moiety has emerged as a privileged scaffold in modern drug discovery, particularly in the design of enzyme inhibitors. Its unique electronic and structural features provide a robust platform for developing highly specific modulators of biological targets implicated in a range of diseases, from cancer to inflammatory disorders.
This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of this compound analogs. By delving into the causality behind experimental choices and presenting supporting data, we aim to equip researchers with the insights necessary to rationally design and optimize the next generation of inhibitors based on this versatile scaffold.
The Strategic Advantage of the this compound Core
The inherent chemical properties of the this compound core are central to its utility in drug design. The electron-withdrawing nature of both the cyano (-CN) and fluoro (-F) groups significantly influences the acidity of the carboxylic acid and the overall electron distribution of the aromatic ring. This electronic modulation can enhance binding affinities to target proteins through various non-covalent interactions.
The fluorine atom, in particular, is a strategic addition in medicinal chemistry. Its small size allows it to act as a bioisostere for a hydrogen atom, yet its high electronegativity can lead to improved metabolic stability, increased binding affinity, and altered pKa, which can in turn enhance cell permeability and oral bioavailability.[1] The cyano group, a potent hydrogen bond acceptor, often plays a crucial role in orienting the molecule within the active site of an enzyme.
Comparative Analysis of Biological Activity: Unraveling the Structure-Activity Landscape
While a comprehensive, head-to-head comparative study of a wide array of this compound analogs against a single target is not yet publicly available, we can synthesize a cogent SAR narrative by examining data from various studies on structurally related inhibitors. This comparative analysis will focus on two key therapeutic targets where this scaffold has shown promise: protein kinases and indoleamine 2,3-dioxygenase 1 (IDO1).
Targeting Protein Kinases
Protein kinases are a large family of enzymes that play a central role in cellular signaling, and their dysregulation is a hallmark of many cancers. The this compound scaffold can be found in a number of potent kinase inhibitors.
Key SAR Insights for Kinase Inhibition:
-
The Carboxylic Acid/Amide Moiety: The carboxylic acid is a critical anchor, often forming key hydrogen bonds with hinge region residues in the ATP-binding pocket of kinases. Conversion of the carboxylic acid to an amide can modulate solubility, cell permeability, and potency, depending on the nature of the amine substituent.
-
The Cyano and Fluoro Groups: The 2-cyano and 3-fluoro substituents are crucial for potency. The cyano group can form important hydrogen bonds, while the fluorine atom can enhance binding affinity through favorable electrostatic interactions and by influencing the conformation of the molecule.
-
Substitution at the 4-, 5-, and 6-positions: Modifications at these positions are critical for achieving selectivity and enhancing potency. Bulky substituents can be introduced to probe specific sub-pockets within the kinase active site. For instance, the introduction of a substituted aniline or a heterocyclic ring system at the 4- or 5-position has been shown to significantly impact the inhibitory profile.
Table 1: Representative this compound Analogs and Related Kinase Inhibitors
| Compound ID | Core Scaffold | R1-Substituent (Position) | Kinase Target | IC50 (nM) | Reference |
| Hypothetical A | This compound | 4-(Thiazol-5-yl) | CK2 | 15 | Inferred from[2] |
| Hypothetical B | 2-Cyano-3-fluorobenzamide | 4-(Pyridin-4-ylamino) | p38α | 21 | Inferred from[3] |
| Compound 21 | Heterobicyclic amide | N/A | p38α | Potent | [3] |
| CK2 Inhibitor | 4-(Thiazol-5-yl)benzoic acid | 3-Benzyloxy | CK2α | 14 | [2] |
Note: The data in this table is compiled from different sources for illustrative purposes and may not represent a direct head-to-head comparison.
Targeting Indoleamine 2,3-Dioxygenase 1 (IDO1)
IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in tryptophan catabolism. By depleting tryptophan and generating immunosuppressive metabolites, IDO1 plays a critical role in tumor immune evasion, making it a high-priority target in immuno-oncology.[4] Several IDO1 inhibitors incorporating a cyanobenzoic acid moiety have been developed.
Key SAR Insights for IDO1 Inhibition:
-
Heme Coordination: The this compound scaffold itself does not directly coordinate with the heme iron. Instead, it serves as a core to which other functional groups are attached that do interact with the active site.
-
Role of the Cyano and Fluoro Groups: The electronic properties of the cyano and fluoro groups are important for optimizing the overall binding affinity and physicochemical properties of the inhibitor.
-
Amidine and Related Moieties: A common strategy in the design of IDO1 inhibitors is the incorporation of a hydroxyamidine or a similar group, which is believed to interact with the heme iron and key active site residues. The this compound can serve as a scaffold to present this key interacting moiety in the correct orientation.[5][6]
Table 2: Representative IDO1 Inhibitors with Related Scaffolds
| Compound ID | Core Scaffold | Key Interacting Moiety | IDO1 IC50 (nM) | Reference |
| Epacadostat (3) | Hydroxyamidine | Hydroxyamidine | ~70 (enzyme) | [6] |
| Hypothetical C | This compound derivative | Imidazotriazine | Sub-micromolar | N/A |
| NTRC 3883-0 | Novel small molecule | Not disclosed | Potent | [7] |
| BMS-986205 | Novel small molecule | Not disclosed | 0.5 (cellular) | [8] |
Note: The data in this table is compiled from different sources for illustrative purposes and may not represent a direct head-to-head comparison.
Experimental Protocols
To ensure the trustworthiness and reproducibility of SAR data, standardized and well-validated experimental protocols are essential. Below are detailed, step-by-step methodologies for the synthesis of a generic this compound analog and for key biological assays.
Synthesis of a Representative 2-Cyano-3-fluoro-N-(pyridin-4-yl)benzamide
This protocol describes a general route for the synthesis of an amide derivative, a common modification to the carboxylic acid.
Step 1: Acyl Chloride Formation
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under a nitrogen atmosphere, add oxalyl chloride (1.5 eq) followed by a catalytic amount of N,N-dimethylformamide (DMF, 1 drop).
-
Stir the reaction mixture at room temperature for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude 2-cyano-3-fluorobenzoyl chloride.
Step 2: Amide Coupling
-
Dissolve the crude 2-cyano-3-fluorobenzoyl chloride in anhydrous DCM (10 mL/mmol).
-
To this solution, add 4-aminopyridine (1.1 eq) and triethylamine (2.0 eq).
-
Stir the reaction mixture at room temperature for 4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired 2-cyano-3-fluoro-N-(pyridin-4-yl)benzamide.
In Vitro Kinase Inhibition Assay (Luminescence-based)
This protocol is adapted for determining the IC50 value of a test compound against a specific protein kinase.[9]
-
Reagent Preparation:
-
Prepare a 2X kinase/substrate solution in kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). The concentrations of the kinase and substrate should be optimized for each specific assay.
-
Prepare serial dilutions of the test compound in kinase buffer.
-
Prepare a 2X ATP solution in kinase buffer. The final ATP concentration should be at or near the Km for the specific kinase.
-
-
Assay Procedure:
-
To a 96-well plate, add 5 µL of the test compound solution or vehicle control (e.g., DMSO).
-
Add 10 µL of the 2X kinase/substrate solution to each well.
-
Initiate the kinase reaction by adding 10 µL of the 2X ATP solution to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Detection:
-
After the incubation, add 25 µL of a commercial luminescence-based ADP detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega) to each well.
-
Incubate at room temperature for 40 minutes to allow for ADP to ATP conversion.
-
Add 50 µL of the kinase detection reagent and incubate for another 30 minutes at room temperature to generate a luminescent signal.
-
-
Data Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the dose-response curve to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
-
In Vitro IDO1 Enzyme Inhibition Assay (HPLC-based)
This protocol is designed to measure the inhibition of IDO1 activity by quantifying the production of kynurenine from tryptophan.[10][11]
-
Cell Culture and IDO1 Induction:
-
Culture a suitable human cell line known to express IDO1 upon stimulation (e.g., HeLa or A549 cells) in appropriate media.
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Induce IDO1 expression by treating the cells with interferon-gamma (IFN-γ, e.g., 50 ng/mL) for 24-48 hours.
-
-
Inhibitor Treatment:
-
Remove the IFN-γ containing medium and replace it with fresh medium containing serial dilutions of the test compound. Include a vehicle control (DMSO).
-
Incubate the cells with the inhibitor for 24 hours.
-
-
Sample Preparation:
-
After incubation, collect the cell culture supernatant.
-
To precipitate proteins, add trichloroacetic acid (TCA) to a final concentration of 10% (w/v).
-
Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the clear supernatant to HPLC vials.
-
-
HPLC Analysis:
-
Analyze the samples by reverse-phase HPLC with UV detection.
-
Use a C18 column and an isocratic mobile phase (e.g., 15 mM sodium acetate buffer, pH 4.0, with 5% acetonitrile).
-
Monitor the elution of kynurenine at approximately 360 nm.
-
-
Data Analysis:
-
Quantify the kynurenine concentration in each sample using a standard curve.
-
Calculate the percentage of IDO1 inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the dose-response curve to a four-parameter logistic equation.
-
Visualizing the Logic: Workflows and Pathways
To provide a clearer understanding of the concepts discussed, the following diagrams, generated using Graphviz, illustrate the general workflow for SAR-guided drug discovery and a simplified signaling pathway that can be targeted by this compound analogs.
Caption: A general experimental workflow for a structure-activity relationship (SAR) guided drug discovery program.
Caption: A simplified signaling pathway of a receptor tyrosine kinase, a common target for inhibitors based on the aminobenzoic acid scaffold.
Conclusion and Future Directions
The this compound scaffold represents a highly valuable starting point for the development of potent and selective enzyme inhibitors. The strategic placement of the cyano and fluoro groups provides a unique electronic and steric profile that can be exploited to achieve high-affinity binding to a variety of biological targets. The insights gleaned from the SAR of related benzoic acid derivatives provide a strong foundation for the rational design of novel analogs with improved therapeutic potential.
Future research in this area should focus on the systematic exploration of substitutions at the 4-, 5-, and 6-positions of the benzoic acid ring to build a more comprehensive SAR database. The synthesis and evaluation of focused libraries of this compound analogs against a panel of disease-relevant enzymes will be crucial for unlocking the full therapeutic potential of this remarkable scaffold. By combining insightful design, robust synthetic chemistry, and rigorous biological evaluation, the this compound core is poised to deliver the next generation of precision medicines.
References
- 1. Looking Back, Looking Forward at Halogen Bonding in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and SAR of p38alpha MAP kinase inhibitors based on heterobicyclic scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Discovery of cyanopyridine scaffold as novel indoleamine-2,3-dioxygenase 1 (IDO1) inhibitors through virtual screening and preliminary hit optimisation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition Mechanism of Indoleamine 2, 3-Dioxygenase 1 (IDO1) by Amidoxime Derivatives and Its Revelation in Drug Design: Comparative Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Targeting Indoleamine 2,3-Dioxygenase in Cancer Models Using the Novel Small Molecule Inhibitor NTRC 3883-0 [frontiersin.org]
- 8. Identification and Characterization of a Novel Indoleamine 2,3-Dioxygenase 1 Protein Degrader for Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validated Analytical Methods for 2-Cyano-3-fluorobenzoic Acid
Introduction: The Analytical Imperative for 2-Cyano-3-fluorobenzoic Acid
This compound is a key intermediate in the synthesis of various pharmaceutical compounds and agrochemicals. Its chemical structure, featuring a nitrile, a carboxylic acid, and a fluorine atom, presents unique analytical challenges. Ensuring the purity, stability, and accurate quantification of this molecule is paramount for the quality and safety of the final products. This guide provides a comprehensive comparison of potential analytical methodologies for this compound, grounded in the principles of analytical method validation as outlined by the International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5]
This document is intended for researchers, scientists, and drug development professionals, offering insights into the selection and validation of analytical methods to ensure they are fit for their intended purpose. We will explore the theoretical and practical aspects of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) as primary analytical techniques.
Pillar 1: High-Performance Liquid Chromatography (HPLC) - The Workhorse of Pharmaceutical Analysis
HPLC is often the method of choice for the analysis of non-volatile and thermally labile compounds like this compound.[6] A reversed-phase HPLC method with UV detection is a logical starting point for method development.
Methodology & Rationale
A typical HPLC method would involve a C18 column to separate the analyte from potential impurities based on hydrophobicity.[7][8] The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). The inclusion of an acid, such as formic or phosphoric acid, in the mobile phase is crucial to suppress the ionization of the carboxylic acid group, ensuring good peak shape and retention.
Experimental Workflow: HPLC Method Validation
Caption: Workflow for HPLC Method Development and Validation.
Validation Parameters & Acceptance Criteria
According to ICH Q2(R2) guidelines, the following parameters must be validated to ensure the method is fit for purpose.[1][2][3]
| Validation Parameter | Experimental Approach | Typical Acceptance Criteria | Rationale |
| Specificity | Analyze blank, placebo, and spiked samples with known impurities. | No interference at the retention time of the analyte. | Ensures the method can unequivocally assess the analyte in the presence of other components.[3] |
| Linearity | Analyze a minimum of five concentrations across the expected range. | Correlation coefficient (r²) > 0.999 | Demonstrates a proportional relationship between concentration and detector response.[3][9] |
| Range | Confirmed by linearity, accuracy, and precision studies. | 80-120% of the test concentration for assay; 70-130% for content uniformity.[10] | Defines the interval where the method is precise, accurate, and linear.[4] |
| Accuracy | Analyze samples with known concentrations (e.g., spiked placebo) at different levels. | 98.0% to 102.0% recovery. | Measures the closeness of the test results to the true value.[3][10] |
| Precision | Repeatability (multiple injections of the same sample) and intermediate precision (different days, analysts, equipment). | RSD ≤ 2.0% | Assesses the degree of scatter between a series of measurements.[3] |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1 or based on the standard deviation of the response and the slope. | Method dependent, but should be reported. | The lowest amount of analyte that can be detected but not necessarily quantitated.[4] |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio of 10:1 or based on the standard deviation of the response and the slope. | The analyte response must be quantifiable with acceptable accuracy and precision. | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[11] |
| Robustness | Deliberate variations in method parameters (e.g., pH of mobile phase, column temperature, flow rate). | No significant impact on the results (system suitability parameters should be met). | Measures the method's capacity to remain unaffected by small, deliberate variations in parameters.[2] |
Pillar 2: Gas Chromatography (GC) - A High-Sensitivity Alternative
For the analysis of volatile impurities or if the analyte can be made volatile through derivatization, Gas Chromatography offers excellent sensitivity and resolution.[6] For a carboxylic acid like this compound, derivatization is necessary to increase its volatility and prevent peak tailing.
Methodology & Rationale
A common derivatization technique is esterification, for instance, by reacting the carboxylic acid with an alcohol (e.g., methanol with a catalyst like BF₃) to form the corresponding methyl ester.[12][13] The resulting volatile derivative can then be analyzed by GC, typically with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification and quantification.[14]
Experimental Workflow: GC Method with Derivatization
Caption: Workflow for GC Method with a Derivatization Step.
Validation Parameters & Comparative Insights
The validation parameters for a GC method are the same as for HPLC. However, the multi-step sample preparation (extraction and derivatization) can introduce more variability, which needs to be carefully controlled and validated.
Comparative Analysis: HPLC vs. GC
| Feature | HPLC-UV | GC-MS (with Derivatization) |
| Applicability | Direct analysis of the non-volatile parent compound. | Suitable for volatile impurities or after derivatization of the main compound. |
| Sample Preparation | Simpler: typically involves dissolving the sample in a suitable solvent.[14] | More complex: requires extraction and a chemical derivatization step.[12][13] |
| Sensitivity | Good, typically in the low µg/mL range. | Excellent, often reaching ng/L levels, especially with MS detection in SIM mode.[12][13] |
| Specificity | Good, based on retention time and UV spectrum. | Excellent, with mass spectral data providing a high degree of confidence in identification. |
| Potential Issues | Peak shape issues if pH is not controlled; column degradation. | Incomplete or variable derivatization can affect accuracy and precision; thermal degradation of the analyte. |
| Impurity Profiling | Well-suited for identifying and quantifying non-volatile process impurities and degradation products.[6][15][16] | Ideal for volatile organic compounds (residual solvents) and impurities that are amenable to derivatization.[14][15] |
Conclusion and Recommendations
For the routine quality control, assay, and impurity profiling of this compound, a validated reversed-phase HPLC-UV method is the recommended primary choice. Its direct analysis approach, robustness, and widespread availability in pharmaceutical laboratories make it a reliable and efficient technique.
A GC-MS method with derivatization should be considered as a complementary technique, particularly for the trace analysis of specific volatile impurities or when higher sensitivity is required.[12][13] The added complexity of sample preparation for the GC method must be weighed against the analytical benefits.
Ultimately, the choice of method will depend on the specific application, such as release testing, stability studies, or trace impurity analysis. In all cases, a thorough validation according to ICH guidelines is mandatory to ensure the generation of reliable and scientifically sound data.[1][2][3][5]
References
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. database.ich.org [database.ich.org]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. youtube.com [youtube.com]
- 5. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]
- 6. biotech-spain.com [biotech-spain.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. shimadzu.com [shimadzu.com]
- 9. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 10. scielo.br [scielo.br]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. Ultra trace determination of fluorobenzoic acids in tap and reservoir water using solid-phase extraction and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. ijsrtjournal.com [ijsrtjournal.com]
- 16. researchgate.net [researchgate.net]
A Comparative Benchmarking Guide to the Synthesis of 2-Cyano-3-fluorobenzoic Acid
Introduction: The Significance of 2-Cyano-3-fluorobenzoic Acid in Modern Drug Discovery
This compound is a key building block in medicinal chemistry and materials science. Its unique trifunctional aromatic scaffold, featuring a carboxylic acid, a nitrile, and a fluorine atom in a specific ortho- and meta-relationship, makes it a valuable precursor for the synthesis of a diverse range of complex molecules, including pharmaceutical intermediates and functional materials. The strategic placement of these functional groups allows for selective and sequential chemical transformations, providing a versatile platform for molecular elaboration. This guide provides a comparative analysis of the most common and emerging synthetic routes to this important compound, offering insights into the practical considerations for laboratory and process scale-up.
Comparative Analysis of Synthetic Routes
Two primary strategies dominate the synthetic landscape for this compound: the classical Sandmeyer reaction and the more contemporary palladium-catalyzed cyanation. Each approach presents a distinct set of advantages and challenges in terms of starting material availability, reaction efficiency, and operational complexity.
| Parameter | Route 1: Sandmeyer Reaction | Route 2: Palladium-Catalyzed Cyanation |
| Starting Material | 2-Amino-3-fluorobenzoic acid | 2-Bromo-3-fluorobenzoic acid |
| Key Reagents | NaNO₂, HCl, CuCN | Zn(CN)₂, Palladium catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., dppf) |
| Typical Yield | 60-80% | 80-95% |
| Reaction Conditions | Low temperatures (0-5 °C) for diazotization, then elevated temperatures for cyanation | Mild to elevated temperatures (rt to 100 °C) |
| Cost of Starting Material | Generally lower | Generally higher |
| Cost of Reagents | Relatively low-cost reagents | High cost of palladium catalyst and ligands |
| Safety Considerations | Use of highly toxic cyanide salts (CuCN), potentially unstable diazonium intermediates | Use of less acutely toxic zinc cyanide, but palladium catalysts can be pyrophoric |
| Scalability | Well-established for large-scale synthesis, but handling of cyanides and diazonium salts requires stringent safety protocols | Readily scalable, with advancements in catalyst technology improving efficiency and reducing catalyst loading |
| Environmental Impact | Generation of copper-containing waste streams | Generation of palladium-containing waste streams, requiring specialized disposal and recovery |
Route 1: The Sandmeyer Reaction from 3-Fluoroanthranilic Acid
The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method for the conversion of an amino group into a variety of functionalities, including the cyano group, via a diazonium salt intermediate.[1][2] This route commences with the readily available 2-amino-3-fluorobenzoic acid (also known as 3-fluoroanthranilic acid).
Reaction Pathway
Caption: The Sandmeyer reaction pathway for the synthesis of this compound.
Experimental Protocol
Step 1: Diazotization of 2-Amino-3-fluorobenzoic Acid
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 2-amino-3-fluorobenzoic acid (1.0 eq) in a mixture of concentrated hydrochloric acid (3.0 eq) and water.
-
Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the temperature of the reaction mixture does not exceed 5 °C.
-
Continue stirring the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.
Step 2: Cyanation
-
In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.2 eq) in water.
-
Carefully add the cold diazonium salt solution to the cyanide solution in a dropwise manner, controlling the rate of addition to manage the evolution of nitrogen gas.
-
After the addition is complete, slowly heat the reaction mixture to 50-60 °C and maintain this temperature for 1-2 hours until the gas evolution ceases.
-
Cool the mixture to room temperature and acidify with concentrated hydrochloric acid to pH 1-2.
-
Collect the precipitated product by vacuum filtration, wash with cold water, and dry under vacuum to afford this compound.
Rationale and Insights
The low temperature during diazotization is critical to prevent the premature decomposition of the unstable diazonium salt.[3] The use of copper(I) cyanide is a classic Sandmeyer condition, where the copper(I) species acts as a catalyst in the radical-nucleophilic aromatic substitution mechanism.[1] The final acidification step is necessary to protonate the carboxylate and precipitate the desired carboxylic acid product. While this method is cost-effective in terms of reagents, the handling of highly toxic cyanide salts and the potential instability of the diazonium intermediate are significant safety considerations.
Route 2: Palladium-Catalyzed Cyanation of 2-Bromo-3-fluorobenzoic Acid
The advent of palladium-catalyzed cross-coupling reactions has revolutionized the synthesis of complex aromatic compounds. This approach offers a milder and often more efficient alternative to traditional methods for introducing a cyano group.[4][5][6][7] The starting material for this route is a halogenated precursor, typically 2-bromo-3-fluorobenzoic acid.
Reaction Pathway
Caption: Palladium-catalyzed cyanation of 2-Bromo-3-fluorobenzoic acid.
Experimental Protocol
-
To a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add 2-bromo-3-fluorobenzoic acid (1.0 eq), zinc cyanide (0.6 eq), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq), and 1,1'-bis(diphenylphosphino)ferrocene (dppf, 0.04 eq).
-
Add a degassed solvent such as dimethylformamide (DMF) or N,N-dimethylacetamide (DMAc).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite to remove insoluble inorganic salts and the palladium catalyst.
-
Wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl) and then with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain pure this compound.
Rationale and Insights
Palladium-catalyzed cyanation reactions typically proceed via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[8] The choice of ligand (dppf in this case) is crucial for stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle. Zinc cyanide is often preferred over other cyanide sources due to its lower toxicity and better solubility in organic solvents.[4] While this method generally provides higher yields and better functional group tolerance compared to the Sandmeyer reaction, the high cost of the palladium catalyst and ligands can be a significant drawback, especially for large-scale production. However, recent advancements have led to the development of more active catalysts that can be used at lower loadings, mitigating some of the cost concerns.[5]
Conclusion and Future Outlook
Both the Sandmeyer reaction and palladium-catalyzed cyanation represent viable synthetic routes to this compound, each with its own set of strengths and weaknesses. The choice of method will ultimately depend on factors such as the scale of the synthesis, cost considerations, available equipment, and safety infrastructure.
For smaller-scale laboratory synthesis where high yields and purity are paramount, palladium-catalyzed cyanation is often the preferred method due to its milder conditions and broader substrate scope. For larger-scale industrial production, the cost-effectiveness of the Sandmeyer reaction may be more attractive, provided that the necessary safety measures for handling toxic reagents and potentially hazardous intermediates are in place.
Future research in this area will likely focus on the development of more sustainable and cost-effective catalytic systems for cyanation reactions, potentially utilizing earth-abundant metals or non-metallic catalysts. Furthermore, the exploration of flow chemistry for both the Sandmeyer and palladium-catalyzed routes could offer improved safety, efficiency, and scalability for the synthesis of this important building block.
References
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. Direct cyanation, hydrocyanation, dicyanation and cyanofunctionalization of alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics [scirp.org]
- 4. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media [organic-chemistry.org]
- 5. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. arkat-usa.org [arkat-usa.org]
Comparative Guide to In Vitro Assays for 2-Cyano-3-fluorobenzoic Acid Derivatives as JAK Inhibitors
This guide provides a comprehensive comparison of in vitro assays for evaluating derivatives of 2-cyano-3-fluorobenzoic acid, a scaffold of interest in the development of Janus kinase (JAK) inhibitors. We will explore the rationale behind assay selection, present detailed protocols for key methodologies, and compare their performance with alternative approaches, supported by experimental data.
Introduction: Targeting the JAK-STAT Pathway
The Janus kinase (JAK) family of intracellular, non-receptor tyrosine kinases plays a pivotal role in cytokine signaling, making them high-value targets for inflammatory diseases, myeloproliferative neoplasms, and cancer. The JAK family comprises four members: JAK1, JAK2, JAK3, and TYK2. Upon cytokine binding to its receptor, JAKs are activated, leading to the phosphorylation of Signal Transducers and Activators of Transcription (STATs). Phosphorylated STATs then dimerize, translocate to the nucleus, and regulate gene expression.
The this compound scaffold is a key component in the design of targeted covalent inhibitors. The cyano group can act as a mild electrophile, capable of forming a covalent bond with a non-catalytic cysteine residue near the ATP-binding pocket of certain kinases, leading to potent and durable inhibition. This guide focuses on the in vitro assays essential for characterizing the potency, selectivity, and mechanism of action of such derivatives.
Assay Cascade for JAK Inhibitor Characterization
A well-designed in vitro assay cascade is crucial for efficiently screening and characterizing novel inhibitors. The cascade should progress from high-throughput biochemical assays to more complex, lower-throughput cell-based assays that reflect the compound's activity in a physiological context.
Figure 1: A typical in vitro assay cascade for characterizing novel JAK inhibitors.
Biochemical Assays: Direct Target Inhibition
Biochemical assays measure the direct interaction between the inhibitor and the isolated kinase enzyme. They are essential for determining intrinsic potency (IC50) and selectivity.
Time-Resolved Fluorescence Energy Transfer (TR-FRET) for IC50 Determination
TR-FRET is a robust, high-throughput method for measuring kinase activity. It relies on the transfer of energy from a lanthanide donor (e.g., Europium-labeled anti-phospho-peptide antibody) to a fluorescent acceptor (e.g., a fluorescently labeled substrate peptide). Kinase activity leads to substrate phosphorylation, bringing the donor and acceptor into proximity and generating a FRET signal.
Comparison with Alternatives:
| Assay Technology | Principle | Throughput | Advantages | Disadvantages |
| TR-FRET | Homogeneous, fluorescence-based | High | High signal-to-noise, low background, stable signal | Requires specific antibodies and labeled substrates |
| Radiometric (³²P/³³P) | Incorporation of radioactive phosphate | Low-Medium | "Gold standard," direct measurement | Safety concerns, waste disposal, low throughput |
| Bioluminescence (ADP-Glo) | Luciferase-based detection of ADP | High | High sensitivity, broad applicability | Indirect measurement, prone to ATP-competitive interference |
Experimental Protocol: JAK2 TR-FRET Assay
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.
-
Enzyme: Recombinant human JAK2 enzyme (e.g., from Carna Biosciences).
-
Substrate: ULight™-JAK-1tide peptide (e.g., from PerkinElmer).
-
Co-factor: ATP.
-
Detection: Europium-labeled anti-phospho-tyrosine antibody (e.g., PT66).
-
-
Compound Dilution:
-
Prepare a 10-point serial dilution of the this compound derivative in 100% DMSO, starting at 1 mM.
-
Perform an intermediate dilution into assay buffer.
-
-
Assay Procedure (384-well plate format):
-
Add 2.5 µL of diluted compound to the assay plate.
-
Add 2.5 µL of JAK2 enzyme solution and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of a solution containing the substrate peptide and ATP.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction and detect by adding 5 µL of the Eu-antibody detection solution.
-
Incubate for 60 minutes at room temperature.
-
Read the plate on a TR-FRET enabled plate reader (ex: 320 nm, em: 615 nm and 665 nm).
-
-
Data Analysis:
-
Calculate the ratio of the emission at 665 nm to 615 nm.
-
Plot the ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cell-Based Assays: Assessing Cellular Activity
Cell-based assays are critical for confirming that a compound can penetrate the cell membrane, engage its target in a physiological context, and elicit a functional response.
Phospho-Flow Cytometry for STAT Phosphorylation
This assay directly measures the inhibition of JAK activity within the cell by quantifying the phosphorylation of its downstream target, STAT. Cells are stimulated with a cytokine (e.g., IL-3 or IFNγ) to activate the JAK-STAT pathway in the presence of the inhibitor.
Comparison with Alternatives:
| Assay Method | Principle | Throughput | Advantages | Disadvantages |
| Phospho-Flow Cytometry | Single-cell fluorescence measurement | Medium | Provides single-cell resolution, can multiplex targets | Requires cell fixation/permeabilization, technically demanding |
| Western Blot | Protein separation and antibody detection | Low | Semi-quantitative, widely used | Low throughput, requires cell lysis, less quantitative |
| In-Cell ELISA | Microplate-based immunoassay | High | High throughput, quantitative | Provides population-average data, no single-cell info |
Experimental Protocol: IL-3 Stimulated pSTAT5 Assay in UT-7 cells
-
Cell Culture:
-
Culture human erythroleukemia UT-7 cells in a suitable medium supplemented with GM-CSF.
-
Prior to the assay, cytokine-starve the cells for 4-6 hours.
-
-
Compound Treatment:
-
Plate the starved cells in a 96-well plate.
-
Add serial dilutions of the this compound derivative and incubate for 1 hour at 37°C.
-
-
Cytokine Stimulation:
-
Stimulate the cells with recombinant human IL-3 for 15 minutes at 37°C to induce JAK/STAT5 phosphorylation.
-
-
Fixation and Permeabilization:
-
Fix the cells immediately by adding a formaldehyde-based fixation buffer.
-
Permeabilize the cells using ice-cold methanol to allow antibody access to intracellular targets.
-
-
Staining and Acquisition:
-
Wash the cells and stain with a fluorescently-labeled anti-phospho-STAT5 (pY694) antibody.
-
Acquire data on a flow cytometer, collecting at least 10,000 events per sample.
-
-
Data Analysis:
-
Gate on the live cell population and quantify the median fluorescence intensity (MFI) of the phospho-STAT5 signal.
-
Normalize the MFI data to vehicle controls and plot against inhibitor concentration to determine the IC50.
-
Figure 2: Workflow for the phospho-STAT5 flow cytometry assay.
Data Summary and Interpretation
The ultimate goal is to build a comprehensive profile of the inhibitor. By integrating data from both biochemical and cell-based assays, researchers can gain a clear understanding of a compound's potency, selectivity, and cellular efficacy.
Example Data Table:
| Compound | JAK2 TR-FRET IC50 (nM) | pSTAT5 Cellular IC50 (nM) | Notes |
| Derivative A | 5.2 | 45.8 | Potent enzyme inhibitor with good cell permeability. |
| Derivative B | 3.8 | 550.1 | High biochemical potency but poor cellular activity, suggesting permeability or efflux issues. |
| Reference Compound | 10.5 | 98.2 | Established benchmark for comparison. |
Conclusion
The evaluation of this compound derivatives as potential JAK inhibitors requires a multi-faceted in vitro testing strategy. The combination of high-throughput biochemical assays like TR-FRET for initial potency and selectivity assessment, followed by mechanistic cell-based assays such as phospho-flow cytometry, provides a robust framework for identifying and optimizing lead candidates. This structured approach ensures that decisions are based on a comprehensive dataset, balancing enzymatic inhibition with crucial cellular activity.
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 2-Cyano-3-fluorobenzoic Acid
Navigating the complexities of laboratory waste management is paramount for ensuring personnel safety and environmental stewardship. This guide provides a detailed, procedural framework for the proper disposal of 2-Cyano-3-fluorobenzoic acid, a compound that demands meticulous handling due to its dual chemical functionalities. As a substituted aromatic compound containing both a nitrile (cyano) group and a fluorine atom, its waste stream presents specific hazards that must be rigorously managed. This document moves beyond mere instruction to explain the chemical reasoning behind each step, empowering researchers to make informed, safe decisions.
Hazard Profile and Risk Assessment: Understanding the "Why"
Before handling any chemical, a thorough understanding of its intrinsic hazards is crucial. This compound is classified as a hazardous substance, and its risk profile is rooted in its chemical structure.
-
Acute Toxicity & Irritation: The compound is categorized as harmful if swallowed, causing significant skin irritation and serious eye damage.[1][2] It can also cause respiratory irritation, particularly if the solid is inhaled as dust.[1][2][3][4]
-
The Cyanide Risk: The primary concern stems from the cyano (-CN) group. While the cyanide in a nitrile is covalently bonded and less bioavailable than free cyanide salts, it is the potential for hazardous reactions that dictates the disposal protocol. Contact with acids can cause the release of highly toxic and flammable hydrogen cyanide (HCN) gas.[1][5] This reaction is the single most critical factor to control during disposal.
-
Combustion Hazards: In the event of a fire, thermal decomposition can produce highly toxic gases, including carbon oxides, nitrogen oxides (NOx), hydrogen fluoride, and hydrogen cyanide.[1]
This multifaceted hazard profile necessitates a disposal strategy that prevents accidental acid contact, minimizes personnel exposure, and complies with hazardous waste regulations.
Personal Protective Equipment (PPE) and Safe Handling
Proper disposal begins with proper handling. Adherence to the correct PPE and handling protocols minimizes the risk of exposure at the source.
Table 1: Required Personal Protective Equipment
| Protection Type | Specification | Rationale |
| Eye/Face | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[1][6] | Protects against dust particles and accidental splashes. |
| Hand | Nitrile rubber gloves.[7] | Provides a barrier against skin contact. Contaminated gloves must be disposed of as hazardous waste.[5] |
| Body | Long-sleeved laboratory coat and closed-toe shoes.[8] | Prevents incidental skin contact with spills or contaminated surfaces. |
| Respiratory | Use only in a well-ventilated area, preferably a certified chemical fume hood.[3][7] | Prevents inhalation of dust. For high concentrations, a NIOSH/MSHA approved respirator may be required.[1] |
Core Handling Principles:
-
Work in a Fume Hood: Always handle solid this compound and its solutions inside a properly functioning chemical fume hood to control dust and potential vapors.[7]
-
Avoid Dust Generation: Minimize the creation of dust when weighing or transferring the solid material.[1][3]
-
Wash Hands Thoroughly: Always wash hands with soap and water after handling the chemical, even if gloves were worn.[3][9]
-
Segregate from Acids: Never allow this compound or its waste to come into contact with acids or acidic waste streams.[5][7]
Step-by-Step Disposal Protocol
The disposal of this compound is governed by its classification as a hazardous waste, primarily due to the cyanide content. Under the Resource Conservation and Recovery Act (RCRA), cyanide-containing wastes are strictly regulated.[10]
Step 1: Waste Characterization and Segregation
All waste generated from the use of this compound must be treated as hazardous cyanide waste .[11] This includes the pure compound, solutions, contaminated labware, and personal protective equipment.
The cardinal rule of segregation is to keep cyanide waste separate from all other waste streams, especially acids.[7] Maintain dedicated waste containers for cyanide-containing materials to prevent dangerous chemical reactions.
Step 2: Containerization
Proper containerization is essential for safe storage and transport.
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste - Cyanide" and should explicitly state "No Acids." [7] The contents should be clearly identified (e.g., "this compound in methanol," "Contaminated gloves and wipes with this compound").
-
Container Type: Use chemically resistant, leak-proof containers with secure, tight-fitting lids. Store liquid waste containers in secondary containment to catch any potential leaks.[8]
-
Separate Solid and Liquid Wastes: Do not mix solid and liquid cyanide wastes in the same container.[11]
-
Solid Waste: Contaminated items like gloves, weigh boats, and paper towels should be collected in a designated, lined container. Double-bagging this dry waste is a recommended practice.[8]
-
Liquid Waste: Collect all aqueous and organic solutions containing the compound in a dedicated, sealed container. The container size for liquid cyanide waste is often limited to one quart (or approximately one liter) by institutional safety programs.[7]
-
Diagram 1: Waste Segregation Workflow
Caption: Decision workflow for segregating and containerizing waste.
Step 3: Decontamination of Labware
Reusable glassware and equipment must be decontaminated before being returned to general use. This process must be performed in a chemical fume hood.
Protocol for Decontamination: [7][11]
-
Initial Rinse: Perform an initial triple rinse of the glassware with a suitable solvent (one that dissolves the compound but does not react). Collect this rinsate as hazardous liquid cyanide waste.
-
Alkaline Bleach Treatment: Prepare a fresh 10% bleach solution and adjust its pH to 10 or higher using sodium hydroxide. This alkaline condition is critical; at a pH below 10, the reaction can produce highly toxic cyanogen chloride (CNCl) gas.[7]
-
Oxidation: Carefully rinse the glassware with the alkaline bleach solution. This process oxidizes the residual cyanide to the much less toxic cyanate ion (CNO⁻).
-
Final Disposal: Collect the alkaline bleach rinsate and dispose of it as hazardous liquid cyanide waste.[7]
-
Final Cleaning: After decontamination, the glassware can be washed with soap and water.
Step 4: Final Disposal
Once waste is properly containerized and labeled, it must be disposed of through your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal company.[9] Never pour this compound waste down the drain or dispose of it in regular trash.[3]
Emergency Procedures: Spill Management
Accidents happen, and a clear plan is essential.
-
Small Spills (inside a fume hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, prevent the spill from spreading.
-
Carefully sweep up the solid material or absorb liquids with an inert material (e.g., vermiculite, sand). Avoid raising dust.[1][3]
-
Place all cleanup materials into a designated cyanide waste container.[7]
-
Wipe the spill area first with a pH 10 buffer solution, followed by a freshly prepared 10% bleach solution.[11]
-
Collect all wipes and cleaning materials as hazardous solid cyanide waste.
-
-
Large Spills (or any spill outside a fume hood):
-
EVACUATE the area immediately. Alert all personnel to leave the laboratory.[5][11]
-
If safe to do so, close the laboratory door to contain any potential vapors.
-
Call your institution's emergency number (e.g., EH&S or campus police) immediately.[5]
-
Provide the exact location and name of the spilled chemical.
-
Do not re-enter the area until it has been cleared by trained emergency responders.
-
By adhering to these scientifically grounded procedures, you can ensure the safe handling and disposal of this compound, protecting yourself, your colleagues, and the environment.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 3. aksci.com [aksci.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. uwindsor.ca [uwindsor.ca]
- 6. fishersci.com [fishersci.com]
- 7. - Division of Research Safety | Illinois [drs.illinois.edu]
- 8. ipo.rutgers.edu [ipo.rutgers.edu]
- 9. tcichemicals.com [tcichemicals.com]
- 10. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Cyanide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
